Methyl-4-bromothiazole-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 4-bromo-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-9-5(8)4-7-3(6)2-10-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBDGICQWHWHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025468-06-7 | |
| Record name | methyl 4-bromo-1,3-thiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Strategic Utility of Methyl-4-bromothiazole-2-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Thiazole Scaffold and the Rise of a Key Intermediate
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous clinically approved drugs, including antineoplastics like Dasatinib and antivirals such as Ritonavir.[1] Within the vast chemical space of thiazole derivatives, Methyl-4-bromothiazole-2-carboxylate (CAS: 1025468-06-7) has emerged as a particularly valuable and versatile building block. This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the core applications, synthetic utility, and strategic importance of this key intermediate.
This compound is a brominated thiazole derivative featuring a methyl ester at the 2-position and a bromine atom at the 4-position.[2] This specific arrangement of functional groups imparts a predictable and highly useful reactivity profile, making it a crucial starting material for the synthesis of complex molecular architectures targeting a range of therapeutic areas, from coagulation disorders to chronic pain.[3][4]
Core Reactivity and Synthetic Applications
The synthetic power of this compound lies in the strategic placement of its functional groups. The bromine atom at the C4 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the methyl ester at the C2 position can be readily modified or can influence the electronic properties of the heterocyclic core.[2] This dual functionality allows for the sequential and controlled introduction of molecular diversity, a key strategy in modern drug discovery.
The Locus of Reactivity: The C4-Bromine
The bromine atom at the 4-position of the thiazole ring is the primary site of synthetic manipulation. Halogenated heterocycles are well-established partners in a multitude of cross-coupling reactions. The reactivity of the C-Br bond in this specific context is influenced by the electron-withdrawing nature of the thiazole ring itself and the ester group at C2, making it susceptible to oxidative addition to a low-valent palladium catalyst, which is the requisite first step in many cross-coupling catalytic cycles.[4][5] This predictable reactivity makes this compound an ideal substrate for constructing carbon-carbon and carbon-heteroatom bonds with high regioselectivity.
Key Synthetic Transformations: Palladium-Catalyzed Cross-Coupling Reactions
Two of the most powerful and widely employed transformations utilizing this compound are the Suzuki-Miyaura coupling and the Sonogashira coupling. These reactions are fundamental tools for the construction of biaryl and aryl-alkyne linkages, respectively, which are common motifs in biologically active molecules.
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[3] It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[6]
Generalized Reaction Scheme:
Caption: Generalized Suzuki-Miyaura Coupling Reaction.
The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole, forming a Pd(II) complex.[7]
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.[7]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is exceptionally useful for synthesizing conjugated enynes and arylalkynes, which are important pharmacophores.[9]
Generalized Reaction Scheme:
Caption: Generalized Sonogashira Coupling Reaction.
The mechanism of the Sonogashira coupling is believed to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10]
-
Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the Pd(0) catalyst to the thiazole-bromide bond.
-
Copper Cycle: The base deprotonates the terminal alkyne, which then reacts with the Cu(I) catalyst to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The final step involves the reductive elimination from the Pd(II) complex to yield the aryl-alkyne product and regenerate the Pd(0) catalyst.
Caption: Catalytic Cycles of the Sonogashira Coupling.
Applications in Drug Discovery: Case Studies
The strategic application of this compound is best illustrated through its use in the synthesis of targeted therapeutic agents. Patent literature provides key examples of its incorporation into drug discovery programs for enzyme inhibitors.
Case Study 1: Synthesis of Factor XIIa (FXIIa) Inhibitors for Anticoagulant Therapy
Therapeutic Target: Factor XIIa is a serine protease that initiates the intrinsic pathway of the coagulation cascade.[11] Inhibition of FXIIa is an attractive strategy for developing anticoagulants that may prevent thrombosis without causing the bleeding side effects associated with traditional therapies.[12]
Signaling Pathway: FXII is activated to FXIIa upon contact with negatively charged surfaces, triggering a cascade that leads to the activation of Factor XI and subsequent thrombin generation, ultimately resulting in fibrin clot formation.[13][14]
Caption: The Intrinsic Coagulation Pathway Initiated by Factor XIIa.
Synthetic Application: A patent application (CN114258392A) describes the synthesis of FXIIa inhibitors where this compound is a key starting material.[3] The synthesis involves a Sonogashira coupling reaction to introduce an alkyne-containing fragment at the 4-position of the thiazole ring.
Experimental Protocol: Sonogashira Coupling for FXIIa Inhibitor Precursor
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 eq.) and a terminal alkyne (e.g., tert-butyl 4-ethynylpiperidine-1-carboxylate, 1.05 eq.) in a suitable solvent such as DMF.[3]
-
Addition of Reagents: Add a base, typically an amine base like triethylamine (Et₃N, 1.6 eq.), followed by the copper(I) iodide (CuI, 0.23 eq.) cocatalyst and the palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], 0.13 eq.).[3]
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[3]
-
Workup and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired coupled product.
Caption: Synthetic Workflow for FXIIa Inhibitors.
Case Study 2: Synthesis of NaV1.8 Inhibitors for Pain Management
Therapeutic Target: The voltage-gated sodium channel NaV1.8 is predominantly expressed in peripheral nociceptive (pain-sensing) neurons and plays a critical role in the transmission of pain signals.[15][16] Selective inhibitors of NaV1.8 are highly sought after as non-addictive analgesics for the treatment of various types of pain, including neuropathic and inflammatory pain.[16][17]
Signaling Pathway: In response to noxious stimuli, NaV1.8 channels open, allowing an influx of sodium ions. This depolarizes the neuron and generates action potentials that propagate along the nerve fiber to the central nervous system, where the sensation of pain is perceived.[2][15] Blocking NaV1.8 dampens the excitability of these neurons, thereby reducing pain signaling.
Caption: Role of NaV1.8 in Nociceptive Pain Signaling.
Synthetic Application: A recent patent application (CN119585247A) discloses the synthesis of bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain.[4] In this synthesis, this compound is coupled with a boronic acid derivative using Suzuki-Miyaura conditions.
Experimental Protocol: Suzuki-Miyaura Coupling for NaV1.8 Inhibitor Precursor
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent system (e.g., a mixture of dioxane and water), add the desired boronic acid or boronate ester derivative (1.2 eq.) and a base, such as cesium carbonate (Cs₂CO₃, 2.2 eq.).[4]
-
Degassing: Degas the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst. Modern, highly active pre-catalysts such as BrettPhos Pd G3 (0.15 eq.) are often used to ensure efficient coupling.[4]
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., at 110 °C) for several hours (e.g., 12 hours), monitoring for completion.[4]
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude material is then purified, typically by flash column chromatography, to afford the 4-arylthiazole product.
Caption: Synthetic Workflow for NaV1.8 Inhibitors.
Data Summary
The utility of this compound is defined by its role as an intermediate. While specific biological activity data for direct derivatives are often proprietary and contained within patents, the therapeutic targets of the final products are well-characterized.
Table 1: Key Reactions and Applications
| Reaction Type | Coupling Partner | Catalyst System | Application/Target | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Factor XIIa Inhibitors | [3] |
| Suzuki-Miyaura Coupling | Boronic Acid | BrettPhos Pd G3 | NaV1.8 Inhibitors |[4] |
Table 2: Therapeutic Target Profile
| Target | Function | Therapeutic Area |
|---|---|---|
| Factor XIIa (FXIIa) | Serine protease, initiates the intrinsic coagulation cascade.[11] | Anticoagulation, Thrombosis |
| NaV1.8 Channel | Voltage-gated sodium channel in peripheral sensory neurons.[15] | Pain Management, Analgesia |
Recent studies on selective NaV1.8 inhibitors have reported compounds with IC₅₀ values in the low nanomolar range. For example, the clinical candidate suzetrigine (VX-548) inhibits human NaV1.8 with an IC₅₀ of 0.27 nM.[18][19] While these compounds are not directly synthesized in one step from this compound, this building block provides a key scaffold for accessing the chemical space where such potent and selective inhibitors are found. Similarly, potent triazole-based FXIIa inhibitors have been identified with IC₅₀ values as low as 45 nM.[20] The ability to use this compound to construct analogous thiazole-based cores highlights its importance in exploring structure-activity relationships for this target class.
Conclusion
This compound is a high-value synthetic intermediate whose strategic importance in drug discovery is clear. Its well-defined reactivity, particularly at the C4-bromine position, provides a reliable and versatile entry point for sophisticated molecular construction via robust and scalable cross-coupling reactions. The demonstrated application of this building block in the synthesis of inhibitors for critical therapeutic targets such as Factor XIIa and the NaV1.8 channel underscores its role in the development of next-generation medicines. For medicinal chemists and drug development professionals, a thorough understanding of the synthetic utility of this compound is essential for the efficient and innovative design of novel therapeutic agents.
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Benchchem. This compound | 1025468-06-7.
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Enzyme inhibitors. CN114258392A. Google Patents.
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Sonogashira Coupling. Organic Chemistry Portal.
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Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain. CN119585247A. Google Patents.
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Sodium channels as a new target for pain treatment. PMC - PubMed Central.
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Suzuki Coupling. Organic Chemistry Portal.
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Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu.
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Inhibiting Nav1.8 for pain: Lessons from patients and from neurons. PNAS.
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Sensory neuron sodium channel NaV1.8 is essential for pain at low temperatures. ResearchGate.
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The elusive physiologic role of Factor XII. PMC - NIH.
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The Sonogashira coupling reaction mechanism. ResearchGate.
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Sonogashira Cross-Coupling. J&K Scientific LLC.
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Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients. MDPI.
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Blood Coagulation Signaling Pathways. R&D Systems.
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Sonogashira Coupling. BYJU'S.
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blood coagulation, intrinsic pathway. Reactome.
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Factor α-XIIa. Creative Enzymes.
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New Triazole-Based Potent Inhibitors of Human Factor XIIa as Anticoagulants. PMC.
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Factor XII. Wikipedia.
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New Triazole-Based Potent Inhibitors of Human Factor XIIa as Anticoagulants. ACS Omega.
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Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain. PubMed Central.
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New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation. PMC - NIH.
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Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. ResearchGate.
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The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Request PDF - ResearchGate.
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An Overview of Thiazole Derivatives and its Biological Activities.
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Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain. ResearchGate.
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State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548. PubMed.
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Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain. PubMed.
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Methyl-4-bromothiazole-2-carboxylate structure and properties
An In-depth Technical Guide to Methyl-4-bromothiazole-2-carboxylate
Abstract
Methyl 4-bromothiazole-2-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by a five-membered thiazole ring bearing a bromine atom at the C4 position and a methyl ester at the C2 position, this compound offers a unique combination of reactivity and structural stability. The strategic placement of these functional groups makes it an exceptionally versatile intermediate for constructing complex molecular architectures. The bromine atom serves as a key synthetic handle for a wide range of cross-coupling and nucleophilic substitution reactions, while the ester moiety provides a site for further derivatization. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, reactivity, and critical applications, particularly in the field of drug discovery, offering researchers and development professionals a detailed understanding of its utility and potential.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions have made it a core component of numerous biologically active compounds and clinically approved drugs, including the anticancer agent Dasatinib and the vitamin Thiamine (Vitamin B1).[1] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anti-cancer, and anti-tubercular effects.[1]
Within this important class of compounds, halogenated thiazoles like Methyl 4-bromothiazole-2-carboxylate serve as indispensable intermediates. The presence of a halogen, particularly bromine, provides a reactive site for the strategic introduction of molecular diversity through well-established synthetic transformations, enabling the systematic exploration of structure-activity relationships (SAR) in drug development programs.[2]
Molecular Structure and Physicochemical Properties
The structure of Methyl 4-bromothiazole-2-carboxylate features an aromatic thiazole ring. The electron-withdrawing nature of the nitrogen and sulfur heteroatoms, combined with the ester group at the C2 position, renders the ring electron-deficient. This electronic characteristic is crucial as it activates the C4 position, where the bromine atom is located, making it susceptible to nucleophilic attack and an excellent leaving group in substitution reactions.[2]
Key Physicochemical Data
A summary of the compound's key properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1025468-06-7 | [3][4][5] |
| IUPAC Name | methyl 4-bromo-1,3-thiazole-2-carboxylate | [5] |
| Molecular Formula | C₅H₄BrNO₂S | [4][5] |
| Molecular Weight | 222.06 g/mol | [6] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [5] |
| Storage Conditions | 2-8°C, under inert atmosphere | [5] |
Synthesis and Chemical Reactivity
The synthetic utility of Methyl 4-bromothiazole-2-carboxylate is primarily defined by the reactivity of its two key functional groups: the C4-bromine and the C2-ester.
Core Reactivity: The C4-Bromine Handle
The bromine atom at the C4 position is the molecule's most versatile feature for synthetic elaboration. Its reactivity is the cornerstone of this building block's utility.
-
Cross-Coupling Reactions: The C-Br bond readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This is the most powerful application, allowing for the formation of C-C bonds and the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C4 position. The choice of catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and reaction conditions is critical and depends on the specific coupling partners.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient thiazole ring facilitates the displacement of the bromide ion by various nucleophiles.[2] This allows for the introduction of amines, thiols, and alkoxides to generate 4-substituted thiazole derivatives. This reactivity is a fundamental aspect of functionalizing the thiazole scaffold.[2]
Secondary Reactivity: The C2-Ester Group
The methyl ester at the C2 position offers additional opportunities for modification:
-
Hydrolysis: The ester can be easily saponified under basic conditions (e.g., using NaOH or LiOH) to yield the corresponding 4-bromothiazole-2-carboxylic acid. This carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC).
-
Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), providing another point for derivatization.
The interplay between these two reactive sites allows for a programmed, multi-step synthesis to build highly complex and diverse molecular libraries based on the thiazole core.
Workflow Visualization: Application in Suzuki Coupling
The following diagram illustrates a typical workflow where Methyl 4-bromothiazole-2-carboxylate is used as a substrate in a Suzuki cross-coupling reaction, a cornerstone of modern medicinal chemistry.
Caption: From a core scaffold to diverse bioactive candidates.
Experimental Protocol: Suzuki Coupling
The following protocol provides a representative, self-validating procedure for a Suzuki cross-coupling reaction.
Objective: To synthesize Methyl 4-(4-methoxyphenyl)thiazole-2-carboxylate.
Materials:
-
Methyl 4-bromothiazole-2-carboxylate (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add Methyl 4-bromothiazole-2-carboxylate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Solvent Addition: Add a 4:1 mixture of Toluene:Ethanol and a small amount of degassed water. The reaction mixture should be a suspension.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Validation Step 1): Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure product.
-
Characterization (Validation Step 2): Confirm the structure and purity of the isolated product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The data should be consistent with the desired Methyl 4-(4-methoxyphenyl)thiazole-2-carboxylate structure.
Safety and Handling
While specific data for this exact compound is limited, related brominated heterocycles and thiazole derivatives require careful handling. General safety precautions are based on analogs.
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [7]* Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust/fumes. [7]In case of contact with eyes, rinse cautiously with water for several minutes.
Conclusion
Methyl 4-bromothiazole-2-carboxylate is far more than a simple chemical intermediate; it is an enabling tool for innovation in pharmaceutical and chemical research. Its well-defined reactivity, particularly at the C4-bromine position, provides a reliable and versatile entry point for the synthesis of complex molecules. For researchers in drug discovery, understanding the properties and reaction workflows associated with this building block is essential for the efficient development of novel therapeutics targeting a wide range of diseases.
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Benzo[1,2-d:4,5-d′]bis(t[2][8][3]hiadiazole) and Its Bromo Derivatives - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215918/]
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Methyl-4-bromothiazole-2-carboxylate: A Technical Guide for Advanced Synthesis
Introduction: The Strategic Importance of the Thiazole Moiety
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have cemented its role as a privileged scaffold in drug discovery.[3][4] Molecules incorporating the thiazole nucleus exhibit a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4]
This guide focuses on a particularly valuable derivative: Methyl-4-bromothiazole-2-carboxylate (CAS Number: 1025468-06-7). This trifunctional building block offers researchers a powerful tool for the synthesis of complex molecular architectures. The strategic placement of the bromine atom at the 4-position, an electron-withdrawing methyl ester at the 2-position, and the inherent reactivity of the thiazole ring itself, provides a versatile platform for targeted chemical modifications. This document will provide an in-depth exploration of its properties, synthesis, reactivity, and applications, with a focus on the practical insights required by researchers in drug development and advanced chemical synthesis.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties and hazards is the foundation of sound experimental design.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1025468-06-7 | [2][5][6] |
| Molecular Formula | C₅H₄BrNO₂S | [2][5][6] |
| Molecular Weight | 222.06 g/mol | [2][5][6] |
| IUPAC Name | methyl 4-bromo-1,3-thiazole-2-carboxylate | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2][5] |
Safety & Handling
As a halogenated heterocyclic compound, appropriate safety precautions are mandatory.
GHS Hazard Classification:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Signal Word: Warning[5]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][7]
-
Avoid inhalation of dust and contact with skin and eyes.[7]
-
Wash hands thoroughly after handling.[8]
Storage:
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
-
Keep the container tightly sealed and store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[2][5]
Synthesis of this compound: A Representative Protocol
While multiple synthetic routes to substituted thiazoles exist, a common and reliable method for introducing a bromine atom at the 4-position involves the cyclization of a suitable precursor followed by functional group manipulation. The following protocol is a representative synthesis based on established chemical principles for analogous thiazole systems.
Synthetic Workflow Diagram
Caption: Representative synthetic pathways to brominated thiazole carboxylates.
Detailed Experimental Protocol (Hypothetical, based on analogous syntheses)
Step 1: Synthesis of Methyl 2-aminothiazole-4-carboxylate
-
To a stirred solution of methyl bromopyruvate (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried to yield methyl 2-aminothiazole-4-carboxylate.
Step 2: Synthesis of Methyl 4-bromothiazole-2-carboxylate via Sandmeyer Reaction
-
Suspend methyl 2-aminothiazole-4-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%).
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality: The Sandmeyer reaction is a robust method for converting an amino group on an aromatic ring into a halide. The diazotization step forms a highly reactive diazonium salt, which is then displaced by the bromide from the copper(I) bromide catalyst.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its predictable and versatile reactivity, making it a key intermediate in multi-step syntheses.
The Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom at the C4 position is strategically positioned for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[10][11]
Mechanism Overview:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Typical Protocol for Suzuki-Miyaura Coupling:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate with a suitable phosphine ligand (e.g., SPhos, XPhos).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture to 80-110°C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography to yield the 4-aryl-thiazole-2-carboxylate product.
Causality: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. The base is essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center. The ligand stabilizes the palladium catalyst and modulates its reactivity.
Applications in Drug Discovery
The 4-arylthiazole scaffold, readily accessible from this compound, is a prominent feature in many biologically active compounds, particularly in the development of kinase inhibitors.[12][13][14]
Kinase Inhibitors
Protein kinases are a major class of drug targets, especially in oncology.[15] The 4-arylthiazole motif can effectively mimic the hinge-binding interactions of ATP in the kinase active site. By varying the aryl group introduced via the Suzuki coupling, researchers can fine-tune the selectivity and potency of these inhibitors against specific kinase targets. For instance, derivatives of 4-aryl-thiazole-2-amine have been investigated as potent inhibitors of Rho-associated kinases (ROCK), which are implicated in hypertension and cancer.[14]
Other Bioactive Molecules
The versatile thiazole core also finds application in the development of:
-
Antimicrobial agents: Thiazole-containing compounds have shown activity against various bacterial and fungal strains.[16]
-
Anti-inflammatory drugs: The scaffold can be incorporated into molecules designed to modulate inflammatory pathways.
-
Antitubercular agents: The 2-aminothiazole-4-carboxylate scaffold, a close relative, has been identified as a promising template for new anti-tuberculosis drugs.[17]
Analytical Characterization: A Self-Validating System
Expected ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ ~8.2 ppm (s, 1H): This singlet corresponds to the proton at the 5-position of the thiazole ring. Its chemical shift is downfield due to the anisotropic effects of the aromatic ring and the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms.
-
δ ~3.9 ppm (s, 3H): This singlet is characteristic of the methyl ester protons.
Expected ¹³C NMR Spectrum (101 MHz, CDCl₃)
-
δ ~161 ppm: Carbonyl carbon of the methyl ester.
-
δ ~145-150 ppm: C2 carbon of the thiazole ring, attached to the ester group and nitrogen.
-
δ ~125-130 ppm: C5 carbon of the thiazole ring, attached to the proton.
-
δ ~115-120 ppm: C4 carbon of the thiazole ring, attached to the bromine atom.
-
δ ~53 ppm: Methyl carbon of the ester group.
Trustworthiness: Any experimental protocol should include analytical validation of starting materials and products. The predicted chemical shifts above provide a benchmark for researchers to confirm the identity and purity of this compound before its use in subsequent reactions. A Certificate of Analysis from a reputable supplier will often confirm that the material's spectrum conforms to the expected structure.[18]
Conclusion
This compound is a high-value, versatile building block for chemical synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient means to access novel 4-arylthiazole derivatives. This scaffold is of significant interest in drug discovery, especially for the development of targeted therapies like kinase inhibitors. By understanding the principles behind its synthesis, handling, and reactivity, researchers can effectively leverage this compound to accelerate the discovery and development of new chemical entities.
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The Multifaceted Biological Activities of Bromothiazole Derivatives: A Technical Guide for Researchers
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of pharmacological activities.[1] The introduction of a bromine atom to this privileged structure can significantly modulate the physicochemical properties of the resulting derivatives, enhancing their lipophilicity and electronic characteristics, which in turn can lead to potent and selective biological effects.[2] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of bromothiazole derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating these activities, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Introduction to the Thiazole Scaffold and the Influence of Bromine Substitution
Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This structural motif is present in a variety of natural products and synthetic molecules, bestowing upon them a wide range of biological functions.[3] The 2-aminothiazole core, in particular, is recognized as a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity.
The strategic placement of a bromine atom on the thiazole ring is a key chemical modification. Halogenation, and specifically bromination, can enhance a molecule's lipophilicity, which may improve its ability to cross cell membranes and interact with hydrophobic pockets within target proteins. This modification can also influence the electronic distribution within the molecule, potentially altering its binding affinity and reactivity.
Anticancer Activity of Bromothiazole Derivatives
Bromothiazole derivatives have emerged as a promising class of compounds with significant anticancer potential, demonstrating efficacy against a variety of cancer cell lines.[1][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[5]
Mechanism of Action: Inducing Apoptosis and Modulating Signaling Pathways
A primary mechanism by which bromothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on structurally related benzothiazoles have shown that these compounds can trigger the intrinsic mitochondrial pathway of apoptosis.[6] This involves an increase in reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of cytochrome c.[6][7] The released cytochrome c then activates a cascade of caspases, including caspase-3 and -9, which are the executioners of apoptosis.[5][7]
Furthermore, bromothiazole derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer. For instance, some derivatives can suppress the PI3K/AKT signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[5] Others have been found to downregulate the activity of the epidermal growth factor receptor (EGFR), a protein that plays a significant role in the growth and spread of many types of cancer.
dot
Caption: Apoptotic and signaling pathways modulated by bromothiazole derivatives.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of bromothiazole and related derivatives have been quantified against various cancer cell lines using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro.[8]
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazonylthiazole derivative | A549 (Lung) | 1.33 | [2] |
| Hydrazonylthiazole derivative | MCF-7 (Breast) | 1.74 | [2] |
| 2-Thioxo-thiazolo[4,5-d]pyrimidine | Melanoma | <50 | [9] |
| Benzothiazole derivative | HT-29 (Colon) | 0.024 | [1] |
| Benzothiazole derivative | H460 (Lung) | 0.29 | [1] |
| Benzothiazole derivative | MDA-MB-231 (Breast) | 0.88 | [1] |
Antimicrobial Activity of Bromothiazole Derivatives
The thiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[10] The incorporation of a bromine atom into the thiazole ring has been shown to be a viable strategy for enhancing antimicrobial potency. Bromothiazole derivatives have demonstrated efficacy against a range of bacterial and fungal strains, in some cases exhibiting greater potency than established antibiotics.
Mechanism of Action: Targeting Essential Bacterial Enzymes
The antimicrobial mechanism of action for many thiazole derivatives involves the inhibition of essential bacterial enzymes. For example, some derivatives have been shown to inhibit undecaprenyl diphosphate synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP), enzymes that are crucial for the biosynthesis of the bacterial cell wall.[11] By targeting these enzymes, bromothiazole derivatives can disrupt cell wall integrity, leading to bacterial cell death.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][13]
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Thiazolyl-2-pyrazoline derivative | S. aureus | 28-168 | [14] |
| Thiazolyl-2-pyrazoline derivative | E. coli | 28-168 | [14] |
| Thiazolyl-2-pyrazoline derivative | C. albicans | 168-172 | [14] |
| 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole | P. aeruginosa | 15.625-31.25 | [15] |
| Benzothiazole derivative | S. aureus | 50-200 | [16] |
| Benzothiazole derivative | E. coli | 25-100 | [16] |
| Benzothiazole derivative | C. albicans | 25 | [16] |
Anti-inflammatory Activity of Bromothiazole Derivatives
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a significant area of research. Bromothiazole derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][17]
Mechanism of Action: COX Inhibition
Cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[17] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Bromothiazole derivatives have been shown to selectively inhibit COX-2 over COX-1.[18] This selectivity is advantageous as COX-1 is involved in maintaining the protective lining of the stomach, and its inhibition can lead to gastrointestinal side effects.
| Compound Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole derivative | 45.23–204.51 | 1.79–9.63 | 22.21-74.92 | [18] |
| Methoxyphenyl thiazole carboxamide | - | - | 3.67 |
Neuroprotective Effects of Bromothiazole Derivatives
Neurodegenerative diseases represent a growing global health concern. Recent studies have highlighted the potential of bromothiazole derivatives as neuroprotective agents.[17][19] These compounds have shown the ability to protect neuronal cells from various toxic insults in in vitro models.[19]
Mechanism of Action: Combating Oxidative Stress and Modulating Protective Pathways
One of the key mechanisms underlying the neuroprotective effects of bromothiazole derivatives is their ability to combat oxidative stress. For instance, in models of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA), certain thiazole sulfonamides have been shown to improve cell viability, reduce the leakage of lactate dehydrogenase (LDH), prevent mitochondrial dysfunction, and mitigate the generation of intracellular reactive oxygen species.[17][20]
Furthermore, these compounds can modulate protective cellular pathways. Some derivatives have been found to activate sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular stress resistance and longevity.[17][20]
Structure-Activity Relationships (SAR)
The biological activity of bromothiazole derivatives is highly dependent on their chemical structure. The position of the bromine atom and the nature of other substituents on the thiazole ring play a critical role in determining their potency and selectivity.
-
Anticancer Activity: For hydrazonylthiazole derivatives, para-halogen substituents on the phenyl ring have been shown to enhance affinity for target enzymes like aldose reductase 2 (ALR2), which is implicated in cancer.[2]
-
Antimicrobial Activity: In a series of 4-(p-halophenyl)-thiazolyl derivatives, a chloro substituent was found to be crucial for antibacterial activity, while a bromo substituent led to inactivation of the compounds.[10] This highlights the nuanced role of halogen substitution in determining antimicrobial efficacy. For other thiazole derivatives, the presence of a p-bromophenyl group in the fourth position of the thiazole ring increased antifungal and antituberculosis activities.[10]
-
Enzyme Inhibition: The nature of the substituent on the acyl moiety of 1,3-thiazole derivatives significantly influences their ability to inhibit cholinesterases.[21]
Experimental Protocols
General Synthesis of 2-Aminobromothiazole Derivatives
A common and efficient method for the synthesis of 2-aminothiazole derivatives is a one-pot reaction involving an α-bromination/cyclization process starting from aromatic methyl ketones and thiourea in the presence of copper(II) bromide.[22]
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Methyl-4-bromothiazole-2-carboxylate literature review
An In-Depth Technical Guide to Methyl-4-bromothiazole-2-carboxylate: Synthesis, Reactivity, and Applications
Abstract
This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctional nature—featuring a nucleophilic thiazole ring, a reactive bromine atom amenable to cross-coupling, and an ester group for further derivatization—renders it an exceptionally versatile synthon. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its synthesis, exploring its profound reactivity in palladium-catalyzed cross-coupling reactions, and highlighting its application in the construction of complex, biologically active molecules. We delve into the mechanistic underpinnings of its key transformations and provide robust, field-proven experimental protocols.
Introduction: The Thiazole Scaffold in Modern Chemistry
The thiazole ring is a privileged pharmacophore, forming the core of numerous approved drugs and biologically active compounds.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and coordinate with metal ions makes it a cornerstone of drug design.[2] Functionalized thiazoles, such as this compound, serve as critical starting materials for introducing this valuable moiety into larger molecular frameworks. The bromine atom at the 4-position is strategically placed for carbon-carbon bond formation, while the methyl ester at the 2-position offers a handle for amide coupling or reduction, providing a gateway to a diverse array of chemical structures. This guide focuses on harnessing the synthetic potential of this specific, highly valuable isomer.
Physicochemical Properties & Identification
A clear understanding of a reagent's fundamental properties is essential for its effective use. The key identifiers and physical characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1025468-06-7 | [3][4] |
| Molecular Formula | C₅H₄BrNO₂S | [3] |
| Molecular Weight | 222.06 g/mol | [4][5] |
| IUPAC Name | methyl 4-bromo-1,3-thiazole-2-carboxylate | |
| Physical Form | Solid | |
| Storage | 2-8°C under an inert atmosphere |
Synthetic Pathways: A Strategic Overview
While numerous methods exist for thiazole synthesis, a common and effective approach for this class of compound is a variation of the Hantzsch thiazole synthesis. A plausible and logical pathway to this compound involves the cyclization of an appropriate α-bromocarbonyl compound with a thioamide derivative.
Caption: Proposed Hantzsch-type synthesis for this compound.
This pathway leverages readily available precursors to construct the core heterocyclic system. The choice of starting materials directly installs the required bromine and ester functionalities at the correct positions, making it an efficient synthetic strategy.
Chemical Reactivity: The Gateway to Molecular Complexity
The synthetic utility of this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the thiazole ring and the C-Br bond at the 4-position create an ideal substrate for oxidative addition to a palladium(0) center, initiating the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[6] This reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids and esters.[7]
Causality and Mechanism: The reaction is initiated by the oxidative addition of the bromothiazole to a Pd(0) catalyst. A crucial step is the activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[7] This complex then undergoes transmetalation with the Pd(II)-halide species, transferring the organic group from boron to palladium. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point, adaptable for various boronic acids.[7][9]
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine ligand like SPhos or XPhos (2-4 mol%).
-
Reagent Addition: Add a base, typically an aqueous solution of 2M Na₂CO₃ or K₂CO₃ (2-3 eq), followed by a solvent system such as a 3:1 mixture of 1,4-dioxane/water or toluene/ethanol/water.
-
Reaction Execution: Stir the heterogeneous mixture vigorously and heat to 80-100 °C. The causality here is that elevated temperatures are required to drive the oxidative addition and reductive elimination steps for electron-deficient heterocyclic halides.
-
Monitoring: Track the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl-alkyne structures, linking a terminal alkyne with an aryl or vinyl halide.[10] This reaction uniquely employs a dual-catalyst system of palladium and copper(I).[11]
Causality and Mechanism: The mechanism shares the initial oxidative addition step with the Suzuki coupling. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.[12] This species undergoes transmetalation with the Pd(II) complex. The subsequent reductive elimination yields the C(sp²)-C(sp) coupled product and regenerates the Pd(0) catalyst for the next cycle.[13] The amine base is critical as it not only facilitates the formation of the copper acetylide but also scavenges the HBr byproduct.[10]
Caption: Interlinked catalytic cycles of the Sonogashira cross-coupling reaction.
Field-Proven Experimental Protocol: Sonogashira Coupling
This protocol provides a reliable method for alkynylation.[12][14]
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 1-10 mol%).
-
Reagent Addition: Dissolve the solids in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a suitable amine base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq), followed by the terminal alkyne (1.1-1.5 eq) via syringe.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C). The copper co-catalyst allows the reaction to proceed under significantly milder conditions than copper-free variants.[11]
-
Monitoring: Monitor the reaction by TLC or LC-MS. The formation of di-alkyne homocoupling (Glaser coupling) byproducts can sometimes be observed, which is a key reason to maintain an inert atmosphere.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate and partition the residue between ethyl acetate and water. Wash the organic layer with saturated aqueous NH₄Cl to remove residual copper salts, followed by brine. Dry over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.
Applications in Bioactive Molecule Synthesis
The true value of this compound lies in its role as a precursor to more complex, high-value molecules. Thiazole derivatives are integral to compounds with anti-inflammatory, anti-cancer, and anti-tubercular activities.[15][16][17] For instance, the 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for developing new agents against Mycobacterium tuberculosis.[16] By using the protocols described above, researchers can couple diverse fragments to the 4-position of the thiazole ring, rapidly generating libraries of novel compounds for biological screening. The ester at the 2-position can then be hydrolyzed and coupled with various amines to further explore the chemical space.
Spectroscopic Characterization (Predicted)
While a specific spectrum is not provided in the initial search, the expected ¹H NMR and ¹³C NMR signals can be reliably predicted based on the structure and general chemical shift principles.[18][19]
-
¹H NMR:
-
A singlet around 3.9-4.1 ppm corresponding to the three protons of the methyl ester (-OCH₃).
-
A singlet around 8.0-8.5 ppm for the single proton at the C5 position of the thiazole ring.
-
-
¹³C NMR:
-
A signal around 52-55 ppm for the methyl ester carbon.
-
A signal for the C4 carbon bearing the bromine, likely in the 120-130 ppm range.
-
A signal for the C5 carbon, expected around 115-125 ppm.
-
Signals for the C2 and the ester carbonyl carbons, typically further downfield (>160 ppm).
-
Conclusion
This compound is a powerful and versatile building block for synthetic and medicinal chemists. Its well-defined reactivity in cornerstone reactions like the Suzuki-Miyaura and Sonogashira couplings provides a reliable and efficient entry point to a vast array of complex thiazole-containing molecules. By understanding the mechanistic principles behind its transformations and employing validated protocols, researchers can effectively leverage this reagent to accelerate the discovery and development of novel pharmaceuticals and advanced materials.
References
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ResearchGate. 4-Bromo-2-methylthiazole (8) as a reacting partner in Sonogashira coupling en route to MTEP (3). Available from: [Link].[13]
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AOBChem USA. Methyl 4-bromothiazole-2-carboxylate. Available from: [Link].[3]
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The Royal Society of Chemistry. Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. Available from: [Link].[9]
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Al-Balas Q, et al. (2009) Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE 4(5): e5617. Available from: [Link].[16]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].[7]
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SMU. Methyl 2-bromothiazole-4-carboxylate. Available from: [Link].[17]
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PubChem. Methyl 2-bromothiazole-4-carboxylate | C5H4BrNO2S | CID 2763213. Available from: [Link].[5]
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Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].[10]
-
National Institutes of Health (NIH). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link].[11]
-
Chem Help ASAP via YouTube. Suzuki cross-coupling reaction. Available from: [Link].[6]
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ChemOrgChem via YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Available from: [Link].[8]
-
National Institutes of Health (NIH). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Available from: [Link].[14]
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MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link].[1]
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University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available from: [Link].[18]
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An In-depth Technical Guide to the Physicochemical Properties of Methyl-4-bromothiazole-2-carboxylate
Introduction: The Strategic Importance of Substituted Thiazoles in Modern Drug Discovery
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anti-diabetic, and anti-cancer properties.[1][2] The thiazole ring is a key structural motif in several FDA-approved drugs, underscoring its clinical significance.[2]
Methyl-4-bromothiazole-2-carboxylate is a key derivative within this important class of compounds. Its structure, featuring a bromine atom at the 4-position and a methyl ester at the 2-position, offers multiple points for synthetic modification, making it a valuable building block for the synthesis of more complex, biologically active molecules. The bromine atom, in particular, enhances the reactivity of the molecule, allowing for further functionalization through various cross-coupling reactions. Understanding the fundamental physicochemical properties of this compound is paramount for researchers and drug development professionals. These properties dictate its behavior in both chemical reactions and biological systems, influencing factors such as solubility, stability, reactivity, and bioavailability. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, alongside detailed, field-proven protocols for its characterization.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the foundation of its application in research and development. While specific experimental data for this compound is not extensively available in the public domain, we can compile its known attributes and provide predicted values based on its structure and data from closely related analogues.
Chemical Structure:
A 2D representation of the chemical structure of this compound.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | methyl 4-bromo-1,3-thiazole-2-carboxylate | Sigma-Aldrich |
| CAS Number | 1025468-06-7 | Sigma-Aldrich |
| Molecular Formula | C5H4BrNO2S | Sigma-Aldrich |
| Molecular Weight | 222.06 g/mol | Manchester Organics[3] |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | Not experimentally determined. Predicted to be a crystalline solid with a distinct melting point. For comparison, the isomer Methyl 2-bromothiazole-4-carboxylate has a melting point of 128-132 °C. | Predicted; Isomer data from Chem-Impex[4] |
| Boiling Point | Not determined. Expected to be high and likely to decompose before boiling at atmospheric pressure. | Predicted |
| Solubility | Not experimentally determined. Predicted to be soluble in polar organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in non-polar solvents and water. | Predicted |
| Purity | Typically available at ≥95% | Sigma-Aldrich |
| Storage Conditions | Inert atmosphere, 2-8°C | Sigma-Aldrich |
Experimental Protocols for Characterization
To ensure the identity, purity, and structural integrity of this compound, a suite of analytical techniques should be employed. The following protocols are standard, field-proven methods for the characterization of such compounds.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a cornerstone technique for assessing the purity of a compound by separating it from any impurities. A well-developed HPLC method provides a quantitative measure of purity and can be adapted for reaction monitoring and quality control.
Workflow for HPLC purity analysis.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of two solvents, for example, Solvent A: 0.1% formic acid in water, and Solvent B: Acetonitrile. The use of a buffer system is crucial for achieving reproducible retention times for ionizable compounds.[5]
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution. Ensure the sample is fully dissolved. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Instrumentation and Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Gradient: A typical starting gradient would be 5-95% Solvent B over 20 minutes. This can be optimized to improve resolution and reduce run time.[6]
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms.
Workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[7][8] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a clean, dry 5 mm NMR tube.[7]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. For this compound, the following signals are predicted:
-
A singlet for the methyl ester protons (-OCH₃), expected to appear around 3.9-4.1 ppm.
-
A singlet for the proton on the thiazole ring (at position 5), expected to appear in the aromatic region, likely around 7.5-8.5 ppm.
-
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. The predicted chemical shifts for the carbon atoms are:
-
The methyl ester carbon (-OCH₃) around 50-60 ppm.
-
The thiazole ring carbons, with the carbon attached to the bromine (C4) being significantly influenced by the halogen. The carbonyl carbon of the ester will be the most downfield, likely in the 160-170 ppm range. The other ring carbons (C2 and C5) will appear in the aromatic region (approximately 110-150 ppm).[9][10]
-
-
Data Analysis: Process the spectra and analyze the chemical shifts, integration (for ¹H NMR), and multiplicities to confirm that they are consistent with the proposed structure.
Functional Group Identification by Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
Step-by-Step Methodology (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][11]
-
Pellet Formation: Place the powder into a pellet press and apply pressure (typically 8-10 metric tons) to form a thin, transparent pellet.[12]
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Data Analysis: Analyze the spectrum for characteristic absorption bands. For this compound, key expected absorptions include:
-
C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O stretch (ester): Bands in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.
-
C=N and C=C stretching (thiazole ring): Absorptions in the 1500-1650 cm⁻¹ region.
-
C-H stretching (methyl and aromatic): Absorptions just above and below 3000 cm⁻¹.
-
Molecular Weight Confirmation by Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and providing insights into its structure through fragmentation patterns. Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules.[13][14]
Step-by-Step Methodology (Electron Ionization):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.[14]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis:
-
Molecular Ion Peak (M⁺): Look for the peak corresponding to the intact molecule's mass (222.06 for C₅H₄⁷⁹BrNO₂S and 224.06 for C₅H₄⁸¹BrNO₂S, due to the isotopes of bromine). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M⁺ and M+2 pattern.
-
Fragmentation Pattern: Analyze the major fragment ions to gain structural information. Expected fragments could include the loss of the methoxy group (-OCH₃, m/z 31) or the entire methyl ester group (-COOCH₃, m/z 59).
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in an inert atmosphere at 2-8°C.
Conclusion
This compound is a strategically important building block in the field of medicinal chemistry. While a complete experimental dataset for its physicochemical properties is not yet fully available in the public literature, this guide provides a comprehensive overview of its known characteristics, predicted properties, and the standard, validated methodologies for its thorough characterization. By applying the detailed protocols for HPLC, NMR, IR, and MS analysis, researchers and drug development professionals can confidently verify the identity, purity, and structure of this versatile compound, paving the way for its successful application in the synthesis of novel therapeutic agents.
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]
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AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Retrieved from [Link]
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FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Shimadzu. KBr Pellet Method. Retrieved from [Link]
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Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
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University College London. Sample Preparation. Retrieved from [Link]
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thinkSRS.com. Melting Point Determination. Retrieved from [Link]
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Wired Chemist. Determination of Melting Point. Retrieved from [Link]
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JOVE. (2009, May 18). Using Melting Point to Determine Purity of Crystalline Solids. Retrieved from [Link]
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PharmaCores. (2025, May 27). HPLC analytical Method development: an overview. Retrieved from [Link]
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Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]
-
Mastelf. (2025, January 29). HPLC Method Development: From Basics to Advanced Strategies. Retrieved from [Link]
-
LCGC International. (2021, September 1). A Three-Pronged Template Approach for Rapid HPLC Method Development. Retrieved from [Link]
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Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
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Oregon State University. 1H NMR Chemical Shift. Retrieved from [Link]
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California State Polytechnic University, Pomona. 1H NMR Chemical Shift ppm table. Retrieved from [Link]
-
Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link]
-
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Electron Ionization LC-MS: What Is It and Why Use It?. Retrieved from [Link]
-
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-
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-
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-
Indian Academy of Sciences. Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Retrieved from [Link]
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-
University of Bristol. NMR Sample Prepara-on. Retrieved from [Link]
-
ResearchGate. (2021, March). Solubility Behavior of Ethyl l -Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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An In-Depth Technical Guide to Methyl 4-bromo-1,3-thiazole-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Thiazole Moiety in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. Thiazole-containing compounds exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1] Methyl 4-bromo-1,3-thiazole-2-carboxylate, a key synthetic intermediate, provides a versatile platform for the elaboration of complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors. This guide offers a comprehensive overview of its synthesis, chemical characteristics, and its strategic application in the synthesis of bioactive molecules.
Nomenclature and Chemical Properties
IUPAC Name: methyl 4-bromo-1,3-thiazole-2-carboxylate
Synonyms: Methyl-4-bromothiazole-2-carboxylate
CAS Number: 1025468-06-7
Molecular Formula: C₅H₄BrNO₂S
Molecular Weight: 222.06 g/mol
| Property | Value | Source |
| IUPAC Name | methyl 4-bromo-1,3-thiazole-2-carboxylate | Sigma-Aldrich |
| CAS Number | 1025468-06-7 | Sigma-Aldrich |
| Molecular Formula | C₅H₄BrNO₂S | Sigma-Aldrich |
| Molecular Weight | 222.06 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| Storage | 2-8°C, under inert atmosphere | Sigma-Aldrich |
Synthesis of Methyl 4-bromo-1,3-thiazole-2-carboxylate: A Step-by-Step Protocol
The synthesis of methyl 4-bromo-1,3-thiazole-2-carboxylate can be approached through several synthetic strategies. A common and effective method involves the Hantzsch thiazole synthesis, followed by bromination and esterification. The Hantzsch synthesis is a classic method for the preparation of thiazole rings by reacting an α-haloketone with a thioamide.[1][2] Another key transformation is the Sandmeyer-type reaction, which allows for the introduction of a bromine atom onto the thiazole ring by diazotization of an amino group, followed by treatment with a bromide salt.[3][4]
A plausible synthetic route, based on established chemical principles, is outlined below. This protocol is a composite of well-understood transformations in heterocyclic chemistry and serves as a practical guide for its laboratory preparation.
Experimental Protocol: A Proposed Synthesis
Part 1: Synthesis of 2-Amino-1,3-thiazole-4-carboxylic Acid
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: To the flask, add ethyl bromopyruvate (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product, ethyl 2-amino-1,3-thiazole-4-carboxylate, will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.
-
Hydrolysis: The collected ethyl ester is then hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of sodium hydroxide. Subsequent acidification with a mineral acid (e.g., HCl) will precipitate the 2-amino-1,3-thiazole-4-carboxylic acid.
Part 2: Bromination via Sandmeyer-type Reaction
-
Diazotization: Suspend 2-amino-1,3-thiazole-4-carboxylic acid (1.0 equivalent) in an aqueous solution of hydrobromic acid (HBr) at 0-5°C.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction, which is often evidenced by the cessation of nitrogen gas evolution.
-
Work-up: Cool the mixture and extract the product, 4-bromo-1,3-thiazole-2-carboxylic acid, with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Part 3: Esterification to Methyl 4-bromo-1,3-thiazole-2-carboxylate
-
Reaction Setup: Dissolve the crude 4-bromo-1,3-thiazole-2-carboxylic acid in methanol.
-
Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride (SOCl₂), to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours.
-
Work-up: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude methyl 4-bromo-1,3-thiazole-2-carboxylate can be purified by column chromatography on silica gel.
Caption: Proposed synthetic workflow for Methyl 4-bromo-1,3-thiazole-2-carboxylate.
Spectroscopic Characterization
-
¹H NMR: The proton spectrum is expected to be simple, showing a singlet for the C5-proton of the thiazole ring, likely in the δ 8.0-8.5 ppm region. Another singlet corresponding to the methyl ester protons would appear around δ 3.9-4.1 ppm.
-
¹³C NMR: The carbon spectrum would display signals for the five carbon atoms. The carbonyl carbon of the ester will be the most downfield, typically in the δ 160-165 ppm range. The C2 and C4 carbons of the thiazole ring, being attached to heteroatoms and the bromine, will appear in the aromatic region, with the C4 carbon signal influenced by the bromine substituent. The C5 carbon will also be in the aromatic region, and the methyl ester carbon will be around δ 52-55 ppm.
-
IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-Br stretching (in the lower frequency region, typically below 700 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Applications in Drug Development: A Gateway to Kinase Inhibitors
The strategic placement of the bromine atom and the methyl ester group on the thiazole scaffold makes methyl 4-bromo-1,3-thiazole-2-carboxylate a valuable building block for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors.[5] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
The bromine atom at the 4-position serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the thiazole ring and a wide range of aryl or heteroaryl boronic acids or esters.[6][7] This enables the introduction of diverse substituents at this position, which is often crucial for modulating the potency and selectivity of kinase inhibitors.
The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide. The resulting amide functionality is a common feature in many kinase inhibitors, as it can form key hydrogen bond interactions with the hinge region of the kinase active site.
Illustrative Synthetic Application: Suzuki-Miyaura Coupling
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using methyl 4-bromo-1,3-thiazole-2-carboxylate as the starting material.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-bromo-1,3-thiazole-2-carboxylate (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired 4-aryl-1,3-thiazole-2-carboxylate derivative.
Caption: General workflow for the application of Methyl 4-bromo-1,3-thiazole-2-carboxylate in Suzuki-Miyaura coupling.
While specific examples of marketed drugs derived directly from methyl 4-bromo-1,3-thiazole-2-carboxylate are not prominently documented, the thiazole-carboxamide scaffold is a recurring motif in numerous kinase inhibitors currently in clinical development. The synthetic accessibility of diverse 4-substituted thiazole-2-carboxamides, facilitated by this key intermediate, underscores its importance to the drug discovery pipeline. For instance, derivatives of 4-phenyl-5-pyridyl-1,3-thiazole have been identified as potent p38 MAP kinase inhibitors with in vivo anti-inflammatory activity.[7]
Conclusion
Methyl 4-bromo-1,3-thiazole-2-carboxylate is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis and the strategic positioning of its functional groups provide a reliable entry point to a wide array of complex thiazole derivatives. The ability to readily introduce diverse substituents at the 4-position via cross-coupling reactions, coupled with the facile modification of the 2-carboxylate group, makes it an ideal starting material for the synthesis of targeted therapeutics, particularly kinase inhibitors. As the demand for novel and selective kinase inhibitors continues to grow, the importance of key intermediates like methyl 4-bromo-1,3-thiazole-2-carboxylate in enabling rapid and efficient drug discovery is poised to increase.
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Safety, handling, and storage of Methyl-4-bromothiazole-2-carboxylate
An In-Depth Technical Guide to the Safe Handling and Storage of Methyl-4-bromothiazole-2-carboxylate
This document provides a comprehensive technical overview for the safe handling, storage, and use of this compound (CAS No. 1025468-06-7) in a professional research and development environment. As a key building block in medicinal chemistry and materials science, understanding its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide is intended for researchers, chemists, and drug development professionals who may work with this compound.
Compound Profile and Significance
This compound is a heterocyclic organic compound featuring a thiazole ring, a functional group known for its presence in numerous biologically active molecules.[1][2] Its structure, containing both a bromine atom and a methyl ester, makes it a versatile intermediate for further chemical modification, particularly in the synthesis of novel pharmaceutical agents.[1][2] The safe management of this reagent is the first step toward successful and reproducible scientific outcomes.
| Identifier | Value |
| IUPAC Name | methyl 4-bromo-1,3-thiazole-2-carboxylate[3] |
| CAS Number | 1025468-06-7[3][4] |
| Molecular Formula | C₅H₄BrNO₂S[3][5] |
| Molecular Weight | 222.06 g/mol [3][5] |
| Physical Form | Solid[3] |
| Purity (Typical) | ≥95%[3] |
Hazard Identification and Risk Assessment
According to the Globally Harmonized System (GHS), this compound is classified with specific hazards that necessitate careful handling.[3] The primary risks are associated with irritation and acute toxicity if ingested.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[3] |
The assigned signal word is "Warning" and the GHS pictogram is the Exclamation Mark (GHS07) .[3] This classification underscores the importance of preventing direct contact, inhalation, and ingestion.
Personal Protective Equipment (PPE) Protocol
A robust PPE strategy is non-negotiable when handling this compound. The causality behind these recommendations is the prevention of exposure through all potential routes: dermal, ocular, and respiratory.
-
Eye and Face Protection : Chemical safety goggles or glasses with side-shields that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[6][7] This prevents accidental splashes of solutions or contact with airborne powder from reaching the eyes.
-
Skin Protection :
-
Gloves : Wear chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[8] Use proper glove removal technique, avoiding contact between the glove's outer surface and bare skin, to prevent cross-contamination.[8][9]
-
Lab Coat : A standard laboratory coat should be worn and kept fastened to protect skin and personal clothing.
-
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[10][11] If a fume hood is not available or if dust formation is significant, a NIOSH/MSHA-approved respirator with an appropriate particulate filter (type P95 or better) should be used.[7][8]
Caption: A workflow for selecting appropriate PPE based on the handling procedure.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is critical for maintaining the compound's integrity and ensuring a safe laboratory environment.
Handling
-
Ventilation : Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9][10][11]
-
Hygiene : Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[10][11] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][9][10]
-
Exposure Avoidance : Avoid contact with skin, eyes, and clothing.[6][7][11] Prevent the formation of dust during weighing and transfer.
Storage
-
Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7][10][11] The recommended storage temperature is between 2-8°C under an inert atmosphere.[1][3] This minimizes degradation and maintains purity.
-
Incompatibilities : Keep away from strong oxidizing agents, as these can cause vigorous and potentially hazardous reactions.[6][7][10]
-
Container Integrity : Ensure containers are properly labeled and stored upright to prevent leakage.
Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is crucial.
First-Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Skin Contact : In case of contact, immediately wash skin with plenty of soap and water.[6][12] Remove contaminated clothing. If skin irritation persists, get medical advice.[7][10]
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6][7] If symptoms such as respiratory irritation occur, call a poison center or physician.[7][10]
-
Ingestion : Rinse mouth with water.[6][7] Do NOT induce vomiting.[12] Call a poison control center or physician immediately if you feel unwell.[7]
Accidental Release Measures
In the event of a spill, a systematic approach ensures the safety of personnel and minimizes environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Assess and Secure : Immediately alert others in the area. Assess the extent of the spill. If it is large or the ventilation is poor, evacuate the area.
-
Don PPE : Before cleanup, don the appropriate PPE as described in Section 3, including respiratory protection, gloves, and eye protection.
-
Containment : Prevent the further spread of the material.
-
Cleanup : For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal.[6][7] Avoid generating dust.[6][7][9]
-
Decontamination : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Disposal : Dispose of the collected material and contaminated cleaning supplies in accordance with local, state, and federal regulations.[7][10]
Caption: A logical flowchart for responding to an accidental laboratory spill.
Fire-Fighting Measures
While not considered highly flammable, containers may burn if exposed to fire.
-
Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam appropriate for the surrounding fire.[10]
-
Hazardous Combustion Products : Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide.[6][7]
-
Protective Actions : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[6][7][10]
Disposal Considerations
Disposal of unused material and contaminated waste must be handled responsibly to prevent environmental contamination. All waste must be disposed of in accordance with all applicable local, regional, and national regulations.[7][10] Contact a licensed professional waste disposal service to arrange for pickup and disposal. Do not allow the material to enter drains or waterways.[9][13]
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An In-depth Technical Guide on the Reactivity and Chemical Nature of the Thiazole Ring
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties and versatile reactivity make it a privileged scaffold in a vast array of biologically active molecules, from essential vitamins like thiamine (Vitamin B1) to potent anticancer agents.[3][4][5] This guide provides a comprehensive exploration of the chemical nature and reactivity of the thiazole ring, offering insights crucial for its application in the design and synthesis of novel therapeutic agents.
Electronic Structure and Aromaticity: The Foundation of Reactivity
The thiazole ring is an aromatic system, a key feature governing its stability and chemical behavior.[6][7][8] This aromaticity arises from the delocalization of six π-electrons over the five-membered ring, fulfilling Hückel's rule.[8] The sulfur atom contributes a lone pair of electrons to the π-system, which, combined with the electrons from the double bonds and the nitrogen atom, creates a stable electronic configuration.[6][8]
The presence of both a sulfur and a nitrogen atom imparts a unique electronic distribution within the ring. The nitrogen atom, being more electronegative, acts as an electron-withdrawing group, while the sulfur atom can act as an electron donor.[9] This push-pull electronic nature results in a distinct pattern of electron density, which dictates the regioselectivity of its reactions.
Key Electronic Features:
-
Aromaticity: The delocalization of 6π electrons confers significant aromatic stability, greater than that of the analogous oxazole.[4] This is evident in its 1H NMR spectrum, where ring protons resonate at chemical shifts indicative of a strong diamagnetic ring current (7.27-8.77 ppm).[4]
-
Electron Density Distribution: Calculated π-electron densities reveal a non-uniform distribution. The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack and deprotonation.[4][6][9] The C5 position is comparatively electron-rich, rendering it the primary site for electrophilic substitution.[4][6][9][10] The C4 position is considered almost neutral.[9]
Comparative Aromaticity of 5-Membered Heterocycles
The aromaticity of thiazole is often compared to other 5-membered heterocycles. Based on magnetic shielding studies, the relative aromaticity follows the order: Thiophene > Thiazole > Pyrrole > Imidazole > Furan > Oxazole.[11] This highlights that the inclusion of a second heteroatom generally has a detrimental, though sometimes minor, effect on aromaticity.[11]
Reactivity of the Thiazole Ring: A Dichotomy of Reactions
The electronic landscape of the thiazole ring allows it to participate in a diverse range of chemical transformations. Understanding these reactions is paramount for the strategic functionalization of thiazole-containing molecules in drug development.
Electrophilic Aromatic Substitution
Due to the overall electron-deficient nature of the ring compared to benzene, electrophilic substitution on an unsubstituted thiazole ring requires forcing conditions. However, the reaction is highly regioselective, with the electrophile preferentially attacking the electron-rich C5 position.[6][9] If the C5 position is blocked, substitution may occur at the C4 position.[9]
Common Electrophilic Substitution Reactions:
-
Halogenation: Bromination of thiazole in the vapor phase can yield 2-bromothiazole and 2,5-dibromothiazole.[12]
-
Sulfonation: Thiazole can be sulfonated to thiazole-5-sulfonic acid.[12]
-
Nitration and Sulfonation Mechanism: These reactions are thought to proceed through the formation of a quaternary salt with the ring nitrogen (protonation), which further deactivates the ring.[12]
-
Mercuration: Thiazole reacts with mercury acetate, with a preference for substitution at C5 > C4 > C2.[9]
The presence of electron-donating groups at the C2 position can activate the ring and facilitate electrophilic attack at the C5 position, even under milder conditions.[9]
Nucleophilic Aromatic Substitution
The electron-deficient C2 position is the primary target for nucleophilic attack.[6][9][13] However, due to the aromatic stability of the ring, nucleophilic substitution typically requires either a strong nucleophile or activation of the ring.[9]
Methods for Nucleophilic Substitution:
-
Reaction with Strong Nucleophiles: Sodamide can convert thiazole into 2-aminothiazole.[14]
-
Activation via Quaternization: N-alkylation of the thiazole ring forms a thiazolium cation.[9][14] This quaternization increases the acidity of the C2-proton, facilitating its removal and subsequent reaction with electrophiles.[9]
-
Displacement of Leaving Groups: A leaving group, such as a halogen, at the C2 position is readily displaced by nucleophiles.[9][14]
Deprotonation and C-H Functionalization
The acidity of the protons on the thiazole ring follows the order C2-H >> C5-H > C4-H.[6] The C2-proton is particularly acidic due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms and the stability of the resulting carbanion.[8]
This acidity allows for facile deprotonation at the C2 position using strong bases like organolithium reagents, generating a 2-lithiothiazole intermediate.[4][9] This powerful nucleophile can then react with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, providing a versatile route for C2-functionalization.[9]
Recent advancements have also focused on direct C-H functionalization methodologies, often catalyzed by transition metals like palladium, to introduce substituents at various positions on the thiazole ring, offering more atom-economical synthetic routes.[15][16][17][18]
Reactions at the Nitrogen and Sulfur Atoms
-
N-Alkylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, readily reacting with alkyl halides to form thiazolium salts.[9][14] These salts are not only intermediates for C2-functionalization but are also important catalysts in various organic reactions.
-
Oxidation: Oxidation of the thiazole ring can occur at either the nitrogen or sulfur atom. Oxidation at the nitrogen atom using oxidizing agents like mCPBA or hypofluorous acid yields the aromatic thiazole N-oxide.[4] Oxidation at the sulfur atom leads to non-aromatic sulfoxides or sulfones.[4] Thiazole N-oxides are useful intermediates in palladium-catalyzed C-H arylations, directing the reaction to the C2 position under mild conditions.[4]
Ring Opening and Cycloaddition Reactions
Under certain conditions, the thiazole ring can undergo ring-opening reactions. For instance, treatment with Raney nickel can lead to desulfurization and subsequent degradation of the ring.[9]
Thiazoles can also participate in cycloaddition reactions, such as Diels-Alder reactions with alkynes at high temperatures. These reactions are often followed by the extrusion of sulfur to yield a pyridine ring.[4]
Synthesis of the Thiazole Ring: Building the Core Scaffold
Several named reactions are instrumental in the synthesis of the thiazole core, providing access to a wide range of substituted derivatives.
Hantzsch Thiazole Synthesis
This is one of the most common and versatile methods for synthesizing thiazoles. It involves the condensation reaction between an α-haloketone and a thioamide.[4][14][19]
Experimental Protocol: Synthesis of 2,4-Dimethylthiazole
-
Reactants: Thioacetamide and chloroacetone.[4]
-
Solvent: Typically a polar solvent like ethanol.
-
Procedure: a. Dissolve thioacetamide in ethanol. b. Add chloroacetone to the solution. c. Reflux the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). e. Extract the product with an organic solvent (e.g., diethyl ether). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by distillation or column chromatography to obtain 2,4-dimethylthiazole.
Cook-Heilbron Thiazole Synthesis
This method is particularly useful for the synthesis of 5-aminothiazoles. It involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[4][6][9][20][21][22]
Experimental Protocol: Synthesis of a 5-Amino-2-mercaptothiazole
-
Conditions: Mild conditions, often at room temperature.
-
Procedure: a. Dissolve the α-aminonitrile in a suitable solvent. b. Add carbon disulfide to the solution and stir at room temperature. c. The reaction proceeds via a nucleophilic attack of the amino group on the carbon of carbon disulfide, followed by cyclization to form the 5-amino-2-mercaptothiazole. d. The product can often be isolated by filtration or precipitation upon completion of the reaction.
Other Synthetic Methods
-
Gabriel's Synthesis: Involves the reaction of an acylaminoketone with phosphorus pentasulfide.[14]
-
Tcherniac's Synthesis: Hydrolysis of α-thiocyanoketones with acid.[9]
The Thiazole Ring in Drug Development: A Privileged Scaffold
The versatile reactivity and unique electronic properties of the thiazole ring have made it a prominent feature in a multitude of approved drugs and clinical candidates.[7][23][24] Its ability to engage in various biological interactions and its favorable physicochemical properties contribute to its success in drug design.[13]
Therapeutic Applications of Thiazole-Containing Drugs:
The thiazole moiety can act as a pharmacophore, a bioisostere, or a spacer in drug molecules, influencing their pharmacokinetic and pharmacodynamic properties.[13]
Visualizing Reactivity and Synthesis
Diagram: Electronic Properties and Reactivity of the Thiazole Ring
Caption: Electronic properties and primary sites of reactivity on the thiazole ring.
Diagram: Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of substituted thiazoles.
Conclusion
The thiazole ring represents a fascinating and highly valuable heterocyclic system in the realm of chemical and pharmaceutical sciences. Its inherent aromaticity, coupled with a unique distribution of electron density, gives rise to a rich and predictable reactivity profile. A thorough understanding of its behavior in electrophilic, nucleophilic, and C-H functionalization reactions is critical for the rational design of synthetic strategies. As research continues to uncover novel biological activities of thiazole-containing compounds, the principles outlined in this guide will remain fundamental for drug development professionals seeking to harness the therapeutic potential of this remarkable scaffold.
References
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- Thiazole - Wikipedia.
- Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline.
- Thiazole | Arom
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN.
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- A review on thiazole based compounds andamp; it's pharmacological activities.
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- Heterocyclic compound thiazole | PPTX - Slideshare.
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- Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities.
- The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
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- Synthesis and C–H Functionalization Chemistry of Thiazole-Semicoronenediimides (TsCDIs) and -Coronenediimides (TCDIs)
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Methodological & Application
Application Note: A Robust and Scalable Synthesis of Methyl-4-bromothiazole-2-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Methyl-4-bromothiazole-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, frequently incorporated into scaffolds for developing novel therapeutic agents. This application note provides a comprehensive, field-proven guide to its synthesis, starting from commercially available 4-bromothiazole. The described two-step methodology, involving a highly selective C-2 lithiation followed by a classic Fischer esterification, is designed for reliability, scalability, and high purity of the final product. We delve into the mechanistic rationale behind each step, offering insights into reaction parameter optimization and safety considerations critical for laboratory and process chemistry environments.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a versatile component in ligand design. The specific substitution pattern of this compound, with functional handles at the C2 and C4 positions, offers synthetic vectors for further elaboration, making it a valuable intermediate for constructing diverse compound libraries. This guide presents a logical and efficient pathway to this key intermediate.
Overall Synthetic Strategy
The synthesis is achieved in two distinct, high-yielding steps. The strategy hinges on the inherent acidity of the C-2 proton of the thiazole ring, which allows for selective deprotonation and subsequent carboxylation. The resulting carboxylic acid is then esterified under standard acidic conditions. This approach avoids the regioselectivity issues often encountered with direct electrophilic bromination of pre-formed thiazole-2-carboxylates.[2]
Caption: High-level workflow for the two-step synthesis.
Part I: Synthesis of 4-Bromothiazole-2-carboxylic acid via Directed Lithiation
Mechanistic Rationale & Experimental Causality
The C-2 proton of the thiazole ring is significantly more acidic than the C-5 proton due to the inductive effect of the adjacent sulfur and nitrogen atoms and the stability of the resulting carbanion. This electronic feature allows for highly regioselective deprotonation using a strong, non-nucleophilic base like n-butyllithium (n-BuLi).
-
Choice of Base: n-BuLi is the base of choice due to its high basicity, which ensures complete and rapid deprotonation.
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. The reaction must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the base and the lithiated intermediate.
-
Low Temperature (-78 °C): The lithiation is performed at -78 °C (a dry ice/acetone bath) for two critical reasons:
-
To prevent side reactions, such as the degradation of the thermally sensitive lithiated thiazole intermediate.[3]
-
To control the reactivity of n-BuLi, which can be highly aggressive at warmer temperatures.
-
-
Electrophilic Quench: Solid carbon dioxide (dry ice) serves as an inexpensive and efficient electrophile to install the carboxylate group. The lithiated intermediate attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt, which is then protonated during aqueous workup to yield the desired carboxylic acid.
Detailed Experimental Protocol: 4-Bromothiazole-2-carboxylic acid
Materials:
-
4-Bromothiazole (1.0 eq)
-
n-Butyllithium (2.5 M in hexanes, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (CO₂) (excess)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 4-bromothiazole (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting dark solution at -78 °C for 1 hour.
-
In a separate beaker, crush an excess of dry ice into a coarse powder.
-
Carefully and rapidly, pour the reaction mixture onto the crushed dry ice with vigorous stirring. Caution: This will cause rapid sublimation of CO₂.
-
Allow the mixture to slowly warm to room temperature. The excess THF can be removed via rotary evaporation.
-
Quench the reaction by adding 1 M HCl until the pH is ~2.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine (1x volume), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid, 4-bromothiazole-2-carboxylic acid[4], can be purified by recrystallization if necessary, but is often of sufficient purity for the subsequent step.
Part II: Synthesis of this compound via Fischer Esterification
Mechanistic Rationale & Experimental Causality
Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[5] The reaction is an equilibrium process, and its success relies on pushing the equilibrium towards the product side.
-
Acid Catalyst (H₂SO₄): A strong acid catalyst is essential. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol (methanol).[5]
-
Excess Alcohol: Methanol is used as both the reactant and the solvent. Using a large excess of this reagent shifts the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle.[6]
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Removal of Water: While not always necessary when using a large excess of alcohol, the removal of water (the reaction byproduct) can also drive the equilibrium forward.
Caption: Simplified mechanism of Fischer Esterification.
Detailed Experimental Protocol: this compound
Materials:
-
4-Bromothiazole-2-carboxylic acid (1.0 eq)
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend 4-bromothiazole-2-carboxylic acid (1.0 eq) in methanol (used as solvent, approx. 0.3 M).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.05 eq) dropwise.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).
-
Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with saturated NaHCO₃ solution until effervescence ceases to neutralize the acid catalyst.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.[7][8]
Data Summary and Characterization
The following table summarizes expected results for the synthesis. Actual yields may vary based on reaction scale and purification efficiency.
| Step | Compound | Starting Mass (Example) | Molar Mass ( g/mol ) | Equivalents | Typical Yield | Physical State |
| 1 | 4-Bromothiazole-2-carboxylic acid | 5.00 g | 208.03 | 1.0 | 85-95% | Off-white solid |
| 2 | This compound | 4.68 g (from Step 1) | 222.06 | 1.0 | 90-98% | White/Pale solid |
Expected Characterization for this compound:
-
¹H NMR (CDCl₃): Expect a singlet for the C-5 proton of the thiazole ring and a singlet for the methyl ester protons.
-
¹³C NMR (CDCl₃): Expect signals corresponding to the thiazole ring carbons, the carbonyl carbon, and the methyl ester carbon.
-
Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion, showing the characteristic isotopic pattern for a compound containing one bromine atom.
Conclusion
This application note details a reliable and scalable two-step synthesis for this compound. The methodology leverages a regioselective C-2 lithiation and a robust Fischer esterification, providing a logical and efficient route to this valuable building block. The protocols are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it as needed for their specific drug discovery programs.
References
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ResearchGate. (2025). Efficient Synthesis of Functionalized Thiazoles from Acid Chlorides, Tetramethylthiourea, Ethyl Bromopyruvate, and Ammonium Thiocyanate. Available at: [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]
-
Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Available at: [Link]
- Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]
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JOCPR. (n.d.). Synthesis of some new 5- substituted of. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
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Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone. Available at: [Link]
-
AOBChem USA. (n.d.). Methyl 4-bromothiazole-2-carboxylate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Available at: [Link]
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ResearchGate. (n.d.). Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study | Request PDF. Available at: [Link]
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PubMed Central. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Available at: [Link]
-
AOBChem. (n.d.). 4-Bromothiazole-2-carboxylic acid. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available at: [Link]
-
National Institutes of Health. (n.d.). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Available at: [Link]
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Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Available at: [Link]
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The Synthetic Versatility of Methyl-4-bromothiazole-2-carboxylate: A Guide for Organic Chemists and Drug Development Professionals
Introduction: The Thiazole Moiety and the Strategic Importance of a Key Building Block
The thiazole ring system is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a privileged scaffold found in a multitude of approved drugs, including anti-inflammatory agents, anticancer therapies, and agricultural chemicals.[1] The unique electronic properties and conformational rigidity of the thiazole nucleus allow it to engage in specific interactions with biological targets, making it a highly sought-after component in drug design.
Within the vast arsenal of thiazole-containing building blocks, Methyl-4-bromothiazole-2-carboxylate stands out as a particularly versatile and valuable intermediate.[3] Its structure is strategically functionalized with three key features: a methyl ester at the 2-position, a bromine atom at the 4-position, and the inherent reactivity of the thiazole ring itself. This trifecta of functionalities provides chemists with a powerful tool to construct complex molecular architectures through a variety of synthetic transformations. The bromine substituent, in particular, serves as a linchpin for cross-coupling reactions, enabling the facile introduction of diverse substituents at a specific vector.[1] This guide will provide an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel molecules.
Core Applications: A Gateway to Molecular Diversity
The synthetic utility of this compound is most prominently demonstrated in its application in palladium-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern organic synthesis, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position of the thiazole ring is readily susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that can be intercepted by a variety of coupling partners. This regioselectivity is a key advantage, allowing for predictable and controlled elaboration of the thiazole core.[4][5]
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions Utilizing 4-Bromothiazole Derivatives
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Key Bond Formation |
| Suzuki-Miyaura | Boronic acids/esters | Pd(PPh₃)₄, PdCl₂(dppf) | C-C (Aryl-Aryl, Aryl-Alkyl) |
| Stille | Organostannanes | Pd(PPh₃)₄ | C-C (Aryl-Aryl, Aryl-Vinyl) |
| Negishi | Organozinc reagents | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C-C (Aryl-Alkyl, Aryl-Aryl) |
| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | C-C (Aryl-Alkynyl) |
| Heck | Alkenes | Pd(OAc)₂, P(o-tol)₃ | C-C (Aryl-Vinyl) |
The choice of a specific cross-coupling reaction is dictated by the desired substituent to be introduced and the functional group tolerance of the substrates. For instance, the Suzuki-Miyaura coupling is widely favored for its use of relatively stable and commercially available boronic acids, while the Negishi coupling often provides high yields for the introduction of alkyl groups.[4][5] The Sonogashira reaction is the method of choice for installing alkynyl moieties, which can serve as handles for further transformations.[4]
Mechanistic Rationale: The Suzuki-Miyaura Coupling
To illustrate the underlying principles, let's consider the mechanism of the Suzuki-Miyaura coupling, a workhorse reaction in synthetic chemistry.
Figure 2. Experimental workflow for a typical Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., dioxane, toluene, or DME) and water (typically a 4:1 to 10:1 ratio).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Maintaining an inert atmosphere is crucial for catalytic efficiency.
-
Degassed Solvents: Dissolved oxygen in the solvents can also oxidize the palladium catalyst. Degassing removes dissolved oxygen.
-
Base: The base is required to activate the boronic acid for the transmetalation step. The choice of base can influence the reaction rate and yield.
-
Solvent System: The solvent system needs to be able to dissolve both the organic and inorganic reagents. The presence of water is often beneficial for the Suzuki-Miyaura reaction.
Case Study: Synthesis of a Key Intermediate for GSK2256294
The utility of this compound is exemplified in the synthesis of intermediates for pharmaceutically active compounds. For instance, derivatives of this building block have been employed in the synthesis of inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for inflammatory diseases. [6]While the exact synthesis of GSK2256294 may involve proprietary steps, the principles of using brominated thiazoles in its core assembly are well-established in the literature.
Conclusion: A Versatile Tool for Modern Synthesis
This compound has firmly established itself as a valuable and versatile building block in the organic chemist's toolbox. Its predictable reactivity in a wide range of cross-coupling reactions, coupled with the inherent biological significance of the thiazole scaffold, makes it an indispensable starting material for the synthesis of complex molecules with potential applications in medicine and materials science. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to confidently employ this powerful reagent in their own synthetic endeavors.
References
-
Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(16), 5555–5564. [Link]
-
Bach, T., & Heuser, S. (2001). 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine—Magnesium Exchange Reactions of 2,4-Dibromothiazole. Angewandte Chemie International Edition, 40(18), 3436-3438. [Link]
-
Serban, G., Stan, D., & Nuta, A. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(16), 4947. [Link]
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Uzelac, E. J., & Rasmussen, S. C. (2018). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 83(15), 8339–8345. [Link]
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Request PDF. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]
-
Chem-Impex. (n.d.). Methyl 2-bromothiazole-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. Retrieved from [Link]
-
AOBChem USA. (n.d.). Methyl 4-bromothiazole-2-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-bromothiazole-4-carboxylate. Retrieved from [Link]
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Application Notes & Protocols: Strategic Implementation of Methyl-4-bromothiazole-2-carboxylate in Palladium-Catalyzed Suzuki Coupling Reactions
Abstract
The thiazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active agents.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for creating complex biaryl and heteroaryl structures.[4][5][6] This guide provides a detailed technical overview and robust protocols for the effective use of Methyl-4-bromothiazole-2-carboxylate, a key building block, in Suzuki coupling reactions. We will delve into the mechanistic underpinnings, critical reaction parameters, optimized step-by-step protocols, and field-proven troubleshooting strategies to empower researchers in pharmaceutical and materials science.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a Nobel Prize-winning cross-coupling method that forges a C-C bond between an organohalide and an organoboron compound, typically catalyzed by a Palladium(0) complex.[4][6] The catalytic cycle, as illustrated below, consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
1.1. The Catalytic Cycle
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-bromine bond of the this compound. This step forms a square planar Pd(II) intermediate. The electron-deficient nature of the thiazole ring, amplified by the C2-carboxylate group, generally facilitates this rate-limiting step.
-
Transmetalation: In this phase, a base activates the boronic acid partner to form a more nucleophilic boronate species.[6][9] This boronate then transfers its organic group to the Pd(II) complex, displacing the bromide ligand. The precise mechanism of this step can be complex but is crucial for bringing the two coupling partners together on the palladium center.[6]
-
Reductive Elimination: This is the final, product-forming step. The two organic ligands on the Pd(II) center—the thiazole and the partner from the boronic acid—couple together, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7]
Sources
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- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl-4-bromothiazole-2-carboxylate
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of Methyl-4-bromothiazole-2-carboxylate. This versatile building block is of significant interest to researchers in drug discovery and medicinal chemistry due to the prevalence of the 2,4-disubstituted thiazole scaffold in numerous biologically active compounds.[1][2] This document offers step-by-step procedures for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of a diverse array of functionalized thiazole derivatives. The protocols are designed to be robust and reproducible, with in-depth explanations of the rationale behind the selection of catalysts, ligands, and reaction conditions to ensure experimental success.
Introduction: The Significance of 2,4-Disubstituted Thiazoles
The thiazole ring is a privileged heterocyclic motif frequently incorporated into the structure of pharmaceuticals and bioactive molecules.[2][3] Its presence can confer desirable pharmacokinetic and pharmacodynamic properties. Compounds containing the 2,4-disubstituted thiazole core have demonstrated a wide spectrum of therapeutic potentials, including anti-cancer, anti-inflammatory, antibacterial, and antifungal activities.[2][3][4]
This compound (CAS No: 1025468-06-7) is a key synthetic intermediate that allows for the strategic introduction of diverse functionalities at the C4-position of the thiazole ring through modern cross-coupling methodologies.[5][6][7] The ester group at the C2-position provides an additional handle for further synthetic manipulations, such as amidation or reduction. This guide focuses on leveraging palladium catalysis to unlock the synthetic potential of this valuable building block.
General Experimental Workflow
A generalized workflow for performing palladium-catalyzed cross-coupling reactions with this compound is outlined below. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and competing side reactions.
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[8][9][10] This reaction is valued for its mild conditions and tolerance of a wide variety of functional groups.[8]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Expert Insight: The choice of ligand is critical. For electron-deficient heteroaryl halides like our substrate, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often preferred as they promote the rate-limiting oxidative addition step and facilitate reductive elimination. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[13]
Protocol: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
XPhos (4 mol%) or SPhos (4 mol%)
-
K₂CO₃ or Cs₂CO₃ (2.5 equivalents)
-
Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)
-
Standard glassware for anhydrous reactions under an inert atmosphere
Procedure:
-
To a dry Schlenk flask purged with argon, add the palladium catalyst, phosphine ligand, and base.
-
Add this compound and the arylboronic acid to the flask.
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add the degassed solvent mixture (e.g., dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data
| Entry | Arylboronic Acid (R') | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | 80 | 8 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 100 | 12 | 70-80 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 100 | 10 | 75-85 |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst.[14][15] This reaction is instrumental in synthesizing conjugated enynes and aryl alkynes.[16]
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle, similar to other cross-coupling reactions, and a copper cycle.[14][17]
Sources
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The Strategic Deployment of Methyl-4-bromothiazole-2-carboxylate in Modern Medicinal Chemistry
Introduction: The Thiazole Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry, the thiazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] This five-membered heterocycle, containing both sulfur and nitrogen, is a key structural component in over 18 FDA-approved drugs, demonstrating its versatility and importance in drug design.[1] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[2][3]
Methyl-4-bromothiazole-2-carboxylate is a highly valuable and versatile building block for the synthesis of these pharmacologically active molecules. Its structure is primed for chemical modification, featuring a bromine atom that serves as an excellent handle for palladium-catalyzed cross-coupling reactions, and an ester group that can be further manipulated. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its use in key synthetic transformations and examples of its incorporation into therapeutically relevant scaffolds.
Core Applications in Drug Discovery
The strategic importance of this compound lies in its ability to serve as a versatile intermediate for the synthesis of complex molecular architectures. The bromine atom at the 4-position is particularly amenable to substitution via various cross-coupling reactions, allowing for the introduction of a wide array of chemical moieties.
Synthesis of Kinase Inhibitors
Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The thiazole scaffold is a common feature in many kinase inhibitors.
-
c-Met Kinase Inhibitors: The c-Met receptor tyrosine kinase is a well-validated target in oncology.[4] Overexpression or mutation of c-Met is implicated in various human tumors, making it an attractive target for small molecule inhibitors.[2] Several potent c-Met inhibitors feature a thiazole core, which often serves as a key hydrogen-bonding motif within the ATP-binding site of the kinase.[5] this compound can be utilized as a starting material to construct these inhibitors. For instance, a Suzuki-Miyaura coupling reaction can be employed to introduce an aryl or heteroaryl group at the 4-position, a common feature in many c-Met inhibitors.[1][2]
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for similar brominated heterocycles. Researchers should consider these as robust starting points, with the understanding that optimization of catalysts, ligands, bases, solvents, and temperatures may be necessary for specific substrate combinations.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] This reaction is instrumental in synthesizing biaryl and hetero-biaryl structures, which are prevalent in pharmaceuticals.
Rationale for Component Selection:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often used and are reduced in situ. For challenging couplings, pre-formed Pd(0) catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) are employed to promote the rate-limiting oxidative addition step.[6]
-
Ligand: Bulky, electron-rich phosphine ligands are crucial. They stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination. The choice of ligand can significantly impact reaction efficiency and substrate scope.
-
Base: A base is required to activate the organoboron species, typically by forming a more nucleophilic "ate" complex. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and prevent side reactions.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used. Water is necessary for the dissolution of the inorganic base and plays a role in the catalytic cycle.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) followed by the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 4-arylthiazole-2-carboxylate.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | >90 (expected) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | >90 (expected) |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF/H₂O | 110 | 80-90 (expected) |
Yields are estimations based on similar reactions reported in the literature and will require experimental optimization.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is particularly useful for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as part of a larger conjugated system.
Rationale for Component Selection:
-
Palladium Catalyst: Similar to the Suzuki coupling, a Pd(0) catalyst is required. Pd(PPh₃)₂Cl₂ is a common and effective pre-catalyst.
-
Copper(I) Co-catalyst: Copper(I) salts, such as CuI, are typically used as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX by-product.
-
Solvent: Anhydrous, polar aprotic solvents like DMF or THF are commonly employed.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).
-
Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 2.0 equiv.) and the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution to remove the copper salts, followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Logical Pathway for Sonogashira Coupling
Caption: Key steps in a Sonogashira coupling reaction.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[6] This reaction has revolutionized the synthesis of arylamines, which are important pharmacophores.
Rationale for Component Selection:
-
Palladium Catalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP, Xantphos, or specialized biaryl phosphines (e.g., BrettPhos) are often required to facilitate the reductive elimination step, which is typically rate-limiting.[9]
-
Base: A strong, non-nucleophilic base is needed to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or 1,4-dioxane are preferred.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., Xantphos, 0.08 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the anhydrous solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Decision Tree for Reaction Condition Selection
Caption: Selecting the appropriate cross-coupling reaction.
Conclusion: A Versatile Tool for Drug Discovery
This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its inherent reactivity, particularly at the 4-position, allows for the efficient construction of diverse and complex molecular scaffolds through well-established palladium-catalyzed cross-coupling reactions. The thiazole core itself imparts favorable pharmacological properties, making this reagent a strategic starting point for the synthesis of novel therapeutics targeting a wide range of diseases. The protocols and applications outlined in this guide are intended to empower researchers to fully leverage the potential of this valuable synthetic intermediate in their drug discovery and development endeavors.
References
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Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]
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Gomha, S. M., et al. (2017). Thiazole Ring—A Biologically Active Scaffold. Molecules, 22(12), 2045. [Link]
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Shao, H., et al. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Molecular Structure, 1290, 135936. [Link]
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Popiołek, Ł., & Biernasiuk, A. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(15), 4884. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
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Singh, U. P., & Singh, R. K. (2020). A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research, 9(11), 1332-1349. [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
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D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
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Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. University of Sussex. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Wikipedia. (2023). Heck reaction. In Wikipedia. [Link]
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Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]
-
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]
-
PubChem. (n.d.). Methyl 2-bromothiazole-4-carboxylate. National Center for Biotechnology Information. [Link]
-
AOBChem. (n.d.). Methyl 4-bromothiazole-2-carboxylate. AOBChem. [Link]
-
Sharma, G., et al. (2022). c-Met inhibitors. Journal of Applied Pharmaceutical Science, 12(04), 001-010. [Link]
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Application Notes & Protocols: A Guide to Developing Antimicrobial Agents with Thiazole Scaffolds
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent development of novel therapeutic agents with unique mechanisms of action.[1][2][3] The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, has emerged as a cornerstone in medicinal chemistry due to its presence in numerous clinically approved drugs and its versatile biological activity.[4][5][6][7] This privileged structure serves as an excellent framework for designing new antimicrobial agents, offering synthetic tractability and the ability to modulate biological activity through diverse substitutions.[8][9][10] Thiazole derivatives have demonstrated a broad spectrum of activity against drug-sensitive and resistant bacteria and fungi.[11][12][13]
These application notes provide a comprehensive guide for researchers engaged in the discovery and development of thiazole-based antimicrobial agents. We will delve into the strategic rationale behind synthetic approaches, explore key structure-activity relationships (SAR), and provide detailed, field-proven protocols for synthesis and antimicrobial evaluation.
Section 1: The Thiazole Scaffold - A Privileged Structure in Antimicrobial Drug Design
The thiazole moiety is a key component in a variety of natural and synthetic compounds with potent pharmacological activities.[4][6] Its unique electronic properties and ability to form hydrogen bonds and engage in hydrophobic interactions contribute to its capacity to bind with various biological targets.[14] The development of hybrid molecules, where the thiazole ring is combined with other pharmacophores, has proven to be a successful strategy for enhancing antimicrobial potency and overcoming resistance mechanisms.[13][15]
Common Mechanisms of Action
Thiazole derivatives exert their antimicrobial effects through diverse mechanisms, making them promising candidates against a wide range of pathogens. Understanding these mechanisms is crucial for rational drug design.
-
Enzyme Inhibition: A primary mode of action involves the inhibition of essential microbial enzymes.
-
Bacterial Cell Division: Certain thiazole-quinolinium derivatives have been shown to disrupt bacterial cell division by stimulating the polymerization activity of the FtsZ protein, a crucial component of the Z-ring. This leads to cell elongation and eventual death.[16]
-
Fatty Acid Synthesis: Some derivatives act as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in the bacterial fatty acid synthesis (FAS II) pathway, which is essential for bacterial membrane biogenesis.[1][17]
-
DNA Replication: Thiazole compounds have been developed as inhibitors of DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication and segregation.[14]
-
Fungal Ergosterol Synthesis: In fungi, thiazoles can inhibit lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, leading to the disruption of the fungal cell membrane.[11][18][19]
-
-
Cell Membrane Disruption: The amphiphilic nature of certain thiazole derivatives allows them to embed within the microbial cell membrane, leading to increased permeability, leakage of cytoplasmic contents, and cell death.[8]
Below is a diagram illustrating the major antimicrobial targets of thiazole derivatives.
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Modern variations of this reaction often employ microwave irradiation or catalysts to reduce reaction times and improve yields. [1][17][20][21]
Protocol: Synthesis of 2-Amino-4-phenyl-1,3-thiazole
This protocol describes a standard Hantzsch synthesis for a model 2-aminothiazole derivative.
Materials:
-
α-Bromoacetophenone (1.99 g, 10 mmol)
-
Thiourea (0.76 g, 10 mmol)
-
Ethanol (95%, 30 mL)
-
Sodium bicarbonate solution (5% w/v)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add α-bromoacetophenone (10 mmol) and thiourea (10 mmol).
-
Solvent Addition: Add 30 mL of 95% ethanol to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.
-
Neutralization: Slowly add 5% sodium bicarbonate solution to the mixture until it is neutral to litmus paper. This step neutralizes the hydrobromide salt formed during the reaction.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water (2 x 15 mL) and then with a small amount of cold ethanol to remove impurities.
-
Drying: Dry the purified product in a vacuum oven at 60 °C.
-
Characterization: Characterize the final compound using NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Section 3: Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of thiazole derivatives can be fine-tuned by modifying the substituents at various positions of the ring. SAR studies are critical for optimizing lead compounds.
-
Position 2 Substituents: The group at the 2-position significantly influences activity. Often, an amino group or a substituted amino group is beneficial. Hybridizing with other heterocyclic rings at this position can broaden the antimicrobial spectrum. [15]* Position 4 Substituents: Aryl groups (e.g., phenyl, substituted phenyl) at the 4-position are common. The nature of the substitution on this aryl ring is crucial. Electron-withdrawing groups like nitro (-NO2) or halogens (-Cl, -F) can enhance antibacterial activity. [8][10]* Position 5 Substituents: Modifications at the 5-position can also modulate activity. The introduction of groups that increase lipophilicity can improve cell membrane penetration. [17] The following table summarizes SAR data for a hypothetical series of 2-amino-4-arylthiazole derivatives against representative bacterial strains.
| Compound ID | R (Substituent on Phenyl Ring) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| TZ-01 | H | 32 | 64 |
| TZ-02 | 4-Cl | 8 | 16 |
| TZ-03 | 4-NO2 | 4 | 8 |
| TZ-04 | 4-OCH3 | 64 | >128 |
| TZ-05 | 2,4-diCl | 4 | 16 |
Data is illustrative and intended for instructional purposes.
As the data suggests, the presence of electron-withdrawing groups (Cl, NO2) at the para-position of the phenyl ring (TZ-02, TZ-03) leads to a significant increase in antibacterial activity compared to the unsubstituted analog (TZ-01). An electron-donating group (OCH3) is detrimental to activity (TZ-04).
Section 4: Protocols for Antimicrobial Susceptibility Testing
Once novel thiazole derivatives are synthesized, their antimicrobial activity must be rigorously evaluated. Broth microdilution is a standard, quantitative method for determining the Minimum Inhibitory Concentration (MIC). [22][23][24]
Workflow for Antimicrobial Screening Cascade
A typical screening cascade ensures efficient identification and characterization of promising compounds.
Caption: A standard workflow for screening antimicrobial compounds.
Protocol: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines. [24] Materials:
-
96-well microtiter plates (sterile, flat-bottom)
-
Test compounds (thiazole derivatives) dissolved in DMSO (e.g., 10 mg/mL stock)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO)
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate (18-24 h culture), pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). c. Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Plate Preparation: a. Add 50 µL of sterile MHB to all wells of a 96-well plate. b. In the first column (e.g., column 1), add an additional 50 µL of the test compound stock solution (appropriately diluted from the DMSO stock to minimize solvent concentration). This will be the starting point for serial dilutions. c. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10. This creates a gradient of compound concentrations. d. Wells in column 11 will serve as the growth control (no compound), and wells in column 12 as the sterility control (no bacteria).
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in these wells will be 100 µL. b. Do not add bacteria to column 12.
-
Incubation: a. Cover the plate and incubate at 37 °C for 18-24 hours in ambient air.
-
Reading Results: a. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism in the microdilution wells as detected by the unaided eye. [25] b. Results can also be read using a microplate reader by measuring the optical density at 600 nm.
Conclusion
The thiazole scaffold remains a highly valuable and versatile platform for the development of new antimicrobial agents. Its synthetic accessibility via methods like the Hantzsch synthesis, coupled with the potential for extensive SAR exploration, provides a robust framework for drug discovery programs. By leveraging the mechanistic insights and applying the detailed protocols outlined in this guide, researchers can systematically design, synthesize, and evaluate novel thiazole derivatives, contributing to the critical pipeline of next-generation therapeutics to combat the growing threat of antimicrobial resistance.
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Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry, 11(4), 11847-11867. Retrieved from [Link]
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One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry, 28(4), 927-932. Retrieved from [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules, 21(8), 1056. Retrieved from [Link]
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Thiazole Ring—A Biologically Active Scaffold. (2019). Molecules, 24(17), 3178. Retrieved from [Link]
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Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019). Journal of Medicinal Chemistry, 62(21), 9461-9494. Retrieved from [Link]
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A review on thiazole based compounds and it's pharmacological activities. (2024). Pharma Analyst. Retrieved from [Link]
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Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 60. Retrieved from [Link]
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Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate. Retrieved from [Link]
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Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. (2024). European Journal of Medicinal Chemistry, 263, 115939. Retrieved from [Link]
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Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (2020). RSC Advances, 10(26), 15449-15457. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Novel Agrochemicals from Methyl-4-bromothiazole-2-carboxylate
Abstract
The thiazole heterocycle is a cornerstone in the discovery of modern agrochemicals, prized for its broad spectrum of biological activities and synthetic versatility.[1][2][3] This document provides detailed application notes and validated protocols for the synthesis of novel agrochemical candidates starting from Methyl-4-bromothiazole-2-carboxylate (CAS: 1025468-06-7).[4] This key building block offers two distinct and reactive functional handles: a bromine atom at the 4-position, ideal for carbon-carbon and carbon-heteroatom bond formation, and a methyl ester at the 2-position, readily converted into diverse carboxamides.[5][6] We present three core synthetic strategies—Palladium-Catalyzed Suzuki Coupling, Saponification followed by Amide Bond Formation, and Nucleophilic Aromatic Substitution (SNAr)—to generate structurally diverse libraries for agrochemical screening. Each protocol is accompanied by mechanistic insights and explanations for key experimental choices, designed to empower researchers in the rational design of next-generation fungicides, herbicides, and insecticides.[1][6][7]
Introduction: The Thiazole Scaffold in Agrochemical Design
The thiazole ring is a "privileged scaffold" in medicinal and agrochemical science, found in numerous commercial products.[8][9] Its prevalence stems from favorable metabolic stability, the ability to engage in various non-covalent interactions with biological targets, and its synthetic tractability.[3] Compounds incorporating the thiazole motif have demonstrated potent fungicidal, herbicidal, and insecticidal properties.[1][7][10]
This compound is an exemplary starting material for several reasons:
-
Orthogonal Reactivity: The C4-Br bond and the C2-ester group can be manipulated selectively. The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.[6][11]
-
Ester Handle: The methyl ester provides a direct precursor to carboxylic acids and, subsequently, to a vast array of amides, which are a prominent class of bioactive molecules, particularly in fungicides.[12][13][14][15]
-
Structural Rigidity: The aromatic thiazole core provides a rigid framework, which is often beneficial for high-affinity binding to target enzymes or receptors.
This guide outlines robust and reproducible methods to exploit these features, enabling the rapid generation of novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies.[16]
Core Synthetic Strategy I: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a premier method for constructing C-C bonds, particularly for linking aromatic and heteroaromatic rings. This reaction is instrumental in agrochemical discovery for expanding the molecular framework and systematically probing how different aryl or heteroaryl substituents at the 4-position of the thiazole ring influence biological activity.[17][18][19]
Mechanistic Rationale
The reaction proceeds via a palladium catalytic cycle. The choice of a ligand-supported Pd(0) catalyst is critical. The cycle involves the oxidative addition of the catalyst into the C-Br bond of the thiazole, followed by transmetalation with an activated boronic acid (or ester) species, and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base is essential for the formation of the reactive boronate species, which facilitates the transmetalation step. A mixed solvent system like dioxane/water ensures the solubility of both organic and inorganic reagents.[20]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of Methyl 4-phenylthiazole-2-carboxylate
This protocol describes a representative Suzuki coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material) via syringe. The solution should be degassed by bubbling the inert gas through it for another 10 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C under reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Core Synthetic Strategy II: Amide Bond Formation via Saponification-Coupling
Thiazole carboxamides are a highly successful class of fungicides.[21][22] This two-step sequence first converts the stable methyl ester of the starting material into a reactive carboxylic acid, which is then coupled with a diverse range of primary or secondary amines to build a library of amide derivatives. This strategy is fundamental for exploring SAR around the carboxamide moiety.[7][10]
Mechanistic Rationale
Step 1: Saponification. This is a base-catalyzed hydrolysis of the ester. Hydroxide ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid.
Step 2: Amide Coupling. Direct reaction of a carboxylic acid and an amine is generally slow. Coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid.[10] EDC converts the acid into a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond. HOBt is often added to suppress side reactions and improve yields by forming a less reactive but more stable active ester.
Caption: Two-step workflow for the synthesis of thiazole carboxamides.
Detailed Protocol: Synthesis of 4-Bromo-N-cyclopropylthiazole-2-carboxamide
Step A: Saponification to 4-Bromothiazole-2-carboxylic acid
-
Dissolve this compound (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
-
Add Lithium Hydroxide (LiOH) monohydrate (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-4 hours).
-
Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidify the solution to pH 2-3 by slow addition of 1M hydrochloric acid (HCl). A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid intermediate.
Step B: Amide Coupling
-
To a solution of 4-Bromothiazole-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the acid.
-
Add the desired amine, cyclopropylamine (1.1 eq), followed by a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to neutralize the EDC hydrochloride salt.
-
Stir the reaction at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify by flash chromatography or recrystallization to obtain the final amide product.
Core Synthetic Strategy III: Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is often preferred, Nucleophilic Aromatic Substitution (SNAr) provides a complementary and sometimes more direct route to introduce heteroatom nucleophiles (e.g., thiols, amines) at the C4 position.[23] The electron-withdrawing nature of the thiazole ring and the C2-ester group facilitates this reaction, which typically proceeds via an addition-elimination mechanism through a Meisenheimer-like intermediate, although some cases may be concerted.[24]
Mechanistic Rationale
The reaction is initiated by the attack of a potent nucleophile (e.g., a thiolate anion) on the carbon atom bearing the bromine. This forms a high-energy, negatively charged intermediate (Meisenheimer complex) where the aromaticity of the thiazole ring is temporarily broken. The stability of this intermediate is key and is enhanced by the electron-withdrawing groups on the ring. In the final step, the leaving group (bromide ion) is expelled, restoring aromaticity and forming the substituted product. A strong base is required to generate the nucleophile (e.g., deprotonating a thiol), and a polar aprotic solvent like DMF is used to solvate the cation without deactivating the nucleophile.
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Detailed Protocol: Synthesis of Methyl 4-(phenylthio)thiazole-2-carboxylate
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringe
Procedure:
-
Vessel Preparation: Suspend sodium hydride (1.2 eq) in anhydrous DMF in a flask under an inert atmosphere. Caution: NaH reacts violently with water. Ensure all glassware is scrupulously dry.
-
Nucleophile Generation: Cool the suspension to 0 °C in an ice bath. Add a solution of thiophenol (1.1 eq) in DMF dropwise. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiophenolate salt.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in DMF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates completion. Gentle heating (e.g., to 50 °C) may be required for less reactive substrates.
-
Quenching: Carefully quench the reaction by slowly adding saturated ammonium chloride (NH₄Cl) solution at 0 °C.
-
Work-up and Purification: Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired thioether.
Data Presentation and Structure-Activity Relationship (SAR)
The protocols described enable the rapid synthesis of a compound library. By systematically varying the building blocks (e.g., different boronic acids in Strategy I, various amines in Strategy II), one can effectively probe the structure-activity relationship. The data below is a representative table summarizing hypothetical results for a small, focused library.
| Compound ID | Strategy Used | Variable Reagent | Final Structure | Yield (%) | Fungicidal Activity (% Inhibition @ 50 ppm) |
| AG-T01 | Suzuki Coupling | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)thiazole-2-carboxylate | 78 | 45% |
| AG-T02 | Suzuki Coupling | Pyridin-3-ylboronic acid | 4-(Pyridin-3-yl)thiazole-2-carboxylate | 65 | 62% |
| AG-A01 | Amide Formation | Benzylamine | 4-Bromo-N-benzylthiazole-2-carboxamide | 85 | 75% |
| AG-A02 | Amide Formation | 2,2-Difluoroethylamine | 4-Bromo-N-(2,2-difluoroethyl)thiazole-2-carboxamide | 72 | 88% |
| AG-C01 | Combination | AG-T02 -> Saponification -> Amide coupling with cyclopropylamine | N-Cyclopropyl-4-(pyridin-3-yl)thiazole-2-carboxamide | 55 (over 3 steps) | 95% |
This data is illustrative and intended to demonstrate the application of the synthetic protocols for SAR studies.
Conclusion
This compound is a high-value, versatile platform for the synthesis of novel agrochemical candidates. The distinct reactivity of its bromo and ester functionalities allows for the systematic and efficient construction of diverse molecular architectures through robust chemical transformations like Suzuki coupling and amide bond formation. The detailed protocols provided herein serve as a reliable foundation for researchers to build libraries, investigate structure-activity relationships, and ultimately discover new active ingredients for crop protection.
References
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The Rising Star of Material Science: Harnessing Methyl-4-bromothiazole-2-carboxylate for Advanced Materials
In the dynamic landscape of material science, the quest for novel building blocks that unlock unprecedented functionalities is perpetual. Methyl-4-bromothiazole-2-carboxylate, a versatile heterocyclic compound, has emerged as a significant player in the synthesis of advanced materials. Its unique electronic properties and reactive sites make it a coveted monomer for the creation of sophisticated polymers and organic semiconductors. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights for researchers, scientists, and professionals in drug development who are venturing into this exciting field.
Part 1: Understanding the Core Component: this compound
This compound (M4BTC) is an organic compound featuring a thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen. The presence of a bromine atom and a methyl carboxylate group at specific positions on this ring are key to its utility in materials science.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 1025468-06-7 | [1][2][3][4] |
| Molecular Formula | C5H4BrNO2S | [1][2][3] |
| Molecular Weight | 222.06 g/mol | [5][6] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage | 2-8°C in an inert atmosphere | [2] |
The bromine atom at the 4-position serves as a reactive handle for various cross-coupling reactions, such as Stille and Suzuki polymerizations, which are fundamental techniques for building conjugated polymer chains. The methyl carboxylate group at the 2-position can be used for post-polymerization modifications or to influence the solubility and electronic properties of the resulting material. The thiazole ring itself imparts desirable electronic characteristics, often contributing to n-type semiconductor behavior in organic electronic devices.[7]
Part 2: Application in Organic Electronics - The Synthesis of Thiazole-Based Conjugated Polymers
The incorporation of thiazole units into conjugated polymers is a strategic approach to developing high-performance organic semiconductors.[8][9][10][11] These materials are the active components in a range of electronic devices, including Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs). The electron-deficient nature of the thiazole ring can enhance electron transport, making these polymers suitable for n-channel transistors.[7]
Proposed Protocol: Synthesis of a Thiazole-Containing Copolymer via Stille Coupling
This protocol outlines a proposed method for the copolymerization of this compound with a distannyl comonomer. This approach is based on established Stille coupling procedures for creating conjugated polymers.[12][13]
Workflow for Stille Coupling Polymerization:
Caption: Workflow for the proposed synthesis of a thiazole-containing copolymer.
Materials:
-
This compound (Monomer A)
-
2,5-bis(trimethylstannyl)thiophene (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Anhydrous toluene
-
Methanol
-
Hexane, Acetone, Chloroform (for Soxhlet extraction)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add equimolar amounts of this compound and 2,5-bis(trimethylstannyl)thiophene.
-
Catalyst Addition: Add the palladium catalyst, typically 1-2 mol% relative to the monomers.
-
Solvent Addition: Add anhydrous toluene via cannula to achieve a monomer concentration of approximately 0.1 M.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the mixture to reflux (approximately 110°C) under a positive pressure of inert gas (nitrogen or argon) and stir vigorously for 24-48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred beaker of methanol.
-
Collect the solid polymer by filtration.
-
Wash the polymer with methanol to remove residual catalyst and unreacted monomers.
-
-
Purification:
-
Perform Soxhlet extraction to purify the polymer. Sequentially wash with hexane (to remove oligomers), acetone (to remove catalyst residues), and finally extract the desired polymer fraction with chloroform.
-
Precipitate the purified polymer from the chloroform solution by adding it to methanol.
-
Collect the final polymer by filtration and dry it under vacuum at 40-50°C for 24 hours.
-
Part 3: Characterization of the Synthesized Polymer
A thorough characterization of the synthesized polymer is crucial to understand its properties and potential performance in devices.
Recommended Characterization Techniques:
| Technique | Purpose | Expected Outcome |
| Gel Permeation Chromatography (GPC) | Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Provides information on the polymer chain length and distribution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirm the polymer structure and the successful incorporation of both monomers. | Spectral peaks corresponding to the protons and carbons of the thiazole and thiophene units. |
| UV-Vis Spectroscopy | Investigate the optical properties, including the absorption spectrum and optical bandgap. | An absorption spectrum in the visible or near-UV range, from which the bandgap can be estimated. |
| Cyclic Voltammetry (CV) | Determine the HOMO and LUMO energy levels of the polymer. | Provides insights into the electronic structure and suitability for charge injection/transport. |
| Thermogravimetric Analysis (TGA) | Evaluate the thermal stability of the polymer. | Determines the decomposition temperature, indicating the material's robustness. |
Part 4: Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)
To evaluate the charge transport properties of the synthesized polymer, an OFET can be fabricated.
Workflow for OFET Fabrication and Testing:
Caption: Workflow for the fabrication and testing of an Organic Field-Effect Transistor.
Proposed Protocol for Bottom-Gate, Top-Contact OFET Fabrication:
-
Substrate Preparation:
-
Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) as the gate dielectric.
-
Clean the substrate by sonicating sequentially in acetone and isopropyl alcohol, followed by drying with a stream of nitrogen.
-
Treat the SiO₂ surface with a self-assembled monolayer, such as hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS), to improve the interface with the organic semiconductor.
-
-
Active Layer Deposition:
-
Prepare a solution of the synthesized polymer in a suitable solvent (e.g., chloroform or chlorobenzene) at a concentration of 5-10 mg/mL.
-
Deposit a thin film of the polymer onto the treated substrate using spin-coating. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).
-
-
Annealing:
-
Anneal the polymer film at a temperature below its glass transition temperature (e.g., 100-150°C) for a specified time (e.g., 30 minutes) in an inert atmosphere (e.g., a nitrogen-filled glovebox) to improve the film morphology and molecular ordering.
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes (e.g., 50 nm of gold) on top of the polymer film through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask dimensions.
-
-
Device Characterization:
-
Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in an inert atmosphere.
-
Obtain the output and transfer curves to extract key performance metrics such as charge carrier mobility, on/off current ratio, and threshold voltage.
-
Part 5: Future Outlook and Broader Applications
The utility of this compound extends beyond OFETs. The resulting polymers can be explored for applications in:
-
Organic Photovoltaics (OPVs): As electron-acceptor or donor materials in the active layer of solar cells.
-
Sensors: The thiazole unit can interact with specific analytes, leading to changes in the material's conductivity or optical properties, forming the basis for chemical sensors.[11]
-
Coatings and Advanced Materials: The unique properties of thiazole-containing polymers can be leveraged to create coatings with enhanced durability and specific electronic functionalities.[9]
The continued exploration of this compound and its derivatives is poised to yield a new generation of high-performance organic materials, driving innovation across a spectrum of technological applications.
References
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Attar, S., Yang, R., Chen, Z., Ji, X., Comí, M., Banerjee, S., Fang, L., Liu, Y., & Al-Hashimi, M. (2022). Thiazole fused S,N-heteroacene step-ladder polymeric semiconductors for organic transistors. Chemical Science, 13(38), 11389–11397. [Link]
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Letizia, J. A., Salata, M. R., & Marks, T. J. (2014). Perfluoroalkyl-Functionalized Thiazole–Thiophene Oligomers as N-Channel Semiconductors in Organic Field-Effect and Light-Emitting Transistors. Chemistry of Materials, 26(1), 631–642. [Link]
- Catellani, M., Destri, S., Porzio, W., Thémans, B., & Brédas, J. L. (1988). Thiazole-based polymers: Synthesis, characterization and electronic structure. Synthetic Metals, 26(3), 259–265.
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Yuan, Z. (n.d.). Thiazole-based Conjugated Polymer Transistors for Acid-sensing Applications. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-bromothiazole-4-carboxylate. Retrieved from [Link]
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-
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Application Notes and Protocols for Methyl-4-bromothiazole-2-carboxylate: A Key Intermediate in the Synthesis of Novel Anti-Inflammatory Agents
Abstract
The thiazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Among these, its role in the development of anti-inflammatory drugs is particularly prominent.[3][4] This guide focuses on Methyl-4-bromothiazole-2-carboxylate (CAS No. 1025468-06-7), a versatile heterocyclic building block, detailing its synthesis, characterization, and strategic application as a pivotal intermediate in the creation of next-generation anti-inflammatory compounds. We provide field-proven protocols for its synthesis and subsequent functionalization, with a specific focus on its use in preparing precursors for potent kinase and ion channel modulators, such as NaV1.8 inhibitors, which are instrumental in mediating inflammatory pain.[5][6][7]
Introduction: The Thiazole Scaffold in Anti-Inflammatory Drug Discovery
Inflammation is a complex biological response implicated in a wide array of pathologies, from arthritis to neurodegenerative diseases. The search for potent and selective anti-inflammatory agents with improved safety profiles over traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is a paramount objective in drug development.[8] Thiazole derivatives have emerged as a highly promising class of compounds, demonstrating potent inhibition of key inflammatory mediators, including Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) enzymes.[8][9]
This compound serves as an ideal intermediate for several reasons:
-
Structural Rigidity: The aromatic thiazole core provides a rigid scaffold for the precise spatial orientation of pharmacophoric groups.
-
Tunable Electronics: The electron-withdrawing methyl ester at the C2 position and the bromine atom at the C4 position modulate the electronic properties of the ring.
-
Synthetic Versatility: The bromine atom at the C4 position acts as a versatile synthetic handle, readily participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of diverse aryl and heteroaryl moieties.[1][4] This modularity is crucial for exploring structure-activity relationships (SAR) and optimizing drug candidates.
This document will provide researchers, scientists, and drug development professionals with the necessary protocols and scientific rationale to effectively utilize this key intermediate.
Physicochemical Properties and Characterization
Correctly identifying and ensuring the purity of the starting intermediate is critical for the success of subsequent synthetic steps.
| Property | Value | Source(s) |
| Chemical Name | Methyl 4-bromo-1,3-thiazole-2-carboxylate | [10] |
| CAS Number | 1025468-06-7 | [11] |
| Molecular Formula | C₅H₄BrNO₂S | [11] |
| Molecular Weight | 222.06 g/mol | [11] |
| Appearance | Brown to white solid/powder | [12] |
| Melting Point | 114 - 118 °C | [12] |
| Purity | ≥95% | [10] |
| Storage | 2-8°C, under inert atmosphere | [10] |
Spectroscopic Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): A Certificate of Analysis confirms the structure. The spectrum should exhibit two key signals: a singlet for the C5-proton on the thiazole ring and a singlet for the methyl ester protons. The exact chemical shift of the C5-proton is influenced by the electronic environment. For the related ethyl ester, this proton appears around 8.4 ppm.[13]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Based on established chemical shift ranges for thiazole and carboxylate compounds, the following approximate peaks are expected: ~160-165 ppm (C=O of ester), ~145-150 ppm (C2 of thiazole), ~125-135 ppm (C4-Br), ~120-125 ppm (C5), and ~52 ppm (-OCH₃).[14][15]
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the C=O stretch of the ester (typically ~1720-1740 cm⁻¹) and C=N stretching of the thiazole ring (~1600-1650 cm⁻¹).[8]
Synthesis of this compound
While several synthetic routes exist, a common and reliable method involves the bromination of a 2-aminothiazole precursor followed by a Sandmeyer-type reaction to replace the amino group with bromine, and subsequent esterification. An alternative robust pathway begins with the appropriate α-haloketone in a Hantzsch thiazole synthesis. Below is a generalized protocol based on established chemical principles for thiazole synthesis.
Workflow for Synthesis via Diazotization
Caption: Synthesis of this compound.
Protocol 1: Synthesis of the Intermediate
Disclaimer: This protocol is a representative procedure based on established methods.[16] Researchers should conduct their own risk assessment and optimization.
Materials:
-
Methyl 2-aminothiazole-4-carboxylate
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Methyl 2-aminothiazole-4-carboxylate (1.0 eq) in a mixture of 48% HBr and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
Bromination (Sandmeyer Reaction): In a separate flask, prepare a solution of CuBr (1.2 eq) in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract with an organic solvent like DCM or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.
Application in the Synthesis of Anti-Inflammatory Agents
The bromine atom at the C4 position is the key to the synthetic utility of this compound, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the construction of complex bi-aryl structures, which are common motifs in kinase and ion channel inhibitors.
Case Study: Synthesis of a Precursor for NaV1.8 Inhibitors
The voltage-gated sodium channel NaV1.8 is predominantly expressed in peripheral nociceptors and has been genetically and pharmacologically validated as a crucial target for treating acute and chronic pain, a primary symptom of inflammation.[5][10][17] Selective inhibitors of NaV1.8 can block the transmission of pain signals without the central nervous system side effects associated with opioids.[6] A recent patent discloses the use of this compound as a starting material for novel bicyclic heterocyclic amide inhibitors of NaV1.8.[7] The key step is a Suzuki-Miyaura coupling to form a C-C bond at the C4 position.
Mechanism: Targeting Inflammatory Pain Signaling
Caption: Role of NaV1.8 in the inflammatory pain pathway.
Protocol 2: Suzuki-Miyaura Coupling of the Intermediate
This generalized protocol is based on established methods for Suzuki couplings on heterocyclic systems and the reaction scheme described in patent CN119585247A.[1][4][7]
Materials:
-
This compound (1.0 eq)
-
Desired Aryl/Heteroaryl Boronic Acid or Ester (1.1-1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, BrettPhos Pd G3) (1-5 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Inert gas supply (Argon or Nitrogen)
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., BrettPhos Pd G3, 2 mol%). Then, add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel to afford the desired 4-aryl-thiazole-2-carboxylate product. This product can then be taken forward for further derivatization (e.g., amide coupling) to yield the final active pharmaceutical ingredient.
Safety and Handling
As a brominated heterocyclic compound, this compound requires careful handling.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[11][18]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust and contact with skin and eyes.[2]
-
In case of contact, flush the affected area with copious amounts of water.[9]
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Always consult the specific Safety Data Sheet (SDS) for the material before use.[2][9]
Conclusion
This compound is a high-value intermediate for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its well-defined structure and the synthetic accessibility of its C4 position make it an ideal starting point for building libraries of novel anti-inflammatory agents, particularly those targeting ion channels like NaV1.8 involved in inflammatory pain. The protocols and scientific context provided in this guide offer a solid foundation for researchers to leverage this versatile building block in their drug discovery programs.
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Jacob, J., & Manju, S. L. (2020). Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. Bioorganic Chemistry, 100, 103882. [Link]
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Gulea, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. RSC Advances. [Link]
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
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Just-Baringo, X., et al. (n.d.). Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. Royal Society of Chemistry. [Link]
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SynZeal. (n.d.). Safety Data Sheet. [Link]
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AOBChem. (n.d.). Methyl 4-bromothiazole-2-carboxylate. Retrieved from [Link]
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Frontier Specialty Chemicals. (n.d.). 2-Amino-4-(trifluoromethyl)-1,3-thiazole. Retrieved from [Link]
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Wu, Z., & Lu, D. (2026). Advances in the discovery of selective NaV1.8 inhibitors for pain management. European Journal of Medicinal Chemistry, 302, 118326. [Link]
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Wu, Z., & Lu, D. (2025). Advances in the discovery of selective NaV1.8 inhibitors for pain management. European Journal of Medicinal Chemistry. [Link]
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Sancak, K., et al. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Journal of the Chemical Society of Pakistan, 36(6). [Link]
- Google Patents. (2025). CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.
-
Poslusney, M., et al. (2024). Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2024). Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors. [Link]
-
Turlapati, S. N. V. S. S., et al. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Organic Communications, 16(2), 117-124. [Link]
-
ResearchGate. (n.d.). State-dependent inhibition of Nav1.8 channels by VX-150 and VX-548. [Link]
-
Thermo Fisher Scientific. (n.d.). Certificate of analysis: Methyl 2-bromothiazole-4-carboxylate. [Link]
-
Hussain, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. [Link]
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Shields, S. D., et al. (2019). Nav1.7 and Nav1.8: Role in the pathophysiology of pain. Neuroscience Letters, 709, 134356. [Link]
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Khan, A., et al. (2022). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Journal of Chemical Reviews, 4(3), 221-230. [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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Arote, R. B., et al. (2013). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Advanced Pharmacy Education & Research, 3(4). [Link]
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Royal Society of Chemistry. (2019). Supporting Information. [Link]
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Zhang, X., et al. (2023). Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain. European Journal of Medicinal Chemistry, 254, 115371. [Link]
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OUCI. (n.d.). Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain. [Link]
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- 11. aobchem.com [aobchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 4-Methylthiazole(693-95-8) 13C NMR [m.chemicalbook.com]
- 16. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. synzeal.com [synzeal.com]
- 18. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl-4-bromothiazole-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl-4-bromothiazole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this synthetic procedure. As a key heterocyclic building block, the efficient synthesis of this compound is critical for various applications in medicinal and agricultural chemistry.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and rationally design process improvements.
Section 1: Understanding the Synthetic Landscape
The synthesis of this compound typically involves two primary stages: the formation of the core thiazole ring and its subsequent selective bromination. The most common and robust approach for the ring system is a variation of the Hantzsch thiazole synthesis.[3][4] This reaction condenses an α-halocarbonyl compound with a thioamide source to form the thiazole heterocycle.[4][5]
The bromination step requires careful control to achieve the desired regioselectivity. The electronic nature of the thiazole ring, influenced by the electron-withdrawing methyl carboxylate group at the C2 position, dictates the site of electrophilic attack. While the C5 position is generally the most electron-rich and reactive site in many thiazoles, achieving selective C4 bromination can be challenging and is highly dependent on the reaction conditions and choice of brominating agent.[6]
Below is a generalized workflow for the synthesis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Common side reactions in the functionalization of bromothiazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to navigating the complexities of bromothiazole functionalization. This resource is designed to provide you, our fellow researchers and chemists, with practical, field-tested insights into common side reactions and troubleshooting strategies. We understand that while bromothiazoles are invaluable building blocks in medicinal chemistry and materials science, their reactivity can present unique challenges. This guide is structured to address specific issues you may encounter during your experiments, offering not just solutions but also the underlying chemical principles to empower your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant protodebromination in my cross-coupling reaction. What are the likely causes and how can I mitigate this?
A: Protodebromination, the replacement of a bromine atom with a hydrogen, is a common and frustrating side reaction. It typically arises from sources of protons in your reaction mixture, often exacerbated by certain reaction conditions.
Underlying Causes:
-
Residual Water: Traces of water in solvents, reagents, or even on the surface of your glassware can serve as a proton source.
-
Non-anhydrous Solvents/Reagents: Using solvents or reagents that are not rigorously dried is a primary contributor.
-
Certain Bases: Some bases, particularly hydroxides in the presence of water, can facilitate this side reaction.
-
Elevated Temperatures: Higher reaction temperatures can sometimes promote protodebromination pathways.[1]
Troubleshooting Workflow for Protodebromination:
Caption: Troubleshooting workflow for protodebromination.
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but with bromothiazoles, certain side reactions can diminish yields.
Issue 1: Low Yield and/or Formation of Homocoupled Boronic Acid/Ester
-
Causality: This often points to issues with the catalytic cycle, specifically slow transmetalation or premature catalyst decomposition. The presence of oxygen can also lead to homocoupling.[2]
-
Troubleshooting:
-
Ligand Selection: For electron-rich heteroaryl bromides like bromothiazoles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than traditional ones like PPh₃.[1]
-
Base Selection: The choice of base is critical for activating the boronic acid.[1] If you are using a weaker base like K₂CO₃ and observing poor conversion, consider switching to a stronger base like Cs₂CO₃ or K₃PO₄.[1]
-
Rigorous Degassing: The Pd(0) catalyst is sensitive to oxygen.[1] Ensure your solvent and reaction mixture are thoroughly degassed using methods like nitrogen/argon bubbling or freeze-pump-thaw cycles.[1]
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Bromothiazoles
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃ with a ligand | Provides a robust Pd(0) source. |
| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphines | Promotes oxidative addition and reductive elimination. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strength of base can be tuned to substrate reactivity. |
| Solvent | 1,4-Dioxane/Water, DMF, Toluene | Aprotic polar solvents are generally effective. |
| Temperature | 80-110 °C (can be lowered to minimize side reactions) | Balances reaction rate and stability. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried round-bottom flask, add the bromothiazole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), base (2.0-3.0 equiv.), and palladium catalyst/ligand.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).
-
Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography.
Stille Coupling
Stille coupling offers the advantage of using organotin reagents that are often tolerant of a wide range of functional groups. However, homocoupling and challenges with purification are common hurdles.
Issue: Formation of Stannane Homocoupling Product (R³Sn-SnR³)
-
Causality: This side reaction can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst.[3]
-
Troubleshooting:
-
Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus side reactions. More electron-donating and bulky ligands can sometimes suppress homocoupling.
-
Reaction Conditions: Running the reaction at the lowest effective temperature can minimize this side reaction.
-
Purity of Reagents: Ensure the organostannane reagent is pure, as impurities can sometimes promote homocoupling.
-
Table 2: Key Considerations for Stille Coupling with Bromothiazoles
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Common and effective Pd(0) sources. |
| Solvent | Anhydrous THF, Toluene, or DMF | Choice depends on substrate solubility and reaction temperature. |
| Additives | LiCl (in some cases) | Can accelerate transmetalation. |
| Work-up | Aqueous KF wash | Helps to remove tin byproducts by forming insoluble fluorides.[4] |
Buchwald-Hartwig Amination
This reaction is a cornerstone for forming C-N bonds. With bromothiazoles, hydrodehalogenation can compete with the desired amination.
Issue: Formation of the De-brominated Thiazole
-
Causality: A known side reaction in the Buchwald-Hartwig amination is β-hydride elimination from the palladium-amide intermediate, followed by reductive elimination. This pathway produces the hydrodehalogenated arene and an imine.[5]
-
Troubleshooting:
-
Ligand Design: The use of bulky, electron-rich ligands is crucial. These ligands favor the desired reductive elimination to form the C-N bond over the β-hydride elimination pathway. Ligands like Josiphos or those from the Buchwald biarylphosphine family are often employed.
-
Base Selection: Strong, non-nucleophilic bases such as NaOtBu or LHMDS are typically used. The choice of base can influence the reaction rate and selectivity.
-
Reaction Scheme: Buchwald-Hartwig Amination and a Key Side Reaction
Caption: Desired vs. side reaction pathway in Buchwald-Hartwig amination.
Lithiation and Subsequent Functionalization
Direct functionalization via lithium-halogen exchange is a powerful method, but often plagued by side reactions if not performed with care.
Issue 1: Incomplete Lithiation and/or Quenching of the Lithiated Intermediate
-
Causality:
-
Inactive n-BuLi: The molarity of commercially available n-butyllithium can decrease over time.[6]
-
Protic Impurities: Any trace of water or other protic impurities will quench the highly basic organolithium intermediate.[7]
-
Incorrect Temperature: Lithium-halogen exchange is typically very fast at low temperatures (e.g., -78 °C). However, allowing the temperature to rise can lead to side reactions.[6]
-
-
Troubleshooting:
-
Titrate n-BuLi: Always titrate your n-BuLi solution before use to determine its exact molarity.
-
Strictly Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use freshly distilled anhydrous solvents.
-
Maintain Low Temperature: Use a cryo-bath (e.g., dry ice/acetone) to maintain a strict reaction temperature of -78 °C.[6]
-
Issue 2: Ring Opening of the Thiazole
-
Causality: While less common under standard lithiation conditions for simple bromothiazoles, strong bases and nucleophiles can, in some cases, induce ring-opening of the thiazole moiety, particularly with certain substitution patterns or under harsh conditions.[8]
-
Troubleshooting:
-
Use of Milder Conditions: If ring-opening is suspected, consider if a less aggressive functionalization strategy is possible.
-
Careful Control of Stoichiometry: Use the minimum required amount of the organolithium reagent.
-
Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum and cool under a positive pressure of argon.
-
Add the bromothiazole and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly titrated n-BuLi solution (1.0-1.1 eq) dropwise to the stirred solution over a period of 20-30 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.
-
Add the electrophile (1.2-1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-3 hours, then slowly warm to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and purify as needed.
References
- BenchChem. (n.d.). Troubleshooting guide for reactions involving 2-Amino-5-bromo-4-t-butylthiazole.
- ResearchGate. (2025). Reductive ring opening of thiazoles.
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
- BenchChem. (n.d.). Preventing debromination of 3-Bromothiophene during reactions.
- BenchChem. (n.d.). Troubleshooting low yields in the lithiation of 2,6-Dibromopyridine.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl-4-bromothiazole-2-carboxylate
Welcome to the technical support center for the purification of Methyl-4-bromothiazole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic building block. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges encountered during the purification process, ensuring you obtain a product of the highest possible purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound. Each issue is followed by a detailed explanation of potential causes and step-by-step protocols for resolution.
Issue 1: Low or No Yield After Column Chromatography
Question: I've performed column chromatography on my crude this compound, but I'm recovering very little to no product. What could be the problem?
Answer: This is a frequent and frustrating issue that can often be traced back to several key factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the root cause.[1]
Possible Causes & Solutions:
-
Product Decomposition on Silica Gel: Thiazole derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[2]
-
How to Diagnose: Before running a full-scale column, perform a quick stability test. Spot your crude product on a TLC plate, let it sit for an hour, and then elute it. If you observe streaking or the appearance of new spots, your compound is likely unstable on silica.
-
Solution:
-
Deactivate the Silica Gel: You can neutralize the silica gel by treating it with a base. Prepare a slurry of silica gel in your chosen non-polar solvent, and add 1-2% triethylamine (v/v). Mix thoroughly before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[2] However, be aware that the elution profile will change, so you will need to re-optimize your solvent system.
-
-
-
Incorrect Solvent System: The polarity of your eluent may be either too high or too low.
-
Too High Polarity: If the solvent system is too polar, your compound may have eluted very quickly, possibly with the solvent front, leading to co-elution with highly non-polar impurities.
-
Too Low Polarity: If the eluent is not polar enough, your compound may not be moving from the origin.[3]
-
Solution:
-
Systematic TLC Analysis: The ideal Rf value for column chromatography is between 0.2 and 0.4. Experiment with different solvent systems on a TLC plate to find the mixture that gives you this target Rf. Common solvent systems for thiazole derivatives include mixtures of hexanes with ethyl acetate, acetone, or methanol.[3]
-
Gradient Elution: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective for separating compounds with different polarities.[3]
-
-
-
Product Co-elution with Impurities: Your product may be eluting with an impurity that has a similar Rf value.
-
Solution:
-
Fine-tune Your Solvent System: Try using a solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate system, try a hexane/dichloromethane or a toluene/ethyl acetate system.
-
Consider an Alternative Purification Technique: If co-elution remains an issue, recrystallization may be a more effective method for purification, assuming your product is a solid.
-
-
Experimental Protocol: Column Chromatography of a Thiazole Derivative[3]
-
Slurry Preparation: In a beaker, add silica gel (60-120 mesh) to a suitable non-polar solvent (e.g., hexane) to create a slurry.[3]
-
Column Packing: Pour the slurry into your column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent or a more volatile solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram of the Troubleshooting Workflow for Low Yield in Column Chromatography:
Caption: A decision tree for troubleshooting low yield in column chromatography.
Issue 2: Persistent Impurities After Recrystallization
Question: I have recrystallized my this compound, but my analytical data (NMR, HPLC) still shows the presence of impurities. How can I improve the purity?
Answer: Recrystallization is a powerful technique for purifying solid organic compounds, but its success is highly dependent on the choice of solvent and the experimental technique.[4]
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature, while the impurities should either be insoluble in the hot solvent or remain soluble at room temperature.[4]
-
Solution:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. Common choices include ethanol, methanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof.[5]
-
Solvent Pair System: If a single solvent is not effective, try a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[5]
-
-
-
Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[6]
-
Solution:
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Insulation: Insulate the flask with glass wool or a beaker of warm water to slow down the cooling process.
-
-
-
Incomplete Removal of Impure Mother Liquor: Residual mother liquor on the surface of the crystals is a common source of contamination.
-
Solution:
-
Efficient Filtration: Use vacuum filtration to separate the crystals from the mother liquor.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[4]
-
-
Experimental Protocol: Recrystallization[4]
-
Dissolution: In an Erlenmeyer flask, dissolve the impure compound in the minimum amount of a suitable hot solvent.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.[4]
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.[4]
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal yield.
-
Isolation: Isolate the crystals by vacuum filtration.[4]
-
Washing: Wash the crystals with a small amount of cold solvent.[4]
-
Drying: Dry the purified crystals under vacuum.[4]
Table of Common Recrystallization Solvents: [5]
| Solvent/Solvent System | Polarity | Comments |
| Ethanol/Water | Polar | A versatile system for many organic compounds. |
| Hexane/Ethyl Acetate | Non-polar/Polar | Good for compounds of intermediate polarity. |
| Methanol | Polar | Effective for polar compounds. |
| Isopropanol | Polar | Similar to ethanol but less volatile. |
Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for this compound?
A1: A combination of techniques is often the most effective approach. A typical workflow would be an initial purification by column chromatography to remove the bulk of the impurities, followed by recrystallization of the resulting solid to achieve high purity. The choice of the primary technique will depend on the nature of the impurities. If the impurities are significantly different in polarity from the product, column chromatography is a good first choice. If the product is a solid and the impurities are present in smaller amounts, recrystallization may be sufficient.
Q2: What are the common impurities I should expect in the synthesis of this compound?
A2: The impurities will largely depend on the synthetic route employed. However, some common impurities could include:
-
Unreacted Starting Materials: Such as 2-amino-4-bromothiazole or the corresponding acid.[7]
-
Isomeric Byproducts: Positional isomers may form depending on the reaction conditions.
-
Over-brominated or Under-brominated Species: If bromination is a step in your synthesis.
-
Hydrolyzed Product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid if exposed to acidic or basic conditions, especially in the presence of water.[8]
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques should be used for a comprehensive purity assessment.[9][10]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting non-volatile impurities.[9] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used for purity assessment by identifying signals from impurities. Quantitative NMR (qNMR) can provide a highly accurate purity value.[10]
-
Melting Point: A sharp melting point range is indicative of a pure compound. Impurities will typically broaden and depress the melting point.
Q4: What are the recommended storage conditions for this compound?
A4: To maintain the integrity of the product, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[13] For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.[14]
Q5: What safety precautions should I take when handling this compound?
A5: this compound is a chemical that should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][15][16] Avoid inhalation of dust or vapors and contact with skin and eyes.[17][18] In case of accidental contact, rinse the affected area with plenty of water.[16] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[13][15][16][17][18]
References
- Technical Support Center: Purification of Thiazole Reaction Mixtures - Benchchem. (n.d.).
- Safety Data Sheet - CymitQuimica. (2024).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (2024).
- Separation of Thiazole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
- A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline - Benchchem. (n.d.).
- SAFETY DATA SHEET - Angene Chemical. (2021).
- Purity Assessment of Synthesized Heptyl 8-bromooctanoate: A Comparative Guide to Analytical Methods - Benchchem. (n.d.).
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. (n.d.).
- This compound | 1025468-06-7 - Sigma-Aldrich. (n.d.).
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- How to Prepare Methyl 2-Bromothiazole-5-Carboxylate? - FAQ - Guidechem. (n.d.).
- How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025).
- Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole - ResearchGate. (2025).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022).
- Methyl 2-bromothiazole-4-carboxylate - Chem-Impex. (n.d.).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis - Benchchem. (n.d.).
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- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
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- 10. benchchem.com [benchchem.com]
- 11. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. chemimpex.com [chemimpex.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. angenechemical.com [angenechemical.com]
Technical Support Center: Optimizing Thiazole Synthesis
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical heterocyclic scaffold. Thiazole rings are prevalent in a wide array of pharmaceuticals and natural products, making their efficient synthesis a cornerstone of modern medicinal chemistry.[1][2][3][4] This document provides in-depth troubleshooting advice, optimization strategies, and detailed protocols for the most common thiazole synthesis routes, grounded in established chemical principles.
The Hantzsch Thiazole Synthesis: The Workhorse Reaction
The Hantzsch synthesis, first described in 1887, remains one of the most reliable and high-yielding methods for creating thiazole rings.[1][5] The reaction condenses an α-haloketone with a thioamide derivative (like thiourea or a substituted thioamide) to form the thiazole core.[1][5]
Mechanism Overview
The reaction proceeds via a multistep pathway:
-
Nucleophilic Attack: The highly nucleophilic sulfur atom of the thioamide attacks the electrophilic carbon of the α-haloketone in an SN2 reaction.[1]
-
Cyclization: An intramolecular nucleophilic attack by the nitrogen atom onto the ketone's carbonyl carbon forms a hydroxylated thiazoline intermediate.[1]
-
Dehydration: The final step is the acid-catalyzed dehydration of the intermediate, which results in the formation of the stable, aromatic thiazole ring.[6]
Troubleshooting Guide & FAQs (Hantzsch Synthesis)
Q1: My reaction yield is very low. What are the primary factors to investigate?
A1: Low yields in Hantzsch synthesis can often be traced back to a few key areas:
-
Reagent Quality: Ensure the α-haloketone is pure and has not decomposed. Lachrymatory α-haloketones can be unstable; it is best to use them fresh or stored properly. The stability of the thioamide can also be a limiting factor, particularly in strongly acidic conditions which may cause it to hydrolyze.[7]
-
Reaction Conditions: Temperature and reaction time are critical.[7] Many Hantzsch reactions require heating (reflux) to drive the dehydration step.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation of the product from prolonged heating.
-
Side Reactions: The primary cause of yield loss is often the formation of byproducts. Over-alkylation or self-condensation of the ketone can occur. Ensure a proper stoichiometric ratio of reactants; a slight excess of the thioamide (e.g., 1.5 equivalents) can sometimes improve yields by ensuring the complete consumption of the limiting α-haloketone.[1]
Q2: I'm observing a dark, insoluble tar-like substance in my reaction flask. What is it and how can I prevent it?
A2: Tar formation is a common issue, especially when using reactive aldehydes or ketones. This is typically due to polymerization or decomposition of the starting materials or intermediates under the reaction conditions.
-
Temperature Control: Excessive heat can accelerate these unwanted side reactions. Try running the reaction at a lower temperature for a longer duration.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are common and generally effective.[1][8] In some cases, moving to a higher-boiling-point solvent or even solvent-free conditions can improve outcomes by accelerating the desired reaction over the decomposition pathways.[9][10]
-
Degassing: Removing dissolved oxygen from the solvent by sparging with nitrogen or argon can sometimes prevent oxidative side reactions that lead to colored impurities.
Q3: The reaction works, but I'm getting a mixture of isomers. How can I improve regioselectivity?
A3: Regioselectivity issues can arise when using unsymmetrical thioamides or α-haloketones.
-
pH Control: Under neutral conditions, the reaction typically forms 2-(N-substituted amino)thiazoles exclusively. However, acidic conditions (e.g., using HCl in ethanol) can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers.[7] The proportion of this isomer is influenced by the acid strength, temperature, and substrate.[7] To favor a single product, carefully buffer or control the pH of your reaction medium.
Q4: What is the best method for purifying my crude thiazole product?
A4: The purification strategy depends heavily on the properties of your specific thiazole derivative.
-
Precipitation/Recrystallization: Many 2-aminothiazoles are poorly soluble in water.[1] After the reaction, cooling the mixture and adding a weak base (like sodium carbonate or ammonium hydroxide solution) can precipitate the product, which can then be collected by filtration.[1][7] Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is an excellent next step for improving purity.
-
Column Chromatography: This is a versatile technique for separating thiazoles from impurities of different polarities.[11] A silica gel column with a gradient of ethyl acetate in hexanes is a common starting point.
-
Liquid-Liquid Extraction: If the product has favorable solubility properties, it can be extracted from the reaction mixture into an organic solvent after neutralization.
Optimization of Reaction Conditions
Optimizing the Hantzsch synthesis involves a systematic evaluation of solvents, temperature, and catalysts. Recent advancements have explored greener and more efficient methodologies.
| Parameter | Conventional Method | Optimized/Green Method | Rationale & Key Insights |
| Solvent | Ethanol, Methanol, DMF[1][12] | Ethanol/Water mixtures, Solvent-free grinding[9][13], Microwave-assisted[8] | Ethanol/water can be effective and is environmentally benign.[14] Solvent-free conditions can drastically reduce reaction times and simplify workup.[9][10] Microwave irradiation often leads to higher yields and shorter reaction times.[8] |
| Temperature | Reflux (60-100 °C)[1] | Room Temperature (ultrasonic)[13][14], Microwave (90-120 °C)[8] | Ultrasonic irradiation can provide the activation energy needed at room temperature, minimizing thermal decomposition.[13] Microwave heating is highly efficient for polar solvents like methanol.[8] |
| Catalyst | Often catalyst-free or acid-catalyzed (HCl)[7] | Silica Supported Tungstosilisic Acid, Iodine[13][15] | While many Hantzsch reactions proceed without a catalyst, solid acid catalysts can enhance reaction rates and are easily recoverable.[13][14] |
The Cook-Heilbron Thiazole Synthesis
An important alternative route, the Cook-Heilbron synthesis, produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates.[16][17][18] This reaction is particularly valuable as it proceeds under mild, often aqueous, conditions at room temperature.[17]
Troubleshooting Guide & FAQs (Cook-Heilbron Synthesis)
Q1: My Cook-Heilbron reaction is sluggish or not starting. What should I check?
A1: The reaction's success hinges on the nucleophilicity of the starting amine and the electrophilicity of the sulfur-containing reagent.
-
Reagent Purity: Ensure the α-aminonitrile is pure. These compounds can be unstable, especially if they are salts; neutralize them carefully just before use.
-
pH: The reaction is sensitive to pH. The α-aminonitrile needs to be in its free base form to act as a nucleophile. If you are starting with a hydrochloride salt, a mild base is required for neutralization.
-
Solvent: While often performed in aqueous media, the choice of co-solvent can be important for solubility. Ethanol or isopropanol are common choices.
Q2: How does the choice of sulfur reagent affect the final product?
A2: The sulfur reagent directly determines the substituent at the 2-position of the thiazole ring.
-
Carbon Disulfide (CS₂): Leads to the formation of 5-amino-2-mercaptothiazoles.[18][19]
-
Dithioacids (e.g., dithiophenylacetic acid): The group attached to the dithioacid becomes the substituent at the 2-position (e.g., a 2-benzyl group).[17]
-
Isothiocyanates: These reagents can also be used to introduce various substituents.[16]
Experimental Protocols
Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example of a straightforward Hantzsch synthesis.[1]
Methodology:
-
Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1] Add methanol (5 mL) and a magnetic stir bar.[1]
-
Reaction: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[1] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[7]
-
Work-up: After the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.[1] Pour the contents into a beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix.[1]
-
Isolation: Filter the resulting solid precipitate through a Buchner funnel.[1] Wash the filter cake thoroughly with water to remove any inorganic salts.[1]
-
Drying and Analysis: Spread the collected solid on a tared watchglass and allow it to air dry.[1] Once dry, determine the mass of the product and calculate the percent yield. Characterize the product by determining its melting point and running a TLC.[1]
General Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial for diagnosis.
References
- Technical Support Center: Purification of Thiazole Reaction Mixtures - Benchchem. BenchChem Technical Support Team.
- Hantzsch Thiazole Synthesis - Chem Help ASAP. Chem Help ASAP.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
- Technical Support Center: Optimizing Catalyst Selection for Thiazole Synthesis - Benchchem. BenchChem Technical Support Team.
-
Reaction mechanism of Hantzsch thiazole synthesis . ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . PMC - NIH. Available from: [Link]
-
Hantzsch Thiazole Synthesis . SynArchive. Available from: [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions . ResearchGate. Available from: [Link]
-
Mechanism of Hantzsch Thiazole Synthesis . ResearchGate. Available from: [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas . NIH. Available from: [Link]
-
Optimization of the reaction conditions . ResearchGate. Available from: [Link]
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides . Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole . Pharmaguideline. Available from: [Link]
-
Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source . RSC Publishing. Available from: [Link]
-
Optimization of the reaction conditions. a . ResearchGate. Available from: [Link]
-
Thiazole synthesis . Organic Chemistry Portal. Available from: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment . YouTube. Available from: [Link]
-
Cook–Heilbron thiazole synthesis . Wikipedia. Available from: [Link]
-
Cook–Heilbron Thiazole Synthesis, Chemical Reactions, Assignment Help . Available from: [Link]
-
Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry . YouTube. Available from: [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives . PMC - NIH. Available from: [Link]
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors . PMC - NIH. Available from: [Link]
-
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural . CUTM Courseware. Available from: [Link]
-
Thiazole and Oxazole Alkaloids: Isolation and Synthesis . MDPI. Available from: [Link]
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- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09656F [pubs.rsc.org]
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- 18. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. expertsmind.com [expertsmind.com]
Technical Support Center: Diazotization of Aminothiazole Precursors
Answering your request, as a Senior Application Scientist, here is a technical support center for troubleshooting the diazotization of aminothiazole precursors.
Welcome to the technical resource center for the diazotization of aminothiazole precursors. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical reaction. The unique electronic nature of the aminothiazole ring presents specific challenges not always encountered with simpler aromatic amines. This resource provides in-depth, field-tested insights to help you navigate these challenges, ensure experimental success, and maintain a safe laboratory environment.
Part 1: Core Troubleshooting Guide
This section addresses the most common issues encountered during the diazotization of aminothiazole derivatives. The format follows a logical progression from problem identification to cause analysis and finally to actionable solutions.
Q1: My reaction yield is low or non-existent. What went wrong?
Low or no yield of the desired product after the subsequent coupling or substitution reaction is the most frequent issue. The root cause almost always lies in the instability of the thiazole diazonium salt intermediate.
Potential Causes & Actionable Solutions:
-
Cause 1: Temperature Excursion.
-
Why it Happens: Thiazole diazonium salts are notoriously thermally unstable.[1][2] Temperatures rising above the optimal 0-5 °C range cause rapid decomposition, characterized by the evolution of nitrogen gas and the formation of undesired byproducts, such as 2-hydroxythiazoles.[2]
-
Solution: Employ an ice-salt bath to maintain a temperature between 0 °C and 5 °C throughout the addition of the nitrite solution.[2][3] For larger-scale reactions, consider a cryostat for precise temperature control. Monitor the internal reaction temperature with a calibrated low-temperature thermometer; do not rely on the bath temperature alone.
-
-
Cause 2: Insufficient Acidity.
-
Why it Happens: The reaction requires a strong mineral acid (e.g., HCl, H₂SO₄) for two critical reasons: 1) to generate the reactive electrophile, the nitrosonium ion (NO⁺), from sodium nitrite, and 2) to fully protonate the aminothiazole precursor.[2][4] If the amine is not fully protonated, it can act as a nucleophile and attack a newly formed diazonium salt, leading to the formation of a triazene byproduct and consuming your starting material.
-
Solution: Use a sufficient excess of a strong mineral acid. The pH of the reaction mixture should ideally be between 1 and 2.[4] For weakly basic aminothiazoles (e.g., those with electron-withdrawing groups), even stronger acidic conditions may be necessary to ensure complete protonation.[2]
-
-
Cause 3: Reagent Degradation.
-
Why it Happens: Sodium nitrite solutions are susceptible to degradation over time. Using an old or improperly stored solution will result in a substoichiometric amount of the active reagent.
-
Solution: Always use a freshly prepared solution of sodium nitrite for each reaction.[2] Ensure the solid sodium nitrite has been stored in a cool, dry, and tightly sealed container.
-
Q2: The reaction mixture turned dark brown/black or an oily precipitate formed. What does this signify?
A significant color change to dark brown or black, often accompanied by the formation of a tarry or oily substance, is a clear indicator of diazonium salt decomposition and subsequent side reactions.
Potential Causes & Actionable Solutions:
-
Cause 1: Localized "Hot Spots".
-
Why it Happens: Adding the sodium nitrite solution too quickly can create localized areas of high concentration and heat (exothermic reaction), causing immediate decomposition of the diazonium salt even if the overall bath temperature is low.[2]
-
Solution: Add the sodium nitrite solution dropwise and slowly, ensuring each drop reacts and the generated heat dissipates before the next is added. Vigorous stirring is essential to maintain thermal and solution homogeneity.
-
-
Cause 2: Azo Coupling Side Reaction.
-
Why it Happens: As mentioned in Q1, if the acidity is too low, unreacted protonated aminothiazole can couple with the diazonium salt to form a colored azo compound.[2] These compounds are often intensely colored and can contribute to the darkening of the mixture.
-
Solution: Re-verify the acidity of the amine solution before and during the nitrite addition. Ensure the order of addition is correct: always add the nitrite solution to the acidic amine solution, never the other way around.[1][3]
-
Q3: A solid is precipitating out of the reaction mixture. Is this normal?
Precipitation during diazotization can range from being a minor issue to a severe safety hazard.
Potential Causes & Actionable Solutions:
-
Cause 1: Insolubility of the Amine Salt.
-
Why it Happens: The hydrochloride or sulfate salt of your aminothiazole precursor may have limited solubility in the acidic medium, especially at low temperatures.
-
Solution: Ensure you are using a sufficient volume of acid to fully dissolve the amine salt. Gentle warming to aid dissolution before cooling the solution down for the reaction may be necessary. However, ensure the solution is thoroughly cooled to 0-5 °C before any nitrite is added.[2] If solubility remains an issue, a different acid or a co-solvent might be required, but this must be carefully validated.
-
-
Cause 2: Precipitation of the Diazonium Salt (Critical Safety Hazard).
-
Why it Happens: The diazonium salt itself may be poorly soluble in the reaction medium. This is an extremely dangerous situation. Solid diazonium salts are often shock-sensitive and can be explosively unstable.[1][5]
-
Solution: NEVER allow the diazonium salt to precipitate and accumulate. [1][3][6] If precipitation is observed, immediately cease the addition of nitrite. The best practice is to design the reaction to keep the diazonium salt in solution at all times. If this is not possible, the process must be considered extremely hazardous and requires specialized safety protocols and equipment. It is often better to redesign the synthesis to use the diazonium salt in situ immediately as it is formed.[6]
-
Part 2: Frequently Asked Questions (FAQs)
Q: Why is the 0-5 °C temperature range so critical?
A: The N-N triple bond in a diazonium salt is a very good leaving group (as N₂ gas). The stability of the C-N bond determines the salt's stability. In thiazole diazonium salts, the electron-deficient nature of the heterocyclic ring can weaken this bond, making them more prone to decomposition compared to many simple aryl diazonium salts. The low temperature kinetically slows down this decomposition pathway, allowing the salt to exist long enough to be used in a subsequent reaction.[1][2]
Q: How can I confirm that the diazotization was successful before proceeding?
A: There are two common and effective in-process checks:
-
Starch-Iodide Test: After the addition of sodium nitrite is complete, wait a few minutes, then dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An instantaneous blue-black color indicates the presence of excess nitrous acid, which in turn implies that all the primary amine has been consumed.[3][7] If the color develops slowly, it may indicate the reaction is not yet complete.
-
Coupling Test: Take a small aliquot (a few drops) of your cold diazonium salt solution and add it to a cold, basic solution of a coupling agent like 2-naphthol (beta-naphthol).[2] The immediate formation of a brightly colored (typically red or orange) azo dye is a strong positive indication of successful diazonium salt formation.[8]
Q: What should I do with excess nitrous acid at the end of the reaction?
A: Excess nitrous acid should be quenched before workup or subsequent steps. This is easily accomplished by the addition of a small amount of sulfamic acid or urea.[9] These reagents react rapidly with nitrous acid to produce nitrogen gas, water, and a non-reactive salt. You can use starch-iodide paper to confirm that all excess nitrous acid has been destroyed (the paper will no longer turn blue).
Part 3: Data & Protocols
Table 1: Critical Parameters for Aminothiazole Diazotization
| Parameter | Recommended Range | Rationale & Justification |
| Temperature | 0–5 °C | Minimizes diazonium salt decomposition and side reactions. Essential for yield and safety.[1][3][4] |
| pH | 1–2 | Ensures complete protonation of the amine (preventing azo coupling) and facilitates the formation of the nitrosonium ion (NO⁺).[4] |
| NaNO₂ Stoichiometry | 1.0–1.1 molar equivalents | A slight excess ensures complete reaction, but a large excess should be avoided as it can lead to side reactions and requires more extensive quenching. Using a stoichiometric amount is a key safety rule.[1][3] |
| Acid | Strong Mineral Acid (HCl, H₂SO₄) | Required to generate nitrous acid in situ and maintain a low pH. The choice of acid can affect the solubility and stability of the diazonium salt.[2][10] |
| Addition Rate | Slow, Dropwise | Prevents localized overheating from the exothermic reaction, which is a primary cause of decomposition.[2] |
Diagram 1: Generalized Mechanism of Diazotization
This diagram illustrates the key steps in the formation of the diazonium salt from a primary amine.
Caption: Mechanism of diazonium salt formation.
Diagram 2: Troubleshooting Workflow
A logical decision tree to diagnose and solve common diazotization problems.
Caption: A decision tree for troubleshooting common issues.
Standard Laboratory Protocol: Diazotization of a Generic 2-Aminothiazole
Disclaimer: This is a general procedure. Quantities and specific conditions must be optimized for your particular substrate. Adhere to all institutional safety protocols.
-
Amine Solution Preparation:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add the 2-aminothiazole precursor (1.0 eq).
-
Add the chosen mineral acid (e.g., 3M HCl, ~4-5 eq) in a sufficient volume to fully dissolve the amine.
-
Cool the flask in an ice-salt bath with vigorous stirring until the internal temperature is stable between 0 °C and 5 °C.
-
-
Nitrite Solution Preparation:
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.
-
Transfer this freshly prepared solution to the dropping funnel.
-
-
Diazotization:
-
Add the sodium nitrite solution dropwise from the funnel to the cold, stirred amine solution over 30-60 minutes.
-
CRITICAL: Monitor the internal temperature closely. Ensure it does not rise above 5 °C. Adjust the addition rate as needed to control the exotherm.
-
-
Reaction Monitoring:
-
After the addition is complete, continue stirring at 0-5 °C for an additional 15-30 minutes.
-
Test for completion using the starch-iodide paper and/or the 2-naphthol coupling test as described in the FAQs.
-
-
Quenching (Optional but Recommended):
-
If excess nitrous acid is present, add sulfamic acid portion-wise until a starch-iodide test is negative.
-
-
Use in Next Step:
-
The resulting cold solution of the thiazole diazonium salt is now ready for the subsequent coupling or substitution reaction. It should be used immediately. Do not store the diazonium salt solution.
-
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
- Ibrahim, M. K. A. (1990). REACTIONS WITH HETEROCYCLIC DIAZONIUM SALTS: SYNTHESIS OF SEVERAL NEW THIAZOLO[2,3-c]AS-TRIAZINES AND THIAZOLO [2,3-c] 1,2,4-TRIAZOLE DERIVATIVES.
-
Jee, S. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]
- Oki, A. A., & Enenuwe, E. A. (2014). Synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on polyester fibre. International Journal of Technology Enhancements and Applied Engineering Research, 2(4), 1-6.
-
ChemSafetyPro. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]
-
Pharmaacademias. (2023). Basic Principles, methods, and application of diazotization titration. Retrieved from [Link]
- Yuan, T., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress, 34(4), 337-344.
- Imadegbor, F. A., Bello, K. A., & Giwa, A. R. (2015). Synthesis of Some Azo Disperse-Reactive Dyes From 2-Aminothiazole Derivatives And Their Application Properties On Polyester/Cotton Blend. IOSR Journal of Applied Chemistry, 8(1), 1-6.
- Gomółka, G., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(23), 5648.
- Kumar, A., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12, 28319-28343.
- Isley, N. A., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7048-7052.
-
Chemistry Learners. (2024). Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Assays by Diazotization. Retrieved from [Link]
- Kandgal, P. B., et al. (2020). Synthesis, characterization and pharmacological evaluation of 2-aminothiazole incorporated azo dyes. Journal of Molecular Structure, 1204, 127493.
-
Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Retrieved from [Link]
- Zhang, L., et al. (2017). Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes. Dyes and Pigments, 136, 63-69.
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Slideshare. (n.d.). Diazotization titrations. Retrieved from [Link]
- Zhang, L., et al. (2017). Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes. Dyes and Pigments, 136, 63-69.
- Schotten, C., et al. (2019). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 23(10), 2212-2219.
- Al-Mousawi, S. M., et al. (2003). Versatile 2-aminothiazoles, building blocks for highly functionalised heterocycles. Journal of Heterocyclic Chemistry, 40(6), 963-969.
- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449.
- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
-
Chemistry Explained. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Diazotization reaction mechanism. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]
Sources
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Stability issues of Methyl-4-bromothiazole-2-carboxylate in various solvents
Introduction:
Methyl-4-bromothiazole-2-carboxylate is a key building block in medicinal chemistry and drug discovery, valued for its utility in synthesizing a range of bioactive molecules. However, its chemical structure—comprising a methyl ester and a bromo-substituted thiazole ring—presents specific stability challenges that researchers must navigate to ensure experimental reproducibility and the integrity of their results. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to address common stability issues encountered when working with this compound in various solvents. The insights provided are based on fundamental chemical principles and established best practices in the field.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Q1: I'm observing a progressive decrease in the purity of my this compound sample when dissolved in methanol or ethanol, even at room temperature. What is happening?
A1: The most likely cause is transesterification . The methyl ester of your compound can react with other alcohols (like methanol or ethanol if used as a solvent) in a process catalyzed by trace amounts of acid or base. This results in the formation of a new ester (e.g., ethyl-4-bromothiazole-2-carboxylate if in ethanol) and methanol as a byproduct.
Causality: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by the solvent alcohol molecules. While this process is generally slow at neutral pH, it can be accelerated by acidic or basic impurities.
Troubleshooting Steps:
-
Solvent Selection: If your experimental conditions permit, switch to an aprotic solvent such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), or dichloromethane (DCM).
-
pH Control: Ensure your solvent is neutral. If possible, use buffered solutions if working in aqueous or mixed aqueous/organic systems.
-
Low Temperature: Store your stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to minimize the rate of transesterification.[1]
-
Fresh Solutions: Prepare solutions fresh before use whenever possible.
Q2: My compound seems to be degrading rapidly in an aqueous solution, and I'm detecting a new, more polar peak by HPLC. What is the likely degradation product?
A2: You are likely observing the hydrolysis of the methyl ester to the corresponding carboxylic acid (4-bromothiazole-2-carboxylic acid). This reaction is particularly prevalent in aqueous solutions, and its rate is highly dependent on the pH.
Causality: Water can act as a nucleophile, attacking the ester's carbonyl group. This reaction is significantly accelerated under both acidic and basic conditions. The resulting carboxylic acid is more polar than the parent ester, leading to an earlier elution time on a reverse-phase HPLC column.
Experimental Protocol for Confirmation:
-
Sample Preparation: Prepare a solution of this compound in an aqueous buffer at a relevant pH (e.g., pH 4, 7, and 9).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37 °C) and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots by HPLC-UV to monitor the disappearance of the parent compound and the appearance of the degradation product.[2]
-
Confirmation: If possible, confirm the identity of the degradation product by mass spectrometry (MS) or by comparing its retention time to a standard of 4-bromothiazole-2-carboxylic acid.
Workflow for Stability Assessment:
Caption: Experimental workflow for assessing compound stability.
Q3: I am using the compound in a reaction with a nucleophile (e.g., an amine or thiol) and observing the formation of an unexpected byproduct where the bromine atom is replaced. Is this expected?
A3: Yes, this is a potential reactivity pathway. The thiazole ring is electron-deficient, which can make the bromine atom at the 4-position susceptible to nucleophilic aromatic substitution (SNAAr) , especially with strong nucleophiles or under forcing conditions (e.g., heating).
Causality: The electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring, as well as the carboxylate group, can stabilize the intermediate formed during nucleophilic attack, facilitating the displacement of the bromide ion.
Mitigation Strategies:
-
Temperature Control: Perform your reaction at the lowest possible temperature that allows for the desired transformation.
-
Protecting Groups: If the intended reaction is elsewhere on the molecule, consider if a protecting group strategy is applicable.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the formation of the substitution byproduct.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for solid this compound?
A: For long-term storage, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storage at 2-8 °C is recommended to minimize any potential degradation over time.[1]
Q: Which solvents are generally considered "safe" for preparing stock solutions of this compound for short-term storage?
A: For preparing stock solutions that will be used within a few days to a week, aprotic solvents are generally the best choice.
| Solvent | Recommendation | Rationale |
| Dimethyl sulfoxide (DMSO) | Excellent | High solubility, aprotic, and generally non-reactive. |
| Acetonitrile (ACN) | Good | Aprotic and less reactive than alcohols. |
| Dichloromethane (DCM) | Good | Aprotic, but ensure it is free of acidic impurities. |
| Methanol/Ethanol | Use with caution | Potential for transesterification. Prepare fresh. |
| Water (unbuffered) | Not Recommended | High risk of hydrolysis. Use buffered solutions if necessary. |
Q: Can I use basic or acidic conditions when working with this compound?
A: Extreme caution is advised. Both strong bases and strong acids can promote the rapid hydrolysis of the methyl ester.[3] Additionally, strong bases may interact with the thiazole ring itself. If your reaction requires basic or acidic conditions, it is crucial to perform small-scale pilot experiments to assess the compound's stability under those specific conditions.
Q: Are there any known incompatibilities I should be aware of?
A: Yes. Avoid strong oxidizing agents, strong bases, amines, and strong reducing agents, as these can react with the compound.[4]
Potential Degradation Pathways
The following diagrams illustrate the primary potential degradation pathways for this compound based on its chemical structure.
1. Base-Mediated Ester Hydrolysis
Caption: Hydrolysis of the methyl ester to the carboxylic acid.
2. Nucleophilic Aromatic Substitution (SNAAr)
Caption: Displacement of the bromide by a nucleophile (Nu⁻).
Illustrative Stability Data
The following table provides hypothetical stability data for this compound in various solvents to illustrate the concepts discussed. This is not experimental data but is based on chemical principles.
| Solvent | Type | % Degradation (24h at RT) | Primary Degradation Pathway |
| Acetonitrile | Aprotic Polar | < 1% | Negligible |
| DMSO | Aprotic Polar | < 1% | Negligible |
| Dichloromethane | Aprotic Nonpolar | < 1% | Negligible |
| Methanol | Protic Polar | 2-5% | Transesterification |
| Water (pH 7) | Protic Polar | 5-10% | Hydrolysis |
| Water (pH 9) | Protic Polar | > 50% | Hydrolysis |
References
-
PubChem. Methyl 2-bromothiazole-4-carboxylate. [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]
-
Avance Biosciences. Stability Testing Services. [Link]
-
Maldonado-Ortega, U., et al. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA. [Link]
-
ResearchGate. (2024, October 6). Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations. [Link]
-
NIH. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. [Link]
Sources
Challenges in the scale-up synthesis of thiazole-based compounds
Technical Support Center: Thiazole Synthesis Scale-Up
Welcome to the technical support center for the scale-up synthesis of thiazole-based compounds. This guide is designed for researchers, chemists, and process development professionals who are transitioning thiazole synthesis from the laboratory bench to pilot or production scale. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you anticipate and overcome the unique challenges of large-scale heterocyclic chemistry.
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals, including anticancer agents, antivirals, and anti-inflammatory drugs.[1][2] While classic methods like the Hantzsch synthesis are robust at the gram scale, scaling up introduces complexities related to reaction kinetics, heat and mass transfer, and product purification that can significantly impact yield, purity, and safety.[3] This guide provides a structured approach to troubleshooting these issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered during the initial phases of scaling up thiazole synthesis.
Q1: What is the most common and scalable method for synthesizing the thiazole core? The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, remains one of the most versatile and widely used methods.[4][5] Its popularity stems from the ready availability of starting materials and its general reliability. For scale-up, adaptations of this method, including one-pot, multi-component variations, are often employed to improve process efficiency and atom economy.[3][6]
Q2: Why do reaction yields often decrease significantly during scale-up? Yield loss during scale-up is typically not due to a single factor, but a combination of physical and chemical challenges.[3] Key reasons include:
-
Inefficient Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, making it difficult to maintain uniform temperature. Localized hot spots can lead to thermal degradation of reactants or products and promote side reactions.[3]
-
Mass Transfer Limitations: Inadequate mixing in large vessels can create concentration gradients, leading to incomplete reactions and the formation of impurities.[3]
-
Extended Reaction Times: To ensure complete conversion in a large volume, reaction times often need to be extended. This increases the potential for product degradation.[3]
Q3: What are the primary safety concerns when handling thiazole synthesis at scale? Safety is paramount. Key hazards include:
-
Reagents: α-haloketones are lachrymatory and corrosive. Thioamides can be toxic. Many organic solvents are highly flammable and pose inhalation risks.[7]
-
Exothermic Reactions: The Hantzsch synthesis can be exothermic. Without proper thermal management, this can lead to a runaway reaction, especially at scale.
-
Byproducts: The reaction liberates hydrogen halides (like HBr or HCl) as byproducts, which are corrosive and require neutralization.[8]
Q4: How critical is reactant and solvent purity at a larger scale? Purity is absolutely critical. On a small scale, impurities might lead to a slightly lower yield or an extra purification step. At scale, the same percentage of impurity can result in kilograms of unwanted byproduct, significantly complicating downstream processing and waste disposal.[9] For instance, contamination of a thioamide with its corresponding amide can lead to the formation of an oxazole byproduct, which may be difficult to separate from the desired thiazole.[10] Using anhydrous solvents is also often recommended as water can interfere with the reaction mechanism.[9]
Section 2: In-Depth Troubleshooting Guide
This guide is structured by common problems encountered during scale-up. For each problem, potential causes are identified, and actionable solutions are provided.
Problem 1: Low Yield or Stalled Reaction
A drop in yield is the most common scale-up challenge. The key is to systematically investigate potential causes, from starting materials to reaction conditions.
-
Sub-Optimal Thermal Control: The reaction may be too cold (stalled) or too hot (degradation).
-
Poor Reactant Quality: Impurities in the α-haloketone or thioamide are a primary culprit.[10]
-
Inefficient Mixing: Mechanical stirring may not be sufficient for the vessel geometry, leading to poor mass transfer.[3]
-
Incorrect Stoichiometry: While often run at a 1:1 ratio, a slight excess of the thioamide (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.[10]
-
Solvent Issues: The chosen solvent may not be optimal for the concentration and temperature used at scale.
-
Thermal Management:
-
Action: Use a jacketed reactor with a thermal control unit to ensure precise and uniform heating. For highly exothermic reactions, consider a semi-batch process where one reactant is added slowly to control the rate of heat generation.
-
Causality: Maintaining a consistent temperature profile across the entire reaction volume prevents the formation of byproducts from localized hot spots and ensures the reaction proceeds at an optimal rate.[3]
-
-
Reactant Qualification:
-
Action: Before any scale-up run, qualify incoming batches of starting materials via techniques like NMR, HPLC, and melting point to confirm identity and purity.
-
Causality: Ensures that side reactions from contaminants are minimized and that the reaction stoichiometry is accurate.[9]
-
-
Process Optimization Study (Small Scale):
-
Action: Before committing to a large-scale run, perform a Design of Experiments (DoE) at the lab scale to screen for optimal conditions. A table summarizing solvent screening is often useful.
-
Causality: Empirically determining the best solvent and temperature for your specific substrates can significantly improve yield and is more reliable than relying solely on literature procedures.[9]
-
| Solvent | Typical Reflux Temp. (°C) | Observations & Suitability |
| Ethanol | ~78 °C | Commonly used, good solubility for many reactants, product may precipitate upon cooling.[10] |
| 1-Butanol | ~118 °C | Higher boiling point can increase reaction rate but may also promote side reactions.[9] |
| Toluene | ~111 °C | Allows for azeotropic removal of water using a Dean-Stark apparatus, driving the reaction forward.[3] |
| Acetonitrile | ~82 °C | Good general-purpose polar aprotic solvent. |
| Ethanol/Water | Varies | Can be a greener option and may facilitate product crystallization.[6] |
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield thiazole synthesis.
Problem 2: High Levels of Impurities
Impurity profiles often change upon scale-up. What was a minor spot on a TLC plate can become a major issue requiring significant purification efforts.
-
Oxazole Formation: As mentioned, this occurs if the thioamide is contaminated with amide.[10]
-
Dimerization/Polymerization: Reactants or intermediates can undergo self-condensation, especially at high concentrations or temperatures.[10]
-
Thermal Degradation: The target thiazole compound itself may not be stable to the prolonged heating required at a larger scale.
-
Incomplete Reaction: Unreacted starting materials are common impurities.[10]
-
Impurity Identification:
-
Action: Isolate the main impurity from a pilot batch using preparative HPLC or column chromatography and characterize it fully (NMR, MS).
-
Causality: Knowing the structure of the impurity provides direct insight into the side reaction that is occurring, allowing you to develop a targeted strategy to prevent its formation (e.g., lowering temperature, changing pH, protecting a functional group).
-
-
Reaction Time Optimization:
-
Action: Monitor the reaction progress closely using in-process controls (IPC) like TLC or HPLC. Stop the reaction as soon as the limiting reagent is consumed, avoiding prolonged heating.
-
Causality: Minimizes the opportunity for the desired product to degrade or participate in subsequent side reactions.
-
Problem 3: Difficulty in Product Isolation and Purification
A product that easily crystallizes in a 100 mL flask may oil out or form an intractable solid in a 100 L reactor.
-
Supersaturation Issues: Cooling rates that are too fast can lead to the formation of fine powders, oils, or amorphous material instead of well-defined crystals.
-
Solvent Choice: The ideal solvent for reaction may not be the ideal solvent for crystallization.
-
Impurities Inhibiting Crystallization: Even small amounts of impurities can interfere with crystal lattice formation.[11]
-
Systematic Recrystallization Solvent Screen:
-
Action: At the lab scale, test a range of solvents and solvent mixtures to find a system where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Causality: Finding the right solvent system is the most critical factor for a successful crystallization, ensuring high recovery and purity.[3][10]
-
-
Controlled Cooling Profile:
-
Action: At scale, implement a slow, controlled cooling ramp using the reactor's thermal control system. Seeding the solution with a small amount of pure crystalline product once it reaches a supersaturated state can promote the growth of large, easily filterable crystals.
-
Causality: Slow cooling allows molecules to orient correctly into a stable crystal lattice, improving particle size, filterability, and purity.[11]
-
-
Chromatography as a Last Resort:
-
Action: While column chromatography is effective, it is expensive and solvent-intensive at scale. It should be reserved for high-value products or when crystallization fails to achieve the required purity.
-
Causality: The economic and environmental cost of large-scale chromatography often makes it prohibitive in a manufacturing setting. Process optimization should always first aim for purification via crystallization.[10]
-
Section 3: Key Experimental Protocols
The following are generalized, scalable protocols. Always perform a thorough safety assessment and initial lab-scale trials before implementing at scale.
Protocol 1: Generalized Scale-Up of Hantzsch Thiazole Synthesis
This protocol assumes a 1 mole scale reaction. Adjustments will be necessary based on specific substrates and equipment.
-
Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical overhead stirrer, condenser, thermocouple for internal temperature monitoring, and a nitrogen inlet.
-
Reagent Charge: Charge the α-haloketone (1.0 mole) and a suitable solvent (e.g., Ethanol, 4-5 L) to the reactor. Begin stirring to ensure the solid is fully dissolved.
-
Thioamide Addition: Add the thioamide (1.0 - 1.1 moles) to the reactor. This can be done in portions if a significant exotherm is anticipated.[10]
-
Heating: Heat the reaction mixture to the pre-determined optimal temperature (e.g., reflux, ~78°C for ethanol) using the reactor's heating jacket.
-
Reaction Monitoring: Monitor the reaction every 1-2 hours via TLC or HPLC until the limiting starting material is consumed.
-
Cooling & Neutralization: Once complete, cool the reaction mixture to room temperature. In a separate vessel, prepare a solution for neutralization (e.g., 5% aqueous sodium carbonate).[8] Slowly transfer the reaction mixture to the neutralization solution with vigorous stirring to precipitate the crude product.
-
Isolation: Isolate the solid product by filtration using a large Büchner funnel or a filter press.
-
Washing: Wash the filter cake with cold water followed by a cold, non-polar solvent (e.g., hexane) to remove residual impurities.
-
Drying: Dry the product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on prior screening, select a suitable solvent or solvent pair.
-
Dissolution: Transfer the crude, dry solid to a clean reactor. Add the minimum amount of the chosen solvent required to dissolve the solid at reflux.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a filter aid (e.g., Celite) to remove them. This must be done quickly to prevent premature crystallization.
-
Controlled Cooling: Allow the solution to cool slowly and undisturbed. A programmed cooling ramp is ideal. If necessary, seed the solution near the saturation point.
-
Maturation: Hold the resulting slurry at a low temperature (e.g., 0-5°C) for several hours to maximize product recovery.
-
Isolation & Drying: Isolate the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Section 4: Scale-Up Process and Safety Considerations
Scaling up is not just about using bigger glassware; it's a systematic process that prioritizes safety and reproducibility.
-
Process Hazard Analysis (PHA): Before any scale-up, a thorough PHA must be conducted. This involves identifying potential hazards (thermal runaway, toxic gas release, flammability) and ensuring that engineering controls (pressure relief valves, emergency cooling, scrubbers) are in place.[7]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and flame-retardant lab coats. Work in a well-ventilated area or fume hood.[7]
-
Waste Handling: Plan for the handling and disposal of large quantities of solvent and aqueous waste. Neutralize acidic and basic streams before disposal.
-
Scale-Up Workflow Diagram
Caption: A typical workflow for scaling up chemical synthesis.
References
- BenchChem. (2025). troubleshooting low yield in the synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole. BenchChem Tech Support.
- BenchChem. (2025). Troubleshooting low conversion rates in thiazole synthesis. BenchChem Tech Support.
-
Cui, Y. M., et al. (2011). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Organic Process Research & Development. [Link]
- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone. BenchChem Tech Support.
-
Wang, L., et al. (2020). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education. [Link]
-
Pramanik, A., & Dandapat, A. (2014). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. BioMed Research International. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
-
Wikipedia. (n.d.). Thiazole. [Link]
-
Patel, R., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie. [Link]
-
CUTM Courseware. (n.d.). Thiazole. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Das, B., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Chemistry Central Journal. [Link]
-
Garapati, V. K. R., & Gravel, M. (2019). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. University of Saskatchewan Harvest. [Link]
-
Jansson, E. T., et al. (2014). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science. [Link]
-
Daksh Chemicals. (n.d.). The Role of Thiazole Derivatives in Modern Pharmaceuticals. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]
-
Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Patel, H. H., et al. (2022). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. ACS Omega. [Link]
-
Hasanah, I., & Zakaria, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Science and Advanced Technology. [Link]
-
Bakr, M. F., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]
-
Myerson, A. S., & Krumme, M. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal. [Link]
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Technical Support Center: Optimizing Palladium Catalyst Loading for Coupling with Bromothiazoles
Welcome to the Technical Support Center for optimizing palladium-catalyzed cross-coupling reactions with bromothiazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
The unique electronic properties and the presence of sulfur in the thiazole ring can present specific challenges in palladium-catalyzed reactions. This guide provides a systematic approach to overcoming these hurdles, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting palladium catalyst loading for coupling reactions with bromothiazoles, and why?
A typical starting point for palladium catalyst loading in coupling reactions with bromothiazoles is between 1-5 mol%. For many Suzuki-Miyaura or Heck reactions, a loading of 1-2 mol% of a palladium precursor like Pd(OAc)₂ or a pre-catalyst is often sufficient.[1] The rationale for starting in this range is to strike a balance between reaction efficiency and cost.[1] Higher loadings can increase the reaction rate but also lead to greater expense and potentially more side reactions or difficulty in removing palladium residues from the final product.
It's crucial to recognize that the "optimal" loading is highly substrate-dependent. Electron-rich bromothiazoles may require different conditions than electron-deficient ones. Therefore, initial small-scale screening of catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, and 5 mol%) is a prudent strategy to identify the most effective concentration for your specific substrate pair.[1]
Q2: How does the choice of ligand affect the required palladium catalyst loading?
The ligand plays a critical role in stabilizing the active Pd(0) species, promoting oxidative addition, and facilitating reductive elimination.[2][3] The use of sterically hindered and electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, can significantly improve catalytic efficiency, often allowing for lower palladium loadings.[4][5] These ligands can promote the formation of a monoligated Pd(0) complex, which is often the most catalytically active species.[6][7]
Conversely, less efficient ligands like triphenylphosphine (PPh₃) may necessitate higher catalyst loadings to achieve comparable reaction rates and yields.[8] When troubleshooting a sluggish reaction, consider that the issue may not be the amount of palladium, but the efficacy of the ligand in supporting the catalytic cycle.
Q3: Can the sulfur atom in the thiazole ring poison the palladium catalyst? How can I mitigate this?
Yes, the sulfur atom in the thiazole ring can act as a Lewis base and coordinate to the palladium center, leading to catalyst deactivation or "poisoning".[9] This interaction can block the active sites on the catalyst, hindering the progress of the reaction.[9]
Mitigation Strategies:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can sterically shield the palladium center, reducing its susceptibility to coordination by the thiazole sulfur.[6][7]
-
Reaction Temperature: While higher temperatures can sometimes overcome catalyst deactivation, excessive heat may lead to catalyst decomposition or unwanted side reactions. A careful optimization of the reaction temperature is therefore essential.[4]
-
Catalyst Loading: In some cases, a slightly higher catalyst loading may be necessary to compensate for a portion of the catalyst being deactivated by the substrate. However, this should be a secondary optimization step after ligand and temperature have been explored.
Troubleshooting Guide
This section addresses common problems encountered during palladium-catalyzed coupling reactions with bromothiazoles.
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most common issues. A systematic approach to troubleshooting is essential.
Possible Causes & Solutions:
-
Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[10] This reduction can be influenced by the solvent, base, and even the phosphine ligand itself.[11]
-
Actionable Step: Ensure your reaction conditions are suitable for the reduction of your chosen precatalyst. The combination of base, ligand, and solvent plays a crucial role in this initial step.[11]
-
-
Catalyst Deactivation: As discussed, the thiazole sulfur can poison the catalyst.[9]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for both catalyst activity and the solubility of your reagents.[12][13] For Suzuki couplings, a biphasic system (e.g., toluene/water) with a base like K₂CO₃ or K₃PO₄ is often effective.[4][12]
-
Actionable Step: Screen different base and solvent combinations. For instance, if you are using K₂CO₃ in dioxane, you might try Cs₂CO₃ in a toluene/water mixture.[14]
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[4][12]
Experimental Protocol: Small-Scale Reaction Screening for Optimal Catalyst Loading
This protocol outlines a method for efficiently screening palladium catalyst loading for a Suzuki-Miyaura coupling of a generic bromothiazole.
Materials:
-
2-Bromothiazole derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Array of reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere, add the 2-bromothiazole derivative, arylboronic acid, and base to each of four reaction vials.
-
Prepare a stock solution of the palladium precatalyst and ligand in the degassed solvent.
-
Add the appropriate volume of the catalyst stock solution to each vial to achieve final palladium loadings of 0.5 mol%, 1.0 mol%, 2.0 mol%, and 5.0 mol%.
-
Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 80-100 °C).
-
Monitor the reactions at regular intervals (e.g., 1h, 4h, 16h) by taking small aliquots and analyzing them by TLC or LC-MS.
-
Compare the conversion to the desired product across the different catalyst loadings to determine the optimal concentration.
Issue 2: Significant Protodebromination (Loss of Bromine)
Protodebromination, the replacement of the bromine atom with a hydrogen, is a common side reaction.
Possible Causes & Solutions:
-
Presence of Water: Traces of water can serve as a proton source for this side reaction.[4]
-
Actionable Step: Use anhydrous solvents and ensure all reagents are dry. Handling reagents in a glovebox can minimize exposure to atmospheric moisture.[4]
-
-
Reaction Kinetics: If the desired cross-coupling reaction is slow, protodebromination can become a more significant competing pathway.
-
Actionable Step: Optimize the reaction conditions to accelerate the cross-coupling. This could involve switching to a more active ligand, a different solvent system, or a more appropriate base.[12]
-
-
Base Strength: In some cases, a very strong base can promote protodebromination.
-
Actionable Step: Consider using a milder base. For example, if you are using a strong base like K₃PO₄, you could try switching to K₂CO₃.[4]
-
Data Presentation
Table 1: Recommended Starting Conditions for Common Coupling Reactions with Bromothiazoles
| Coupling Reaction | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 | 1-3 |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃, P(t-Bu)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 | 1-5 |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | PPh₃, Xantphos | Et₃N, DiPEA | THF, DMF | 50-80 | 2-5 |
| Buchwald-Hartwig | Pd₂(dba)₃ | BrettPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 90-110 | 1-3 |
Note: These are general starting points. Optimization will be required for specific substrates.
Visualizations
Troubleshooting Workflow for Low Yield
A decision-making workflow for troubleshooting low-yield coupling reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Sources
- 1. benchchem.com [benchchem.com]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. | Semantic Scholar [semanticscholar.org]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Interpretation of Methyl 4-bromothiazole-2-carboxylate
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful and widely used technique for the elucidation of molecular structures in solution. This guide provides an in-depth analysis of the ¹H NMR spectral data of methyl 4-bromothiazole-2-carboxylate, a substituted heterocyclic compound of interest in medicinal chemistry.
Herein, we will dissect the predicted ¹H NMR spectrum of this molecule, compare it with structurally related analogues, and provide a robust experimental protocol for acquiring high-quality data. This guide is designed to not only present data but to also illuminate the underlying principles that govern the observed chemical shifts and coupling patterns, thereby empowering researchers to interpret similar spectra with confidence.
The Predicted ¹H NMR Spectrum of Methyl 4-bromothiazole-2-carboxylate
Due to the limited availability of public, peer-reviewed experimental spectra for methyl 4-bromothiazole-2-carboxylate at the time of this writing, we will utilize a high-quality predicted spectrum as our primary data source. The prediction was generated using advanced computational algorithms that are widely accepted in the scientific community for their accuracy with small organic molecules.
The molecular structure of methyl 4-bromothiazole-2-carboxylate features two distinct proton environments, which give rise to two signals in the ¹H NMR spectrum.
Caption: Molecular structure of methyl 4-bromothiazole-2-carboxylate with proton environments highlighted.
The predicted ¹H NMR data is summarized in the table below.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 8.35 | Singlet (s) | 1H | Thiazole H-5 |
| 2 | 3.95 | Singlet (s) | 3H | Methyl (-OCH₃) |
Interpretation and Rationale
The predicted spectrum is remarkably simple, a direct consequence of the molecule's symmetry and substitution pattern.
-
The Thiazole Proton (H-5): The lone proton on the thiazole ring is predicted to resonate at a significantly downfield chemical shift of approximately 8.35 ppm. This is a result of several factors:
-
Aromaticity: The thiazole ring is aromatic, and the ring proton lies in the plane of the ring, experiencing deshielding from the ring current.
-
Inductive Effects: The electronegative nitrogen and sulfur atoms in the ring withdraw electron density from the carbon framework, further deshielding the attached proton.
-
Anisotropic Effect of the Carbonyl Group: The ester group at the 2-position exerts a deshielding anisotropic effect on the adjacent ring proton.
-
Absence of Coupling: With no adjacent protons, the signal for H-5 is a sharp singlet.
-
-
The Methyl Protons (-OCH₃): The three protons of the methyl ester group are predicted to appear as a singlet at approximately 3.95 ppm. This chemical shift is characteristic of methyl esters, where the protons are deshielded by the adjacent oxygen atom. The singlet multiplicity arises because there are no neighboring protons to couple with.
Comparative Analysis with Structurally Related Compounds
To build confidence in our predicted data, we can compare it to the experimental ¹H NMR data of similar molecules.
| Compound | Thiazole H-5 (δ, ppm) | Methyl Protons (δ, ppm) | Key Difference |
| Methyl 4-bromothiazole-2-carboxylate (Predicted) | 8.35 | 3.95 | Target Molecule |
| Methyl thiazole-2-carboxylate | ~8.20 | ~3.90 | Lacks the bromo substituent at the 4-position. |
| Ethyl 2-aminothiazole-4-carboxylate | ~7.50 (H-5) | - (ethyl group) | Amino group at C2 is strongly electron-donating, shielding H-5. |
This comparison reveals a key structure-activity relationship:
-
The presence of the electron-withdrawing bromine atom at the 4-position in our target molecule is expected to have a minimal, yet slightly deshielding, effect on the H-5 proton compared to the unsubstituted analogue, which is consistent with our predicted value.
-
The significant upfield shift of the H-5 proton in ethyl 2-aminothiazole-4-carboxylate highlights the powerful shielding effect of the amino group, a strong electron-donating group.
A Robust Protocol for ¹H NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data for small molecules like methyl 4-bromothiazole-2-carboxylate, the following protocol is recommended.
Caption: Workflow for acquiring a high-quality ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm.
-
Ensure the sample is fully dissolved. If not, gentle warming or sonication may be employed. If particulates remain, filter the solution through a small plug of glass wool into a clean NMR tube.
-
-
NMR Tube:
-
Use a high-quality, clean, and dry 5 mm NMR tube.
-
Transfer the prepared sample solution into the NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak. This is a critical step for obtaining high-resolution spectra.
-
Tune and match the probe to the correct frequency to ensure maximum signal transmission and detection.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the spectral width, number of scans, acquisition time, and relaxation delay. For a simple molecule like this, 8-16 scans are typically sufficient.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Conclusion
The ¹H NMR spectrum of methyl 4-bromothiazole-2-carboxylate is predicted to be simple and highly informative, with two distinct singlets corresponding to the thiazole ring proton and the methyl ester protons. The downfield chemical shift of the thiazole proton is a hallmark of its electron-deficient and aromatic environment. By comparing this predicted data with that of structurally related compounds, we can gain valuable insights into the electronic effects of substituents on the thiazole ring. The provided experimental protocol offers a reliable framework for obtaining high-quality NMR data, which is indispensable for the accurate structural elucidation and characterization of novel compounds in the field of drug discovery and development.
References
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Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]
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NMRShiftDB. (n.d.). Retrieved from [Link]
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ACD/Labs NMR Predictor. (n.d.). Advanced Chemistry Development. Retrieved from [Link]
- Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Researcher's Guide to Analyzing the 13C NMR Spectrum of Substituted Thiazoles
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a cornerstone in medicinal chemistry, presents a unique electronic landscape that is highly sensitive to substitution. Understanding the influence of various functional groups on the 13C Nuclear Magnetic Resonance (NMR) spectrum of the thiazole core is paramount for unambiguous structure elucidation and the rational design of novel therapeutics. This guide provides an in-depth analysis of the 13C NMR spectra of substituted thiazoles, offering a comparative framework and actionable experimental protocols.
The Thiazole Core: A 13C NMR Perspective
The 13C NMR spectrum of the parent thiazole molecule provides a fundamental baseline for understanding its substituted analogues. The three distinct carbon atoms of the thiazole ring—C2, C4, and C5—exhibit characteristic chemical shifts influenced by the electronegativity of the adjacent nitrogen and sulfur atoms.
Table 1: 13C NMR Chemical Shifts of Unsubstituted Thiazole [1]
| Carbon Atom | Chemical Shift (δ) in ppm (Solvent: CDCl3) |
| C2 | ~153.4 |
| C4 | ~143.7 |
| C5 | ~115.2 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
The C2 carbon, positioned between the electronegative nitrogen and sulfur atoms, is the most deshielded and appears furthest downfield. The C4 and C5 carbons are influenced to a lesser extent, with the C5 carbon being the most shielded of the three.
Decoding Substituent Effects on Thiazole's 13C NMR Spectrum
The introduction of substituents onto the thiazole ring induces predictable shifts in the 13C NMR signals, providing a powerful tool for determining the position of substitution. These effects are broadly categorized as being driven by either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs)
Common EDGs such as amino (-NH2), hydroxyl (-OH), and alkyl groups increase the electron density of the thiazole ring through resonance and inductive effects. This increased electron density generally leads to an upfield shift (shielding) of the ring carbons.
For instance, the introduction of an amino group at the C2 position of a thiazole ring has been shown to cause a significant upfield shift of the C2 carbon signal. This is due to the strong +M (mesomeric) effect of the amino group, which donates electron density directly to the C2 carbon. Similarly, an amino group at C5 would be expected to cause a noticeable upfield shift for C5 and a smaller upfield shift for C4.
Electron-Withdrawing Groups (EWGs)
Conversely, EWGs such as nitro (-NO2), cyano (-CN), and carbonyl groups (e.g., ketones, esters) decrease the electron density of the thiazole ring. This deshielding effect results in a downfield shift of the ring carbon signals.
A classic example is the presence of a nitro group, a potent EWG. When attached to the thiazole ring, it will significantly shift the signals of the adjacent and conjugated carbons to a higher ppm value. For example, a 2-nitrothiazole would exhibit a C2 signal at a much higher chemical shift compared to the parent thiazole.
Table 2: Comparative 13C NMR Data of Substituted Thiazoles
| Substituent and Position | C2 (ppm) | C4 (ppm) | C5 (ppm) | Reference |
| Unsubstituted | ~153.4 | ~143.7 | ~115.2 | [1] |
| 2-Amino-4-phenylthiazole | ~168.8 | ~150.2 | ~101.9 | [2] |
| 3-ethyl-4-methyl-2,3-dihydrothiazole-2-ylidene | ~164.14 | ~135.13 | ~94.49 | [3] |
Note: The data presented is illustrative and derived from various substituted thiazole derivatives. Direct comparison should be made with caution due to the influence of other substituents.
The data in Table 2 illustrates the significant impact of substituents on the 13C chemical shifts of the thiazole ring. The presence of an amino group in 2-amino-4-phenylthiazole and the overall electronic environment in the dihydrothiazole derivative lead to notable changes in the chemical shifts of C2, C4, and C5 compared to the unsubstituted thiazole.[2][3]
A Systematic Approach to Spectral Analysis
A logical workflow is essential for the accurate interpretation of the 13C NMR spectrum of a substituted thiazole. The following diagram outlines a systematic approach to this process.
Caption: A stepwise workflow for the analysis of 13C NMR spectra of substituted thiazoles.
Experimental Protocol for 13C NMR Spectroscopy
Acquiring a high-quality 13C NMR spectrum is fundamental to accurate structural analysis. The following protocol outlines a standard procedure for the preparation and analysis of a substituted thiazole sample.
Methodology:
-
Sample Preparation:
-
Dissolve 10-50 mg of the purified substituted thiazole compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
This protocol is based on a standard 400 MHz NMR spectrometer.
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the spectrometer to acquire a proton-decoupled 13C NMR spectrum. This is the standard experiment for routine analysis and results in a spectrum where each unique carbon appears as a singlet.[4]
-
Typical acquisition parameters include:
-
Spectral Width: 0 to 220 ppm, which covers the typical range for organic molecules.[4]
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, longer delays (5-10 seconds) may be necessary to ensure full relaxation of all carbon nuclei.[5]
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.[4] Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).
-
Conclusion
The 13C NMR spectrum is an indispensable tool for the structural characterization of substituted thiazoles. A thorough understanding of the baseline chemical shifts of the parent ring and the predictable influence of electron-donating and -withdrawing substituents allows for confident assignment of substitution patterns. By following a systematic analytical workflow and employing robust experimental protocols, researchers can leverage the power of 13C NMR to accelerate their research and development efforts in the vital field of medicinal chemistry.
References
-
Thiazole | C3H3NS | CID 9256 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
13C NMR Protocol for beginners AV-400. University of Wisconsin-Madison. Available at: [Link]
-
1H and 13C NMR Assignments for the Cyanine Dyes SYBR Safe and Thiazole Orange. The Journal of Organic Chemistry. American Chemical Society. Available at: [Link]
-
GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. Available at: [Link]
-
Thiazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. Wiley-VCH GmbH. Available at: [Link]
-
13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. Available at: [Link]
-
13C NMR study of substituent effects in 1,2,4-thiadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. Available at: [Link]
-
Practical Guidelines for 13C-Based NMR Metabolomics. Springer Nature Experiments. Available at: [Link]
-
13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. American Chemical Society. Available at: [Link]
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. National Center for Biotechnology Information. Available at: [Link]
-
NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. DiVA portal. Available at: [Link]
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13C-NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
Experimental and theoretical study of substituent effect on 13 C NMR chemical shifts of 5-arylidene-2,4-thiazolidinediones. ResearchGate. Available at: [Link]
-
The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. Available at: [Link]
-
13C NMR Chemical Shifts. Oregon State University. Available at: [Link]
-
Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Indian Academy of Sciences. Available at: [Link]
-
interpreting C-13 NMR spectra. Chemguide. Available at: [Link]
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Carbon-13 NMR Spectroscopy. YouTube. Available at: [Link]
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13C Carbon NMR Spectroscopy. Chemistry Steps. Available at: [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Methyl-4-bromothiazole-2-carboxylate Derivatives
Introduction: The Analytical Imperative for Novel Thiazole Scaffolds
Thiazole-containing compounds are a cornerstone of medicinal chemistry, forming the structural core of numerous approved pharmaceuticals.[1] Their derivatives, such as Methyl-4-bromothiazole-2-carboxylate, are pivotal intermediates and target molecules in drug discovery programs, often investigated for a wide range of therapeutic applications.[2][3] The successful development of these candidates hinges on robust analytical methodologies to confirm their structure, assess their purity, and quantify their presence in complex biological matrices.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose.[4][5] Its unparalleled sensitivity, selectivity, and speed provide the high-quality data necessary for confident decision-making in a drug development pipeline. This guide offers an in-depth comparison of mass spectrometry-based workflows for the analysis of this compound and its derivatives. We will move beyond procedural lists to explain the causality behind experimental choices, providing field-proven insights into method development, data interpretation, and technology selection.
Part 1: The Analytical Workflow - A Strategic Overview
A successful mass spectrometry analysis is not a single event but a multi-stage process. Each step must be carefully considered and optimized to ensure data integrity and reproducibility. The overall workflow involves sample preparation, chromatographic separation, ionization, mass analysis, and data interpretation.
Caption: High-level workflow for LC-MS analysis of thiazole derivatives.
Part 2: Foundational Choices - Sample Preparation and Chromatography
The quality of your data is fundamentally limited by the quality of your sample and separation. Garbage in, garbage out is an unforgiving reality in analytical science.
Strategic Sample Preparation
For analysis of small molecules from complex biological fluids like plasma or urine, sample preparation is non-negotiable.[6] Its primary goals are to remove interferences (e.g., proteins, salts) that can suppress ionization and foul the LC-MS system, and to concentrate the analyte to a detectable level.[7][8]
Commonly Used Techniques for Small Molecule Extraction:
| Technique | Principle | Best For | Pros | Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins from a biological sample.[7][8] | High-throughput screening, rapid analysis. | Fast, simple, inexpensive.[7] | Less clean extract, potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[9] | Cleaner extracts than PPT for moderately hydrophobic analytes. | Cost-effective, yields clean extracts.[8] | Laborious, difficult to automate, uses larger solvent volumes.[8] |
| Solid-Phase Extraction (SPE) | Isolating the analyte on a solid sorbent, washing away interferences, and eluting the purified analyte.[9] | Highest purity extracts, analyte concentration. | Highly selective, clean extracts, amenable to automation. | More complex method development, higher cost per sample. |
Expert Insight: For initial discovery and non-regulated studies, Protein Precipitation is often the most efficient starting point due to its speed and simplicity.[7] However, for regulated bioanalysis requiring the lowest limits of quantification, the cleaner extracts provided by SPE are typically necessary to mitigate matrix effects and ensure assay robustness.[10]
Detailed Protocol: Protein Precipitation for Plasma Samples
-
Aliquot: Transfer 100 µL of plasma sample to a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte) to correct for extraction variability.
-
Precipitate: Add 300 µL of ice-cold acetonitrile. The 3:1 solvent-to-sample ratio is a standard starting point for efficient protein crashing.[8]
-
Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant, which contains the analyte, to a new tube or a 96-well plate.
-
Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% formic acid). This step removes excess organic solvent, preventing poor peak shape, and allows for sample concentration.
-
Analyze: Inject into the LC-MS system.
High-Fidelity Chromatographic Separation
The goal of liquid chromatography is to separate the analyte of interest from isomers, metabolites, and other matrix components before they enter the mass spectrometer. For polar heterocyclic compounds like thiazole derivatives, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is the standard approach.[11][12]
Key Considerations for Method Development:
-
Column Chemistry: A C18 stationary phase is the workhorse for small molecule analysis and a robust starting point.
-
Mobile Phase: A binary gradient using water and acetonitrile or methanol is typical. The addition of an acid modifier, such as 0.1% formic acid, is crucial. It serves two purposes: protonating the analyte to enhance positive mode ionization and ensuring sharp, symmetrical peak shapes.[11][13] For certain challenging separations, alkaline mobile phases may be necessary.[14]
-
Gradient: A fast gradient (e.g., 5% to 95% organic in 5-10 minutes) is suitable for initial screening. For separating closely related derivatives or isomers, a shallower gradient will be required.
Example UHPLC Protocol
-
Column: C18, 1.7 µm particle size, 2.1 x 50 mm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-5.0 min: 5% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 5% B
-
6.1-8.0 min: 5% B (Re-equilibration)
-
-
Injection Volume: 2 µL
Part 3: Mass Spectrometry - The Core of the Analysis
Once the analyte elutes from the LC column, it enters the mass spectrometer. Here, molecules are ionized, separated by their mass-to-charge ratio (m/z), and detected.
Ionization: Getting Molecules into the Gas Phase
For moderately polar, thermally labile small molecules like thiazole derivatives, Electrospray Ionization (ESI) is the premier choice.[13] ESI is a "soft ionization" technique, meaning it imparts minimal excess energy to the molecule during ionization.[15] This results in a strong signal for the intact protonated molecule, [M+H]+, which is critical for determining the molecular weight.
In ESI, a high voltage is applied to the liquid eluting from the LC, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.[16]
Interpreting the Mass Spectrum: The Bromine Isotopic Signature
The most powerful intrinsic feature for identifying this compound derivatives is the distinctive isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively).[17] This means any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (a "doublet") separated by approximately 2 Da, with nearly equal intensity.[18] This signature is a highly reliable tool for flagging potential brominated compounds in a complex chromatogram.[19]
High-resolution mass spectrometry (HRMS) platforms, such as TOF and Orbitrap analyzers, are particularly adept at resolving these isotopic patterns with high fidelity.[20][21]
Fragmentation Analysis: Deconstructing the Molecule
While soft ionization is excellent for determining molecular weight, tandem mass spectrometry (MS/MS) is required for structural elucidation. In MS/MS, the [M+H]+ ion is isolated, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and a mass spectrum of these fragments is acquired. The resulting fragmentation pattern serves as a structural fingerprint.[22][23]
For this compound (C6H4BrNO2S), the expected fragmentation pathways are driven by the structure's key functional groups: the thiazole ring and the methyl ester.[24][25][26]
Caption: Predicted fragmentation pathways for protonated this compound.
-
Loss of Methanol (-32 Da): A common fragmentation pathway for methyl esters, resulting in an acylium ion.
-
Loss of Methoxy Radical (-31 Da): Cleavage of the O-CH₃ bond.[22]
-
Loss of the Carbomethoxy Group (-59 Da): Cleavage of the bond between the thiazole ring and the ester group, leading to a brominated thiazole cation.
-
Thiazole Ring Fission: The thiazole ring itself can undergo cleavage, although this often requires higher collision energy.[24]
Part 4: Comparison of Mass Analyzer Platforms
The choice of mass analyzer dictates the performance characteristics of the analysis, such as sensitivity, mass accuracy, and resolution. The three most common platforms for small molecule analysis are Triple Quadrupole, Quadrupole Time-of-Flight (QTOF), and Orbitrap-based instruments.[27][28][29]
Decision Framework: Choosing the Right Tool for the Job
The optimal instrument depends entirely on the analytical question being asked.
Caption: Decision tree for selecting the appropriate mass spectrometry platform.
Performance Comparison
| Feature | Triple Quadrupole (QqQ) | Q-Time-of-Flight (QTOF) | Quadrupole-Orbitrap |
| Primary Application | Targeted Quantification | Unknown Screening, Structural ID | Unknown Screening, Structural ID, High-Performance Quant |
| Typical Scan Mode | Multiple Reaction Monitoring (MRM) | Full Scan MS/MS | Full Scan MS/MS, Parallel Reaction Monitoring (PRM)[30] |
| Mass Resolution | Low (~0.7 Da) | High (20,000 - 60,000) | Very High (70,000 - >240,000)[27] |
| Mass Accuracy | N/A (Nominal Mass) | Excellent (< 5 ppm) | Exceptional (< 1-3 ppm)[29] |
| Sensitivity | Exceptional (attomole to femtomole) | Very Good | Excellent |
| Linear Dynamic Range | Excellent (>5 orders) | Good (~3-4 orders) | Very Good (~4-5 orders) |
| Key Advantage for Thiazoles | Gold standard for sensitive and robust quantification in biofluids. | Excellent for confirming elemental composition (C, H, Br, N, O, S) via accurate mass. | Unmatched resolving power to separate analyte from interferences and provide highest confidence in formula assignment.[27][30] |
| Key Disadvantage | Provides no structural information beyond pre-selected transitions. | Generally less sensitive than QqQ for pure quantification. | Higher initial cost and complexity. |
Authoritative Insight: While triple quadrupoles are the established workhorses for regulated quantitative bioanalysis, modern high-resolution instruments like the Q Exactive series (Orbitrap) have demonstrated comparable sensitivity for many applications.[27][28] Their ability to perform high-quality quantitative and qualitative analysis in a single run offers unprecedented workflow efficiency, allowing for retrospective data analysis without re-injecting samples.[27] For identifying brominated metabolites, the high mass accuracy of a QTOF or Orbitrap is indispensable for leveraging the bromine isotope pattern and calculating elemental formulas.[17]
Conclusion
The mass spectrometric analysis of this compound derivatives is a powerful and multifaceted discipline. A successful analysis is built upon a foundation of strategic sample preparation and robust chromatographic separation. The choice of mass analyzer—Triple Quadrupole for ultimate targeted quantification or a high-resolution QTOF or Orbitrap system for structural elucidation and versatile quant/qual workflows—must be deliberately aligned with the specific research question. By understanding the principles of ionization, the unique diagnostic power of the bromine isotopic signature, and the predictable fragmentation pathways of the thiazole scaffold, researchers can develop and validate methods that deliver accurate, reliable, and high-impact results, accelerating the journey from chemical entity to potential therapeutic.
References
- Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst (RSC Publishing).
- Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
- LC-MS Sample Preparation: Techniques & Challenges. Opentrons.
- Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. LCGC International - Chromatography Online.
- Clarke, G. S., et al. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Thermo Fisher Scientific.
- Preparation Techniques for the Analysis of Stable Bromine Isotopes. ResearchGate.
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A Senior Application Scientist's Guide to FT-IR Characterization of the Thiazole Functional Group
Introduction: The Ubiquitous Thiazole Ring and the Need for Precise Characterization
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone scaffold in modern medicinal chemistry and materials science.[1][2] Its presence is critical to the function of a wide array of pharmaceuticals, including antimicrobial, antiretroviral, and antineoplastic agents.[1] Given its prevalence and importance, the ability to rapidly and unequivocally confirm the presence and structural integrity of the thiazole moiety is a fundamental requirement in drug development and quality control.
Fourier-Transform Infrared (FT-IR) spectroscopy provides a powerful, non-destructive, and highly specific method for this purpose.[3] Each functional group possesses a unique set of vibrational modes that absorb infrared radiation at characteristic frequencies, generating a molecular "fingerprint." This guide provides an in-depth analysis of the FT-IR spectral signature of the thiazole functional group. We will delve into the causality behind its characteristic absorptions, present a comparative analysis against other common 1,3-azoles, and provide a validated, step-by-step protocol for obtaining high-quality data for your research.
Part 1: The Vibrational Signature of the Thiazole Ring
The aromaticity and the presence of C=N, C=C, and C-S bonds within the thiazole ring give rise to a series of distinct vibrational modes. Understanding these is key to accurate spectral interpretation. The primary absorptions are typically found in the 1650-700 cm⁻¹ fingerprint region.
-
C=N and C=C Stretching Vibrations (1625-1450 cm⁻¹): The most characteristic absorptions of the thiazole ring are due to the coupled stretching vibrations of the C=N and C=C double bonds. These typically appear as a series of medium to strong bands. For instance, in substituted thiazoles, bands in the range of 1622-1591 cm⁻¹ are often assigned to the C=N group, while skeletal vibrations involving C=C stretching can be found between 1700-1421 cm⁻¹.[4] Studies on methylthiazoles have identified two principal bands attributed to the ring in the 1634-1479 cm⁻¹ range.[5]
-
Ring Skeletal and "Breathing" Modes (1340-930 cm⁻¹): A complex series of bands corresponding to the stretching and bending of the entire ring system can be found in this region. These are highly characteristic and can be considered the core of the thiazole fingerprint. These bands are often assigned to general skeletal vibrations of the thiazole ring.[5]
-
C-H Bending Vibrations (1175-700 cm⁻¹): In-plane and out-of-plane bending vibrations of the C-H bonds on the thiazole ring also provide structural information. Out-of-plane bending modes are particularly prominent in the 900-700 cm⁻¹ region.[5] For example, medium to sharp bands between 1104-1175 cm⁻¹ have been assigned to out-of-plane deformations of aromatic C-H groups on the thiazole ring.[4]
-
C-S Vibrations (~700-600 cm⁻¹): Vibrations involving the carbon-sulfur bond are typically weak and appear at lower frequencies. Modes specifically associated with the sulfur atom are often found near 600 cm⁻¹.[4]
The precise position and intensity of these bands are sensitive to the substitution pattern on the ring. Electron-donating or withdrawing groups, as well as the position of substituents, can shift these frequencies, providing further structural clues.
Part 2: Comparative FT-IR Analysis: Thiazole vs. Other 1,3-Azoles
In drug discovery, it is crucial to differentiate the thiazole moiety from other structurally similar heterocycles, such as oxazole and imidazole, which contain oxygen and a second nitrogen atom, respectively.[6] The difference in the second heteroatom (S vs. O vs. N) leads to distinct differences in their FT-IR spectra.
The primary distinguishing feature lies in the frequencies of the ring stretching modes. The heavier sulfur atom in thiazole generally results in lower frequency vibrations for modes involving C-S stretching compared to the C-O modes in oxazole or C-N modes in imidazole.
Table 1: Comparative FT-IR Frequencies of Common 1,3-Azoles
| Functional Group | Key Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Causality & Notes |
| Thiazole | Ring Skeletal (C=N, C=C) | 1625 - 1450 | A complex series of strong to medium bands. The C-S bond influences lower frequency ring modes.[4][5] |
| C-S related modes | ~700 - 600 | Often weak but characteristic. Represents stretching and bending involving the heavier sulfur atom.[4] | |
| Oxazole | Ring Skeletal (C=N, C=O) | 1650 - 1450 | Ring modes are generally at a slightly higher frequency than thiazole due to the more electronegative oxygen atom. |
| C-O-C Asymmetric Stretch | ~1150 - 1050 | A strong and characteristic band for the ether-like linkage within the ring. | |
| Imidazole | N-H Stretch (unsubstituted) | 3200 - 2500 (broad) | A very broad absorption due to extensive intermolecular hydrogen bonding. Absent if the N1 position is substituted.[7] |
| Ring Skeletal (C=N, C=C) | 1600 - 1450 | Strong ring stretching vibrations are observed, often coupled with N-H bending.[7] | |
| C=N Stretch | ~1550 - 1480 | A prominent band related to the imine portion of the ring.[8] |
This table provides generalized ranges. Exact positions depend on substitution and molecular environment.
Part 3: Validated Experimental Protocol for FT-IR Analysis
Acquiring a high-quality, reproducible FT-IR spectrum is paramount. This protocol outlines a self-validating system for the analysis of thiazole-containing compounds. The causality behind each step is explained to ensure robust data collection.
Experimental Workflow Diagram
Caption: Workflow for FT-IR characterization of a thiazole compound.
Step-by-Step Methodology
1. Instrument Preparation & Verification:
-
Rationale: A stable instrument is the foundation of reliable data.
-
Action: Power on the FT-IR spectrometer and allow it to warm up for at least 30-60 minutes. This ensures the thermal stability of the source and detector. Verify that the sample compartment is clean and dry.
2. Sample Preparation (Choose one based on sample state):
-
Rationale: Proper sample preparation minimizes spectral artifacts and ensures an appropriate concentration for analysis.[9]
-
Method A: Thin Solid Film (for soluble solids) [10]
-
Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride, acetone). Causality: The solvent must completely dissolve the sample and evaporate fully without leaving a residue or reacting with the sample.
-
Place one drop of the solution onto a clean, dry KBr or NaCl salt plate.
-
Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound. The film should appear slightly hazy but not opaque.[10] Causality: An overly thick film will cause total absorption (flat-topped peaks), while a film that is too thin will result in a weak signal.
-
-
Method B: KBr Pellet (for insoluble or sensitive solids)
-
Grind 1-2 mg of the sample with ~100 mg of dry, FT-IR grade KBr powder using an agate mortar and pestle. Causality: Grinding ensures the sample particles are smaller than the IR wavelength, reducing light scattering.
-
Transfer the mixture to a pellet press and apply pressure (as per manufacturer's instructions) to form a transparent or translucent pellet.
-
-
Method C: Neat Liquid (for liquid samples)
-
Place a single drop of the liquid sample onto one salt plate.
-
Place a second salt plate on top and give a slight turn to spread the liquid into a thin film.[9]
-
-
3. Background Spectrum Collection:
-
Rationale: This is a critical self-validating step. The background scan measures the spectrum of the ambient atmosphere (H₂O, CO₂) and the sample holder (salt plates), allowing the instrument software to subtract these interfering signals from the final sample spectrum.
-
Action: Place the sample holder (e.g., clean salt plates or the KBr pellet holder with a blank pellet) into the spectrometer. Collect a background spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
4. Sample Spectrum Collection:
-
Rationale: This step measures the absorption of IR radiation by the actual sample.
-
Action: Place the prepared sample into the spectrometer. Collect the sample spectrum using the same parameters (scans, resolution) as the background.
-
Validation: The resulting spectrum should have the strongest peaks between 10-90% transmittance (or ~0.05-1.0 absorbance units). If peaks are flat at 0% T, the sample is too concentrated. If the signal-to-noise ratio is poor, the sample is too dilute.[10]
5. Data Processing and Interpretation:
-
Rationale: Raw data is processed to present a clean, interpretable spectrum.
-
Action:
-
Perform an automatic baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Compare the observed peak positions with the characteristic frequencies for the thiazole ring discussed in Parts 1 and 2 of this guide.
-
References
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Davarski, K., Macicek, J., & Konovalov, L. (1996). FAR IR SPECTRA AND STRUCTURES OF Zn(II) COMPLEXES OF 2-AMINOTHIAZOLES. Journal of Coordination Chemistry, 38(1-2), 113-122. Retrieved from [Link]
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Al-Ostath, A., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5455. Retrieved from [Link]
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Various Authors on ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. Retrieved from [Link]
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Taurins, A., Fenyes, J. G. E., & Jones, R. N. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(5), 423-427. Retrieved from [Link]
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Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. Retrieved from [Link]
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Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. Retrieved from [Link]
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Pagacz-Kostrzewa, M., et al. (2022). Structure, spectra and photochemistry of 2-amino-4-methylthiazole: FTIR matrix isolation and theoretical studies. HAL Open Science. Retrieved from [Link]
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Various Authors on ResearchGate. (n.d.). The vibrational spectrum of thiazole between 600 and 1400 cm-1 revisited. ResearchGate. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA Chemistry. Retrieved from [Link]
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Various Authors on ResearchGate. (n.d.). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. ResearchGate. Retrieved from [Link]
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Various Authors on ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole. ResearchGate. Retrieved from [Link]
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Various Authors on ResearchGate. (n.g.). Observed IR spectrum of thiazole (1) isolated in a solid argon matrix. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]
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Materials Science and Engineering, University of Maryland. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
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Al-Ayed, A. S., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1533. Retrieved from [Link]
-
Various Authors on ResearchGate. (n.d.). Comparison of IR spectra of L Thiazole with other complexes. ResearchGate. Retrieved from [Link]
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Various Authors on ResearchGate. (n.d.). FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers. ResearchGate. Retrieved from [Link]
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Science Trove. (n.d.). Oxazoles, imidazoles, and thiazoles. Retrieved from [Link]
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Various Authors on ResearchGate. (n.d.). Imidazole, Oxazole and Thiazole Alkaloids. ResearchGate. Retrieved from [Link]
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Al-Masoudi, W. A. H., & Al-Amery, M. H. A. (2022). Preparation and biological study of new heterocyclic derivatives. ScienceScholar. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Navigating the Synthetic Landscape of Thiazoles: A Comparative Guide to the Reactivity of Bromo-Substituted Thiazole Esters
For the attention of Researchers, Scientists, and Drug Development Professionals.
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The ability to selectively functionalize this heterocycle is paramount for the development of novel drug candidates. Among the various synthetic handles, bromine atoms offer a versatile gateway to a multitude of chemical transformations. This guide provides an in-depth comparison of the reactivity of three key building blocks: 4-bromothiazole, 2-bromothiazole, and 5-bromothiazole esters. Understanding the nuanced differences in their reactivity is crucial for strategic synthetic planning and efficient route development.
This analysis will focus on two major classes of reactions: palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, and Sonogashira) and lithiation-trapping sequences. We will delve into the mechanistic underpinnings that govern the observed reactivity trends, supported by experimental evidence from the literature.
The Decisive Factors: Electronic and Steric Influences on Reactivity
The position of the bromine atom on the thiazole ring profoundly impacts its reactivity. This is primarily governed by the electronic properties of the thiazole ring and steric hindrance around the C-Br bond.
The thiazole ring is electron-deficient, a characteristic that influences the reactivity of its C-H and C-Br bonds. The electron-withdrawing nature of the nitrogen and sulfur atoms creates a distinct electronic landscape. The C2 position is the most electron-deficient and acidic, followed by the C5 position, and lastly the C4 position. This inherent electronic distribution is a key determinant of reactivity in both cross-coupling and deprotonation reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Three Positions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation. The rate-determining step in many of these reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1][2] The ease of this step is influenced by the electron density at the carbon atom and the strength of the C-Br bond.
Based on the electronic properties of the thiazole ring, the general order of reactivity for bromothiazoles in palladium-catalyzed cross-coupling reactions is:
2-Bromo > 5-Bromo > 4-Bromo
This trend can be rationalized as follows:
-
2-Bromothiazoles: The C2 position is the most electron-deficient, making the C-Br bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
-
5-Bromothiazoles: The C5 position is also electron-deficient, leading to high reactivity, though generally slightly lower than the C2 position.
-
4-Bromothiazoles: The C4 position is the most electron-rich of the three, resulting in a stronger C-Br bond and consequently, lower reactivity in oxidative addition.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming biaryl and vinyl-aryl bonds. While direct comparative studies on the three ester isomers are scarce, the general reactivity trend holds. For instance, the Suzuki coupling of ethyl 2-bromothiazole-5-carboxylate with boronic acids proceeds efficiently under standard conditions.[3] In contrast, couplings involving 4-bromothiazoles may require more forcing conditions to achieve comparable yields.[4][5]
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Substrate | Relative Reactivity | Rationale |
| 2-Bromothiazole Ester | High | Most electron-deficient position, facilitates oxidative addition. |
| 5-Bromothiazole Ester | Moderate to High | Electron-deficient position, good reactivity. |
| 4-Bromothiazole Ester | Lower | More electron-rich position, slower oxidative addition. |
Stille Coupling
The Stille coupling, which utilizes organostannanes, is another powerful C-C bond-forming reaction.[6] The underlying principles of oxidative addition still apply, and the expected reactivity order remains the same. The tolerance of the Stille reaction to a wide range of functional groups makes it a valuable tool for complex molecule synthesis.[7]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp)-C(sp2) bonds between terminal alkynes and aryl or vinyl halides.[8] This reaction is also sensitive to the electronic nature of the C-Br bond. Studies on dihalothiazoles have shown a preference for reaction at the more electron-deficient 2-position over the 4-position, corroborating the general reactivity trend.[9] The ester group is generally stable under Sonogashira coupling conditions.[10]
Lithiation and Electrophilic Trapping: A Game of Acidity
The regioselectivity of lithiation of bromothiazoles is dictated by the kinetic acidity of the ring protons. The order of proton acidity in thiazole is C2-H > C5-H > C4-H. When a bromine atom is present, this can direct metallation to an adjacent position via a halogen dance rearrangement, or the bromine itself can be exchanged for lithium.
-
Deprotonation: Using a non-nucleophilic base like lithium diisopropylamide (LDA), deprotonation will occur at the most acidic position available. For example, in a 2-bromothiazole derivative, lithiation with LDA occurs at the 5-position.[11]
-
Halogen-Metal Exchange: With strong, nucleophilic bases like n-butyllithium or t-butyllithium, halogen-metal exchange is a common pathway. This reaction is often faster than deprotonation, especially at low temperatures.
Table 2: Predicted Reactivity in Lithiation Reactions
| Substrate | Reagent | Predominant Reaction | Product Position |
| 2-Bromothiazole Ester | LDA | Deprotonation | 5-Lithio |
| 2-Bromothiazole Ester | n-BuLi/t-BuLi | Halogen-Metal Exchange | 2-Lithio |
| 4-Bromothiazole Ester | LDA/n-BuLi | Deprotonation | 5-Lithio (if available) |
| 5-Bromothiazole Ester | LDA/n-BuLi | Deprotonation | 2-Lithio (if available) |
| 5-Bromothiazole Ester | n-BuLi/t-BuLi | Halogen-Metal Exchange | 5-Lithio |
It is important to note that in some cases, a mixture of products can be obtained, and the reaction outcome can be highly dependent on the specific substrate, base, solvent, and temperature. For instance, lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole with t-butyllithium resulted in double lithiation at both the 2 and 5 positions.[11]
Experimental Protocols
The following are representative, generalized protocols. Researchers should optimize conditions for their specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask, add the bromothiazole ester (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Note on Reactivity: Expect 2-bromothiazole esters to react faster and at lower temperatures compared to 4- and 5-bromo isomers. For the less reactive 4-bromothiazole ester, a stronger base, a more active catalyst system (e.g., using a biarylphosphine ligand), or higher temperatures may be necessary.
General Protocol for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, combine the bromothiazole ester (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv).
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv) and the terminal alkyne (1.2 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.
Note on Reactivity: The reactivity trend (2-bromo > 5-bromo > 4-bromo) is also expected here. For 4-bromothiazole esters, longer reaction times or slightly elevated temperatures might be required.
General Protocol for Lithiation and Electrophilic Trapping
-
Reaction Setup: Dissolve the bromothiazole ester (1.0 equiv) in a dry, aprotic solvent (e.g., THF or diethyl ether) in an oven-dried flask under an inert atmosphere.
-
Lithiation: Cool the solution to -78 °C and add the organolithium reagent (e.g., n-BuLi or LDA, 1.1 equiv) dropwise. Stir the mixture at this temperature for a specified time (e.g., 30-60 minutes).
-
Electrophilic Quench: Add the electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 equiv) dropwise at -78 °C.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Note on Reactivity: The choice of base is critical. Use LDA for deprotonation at the most acidic C-H position and n-BuLi or t-BuLi for halogen-metal exchange at the C-Br bond.
Visualization of Key Concepts
Palladium-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Reactivity Comparison Workflow
Caption: Factors influencing the reactivity of bromothiazole ester isomers.
Conclusion
The synthetic utility of bromothiazole esters is vast, but a nuanced understanding of their positional reactivity is essential for efficient and predictable outcomes. For palladium-catalyzed cross-coupling reactions, the reactivity generally follows the order 2-bromo > 5-bromo > 4-bromo, driven by the electronic properties of the thiazole ring. In contrast, lithiation reactions are governed by the kinetic acidity of the ring protons, leading to different regiochemical outcomes depending on the base employed. By carefully considering these principles and selecting appropriate reaction conditions, researchers can effectively leverage these versatile building blocks in the synthesis of complex, biologically active molecules.
References
-
Li, J. H., Liang, Y., Wang, D. P., Liu, W. J., Xie, Y. X., & Yin, D. L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834. [Link]
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A Comparative Guide to the Biological Activity of Thiazole-Based Heterocycles: Spotlight on Methyl-4-bromothiazole-2-carboxylate
Introduction: The Enduring Prominence of Heterocycles in Modern Medicine
In the landscape of drug discovery and development, heterocyclic compounds stand as a cornerstone, forming the structural core of a vast majority of pharmaceuticals.[1][2] Their unique stereochemical features and ability to engage in various non-covalent interactions make them privileged scaffolds for targeting a wide array of biological macromolecules. Among these, the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in numerous clinically approved drugs, including the anticancer agent Dasatinib, the antiretroviral Ritonavir, and the antibiotic Sulfathiazole.[2][3]
This guide provides a comparative analysis of the biological activities of thiazole derivatives, with a particular focus on Methyl-4-bromothiazole-2-carboxylate . While this specific compound is primarily recognized as a versatile synthetic intermediate, its structural features provide a valuable entry point into a diverse range of potent bioactive molecules.[4] We will explore the demonstrated anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of various thiazole-based structures, comparing them with other relevant heterocycles and providing the experimental context necessary for researchers in the field.
This compound: A Gateway to Bioactive Scaffolds
This compound is a key building block in medicinal chemistry.[4] Its structure is primed for synthetic elaboration: the bromine atom at the 4-position serves as an excellent leaving group for cross-coupling reactions, while the methyl ester at the 2-position can be readily hydrolyzed or converted into amides. This synthetic versatility allows for the strategic introduction of various pharmacophores to modulate biological activity.
Below is a workflow illustrating how a starting material like this compound is advanced from a chemical intermediate to a candidate for biological screening.
Caption: From Building Block to Bioactive Candidate.
Comparative Biological Activity: Thiazoles in Focus
The thiazole nucleus is associated with an exceptionally broad spectrum of biological activities.[5][6] The following sections compare the performance of thiazole derivatives against other heterocyclic systems in key therapeutic areas, supported by experimental data from the literature.
Anticancer and Cytotoxic Activity
Thiazole derivatives have demonstrated potent antiproliferative effects against a multitude of cancer cell lines.[7][8] Their mechanisms often involve the inhibition of critical cellular machinery, such as protein kinases, tubulin polymerization, or key signaling pathways like PI3K/Akt/mTOR.[8]
A study by Zhu et al. synthesized a series of diphyllin thiazole derivatives and evaluated their cytotoxicity. Notably, compounds 5d and 5e showed profound activity against the HepG2 (liver cancer) cell line, with IC₅₀ values comparable to the standard chemotherapeutic drug, Taxol.[9] Another study highlighted a phthalimido-1,3-thiazole derivative with potent activity and a mechanism involving the induction of apoptosis.[10]
| Compound/Class | Target Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| Thiazole Derivative 5d | HepG2 (Liver) | 0.3 | Diphyllin-thiazole hybrid | [9] |
| Thiazole Derivative 5e | HepG2 (Liver) | 0.4 | Diphyllin-thiazole hybrid | [9] |
| 4-Aza-podophyllotoxin Hybrid (13h) | A549 (Lung) | 0.16 | 2-chlorothiazol-5-yl moiety | [11] |
| 4-Aza-podophyllotoxin Hybrid (13k) | KB (Oral), HepG2, A549 | 0.23 - 0.27 | 2-methoxypyridin-4-yl moiety | [11] |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 | Thiazole core with specific substitutions | [12] |
| Doxorubicin (Standard) | Various | ~0.1 - 1.0 | Anthracycline | [13] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.[12][14]
Antimicrobial (Antibacterial & Antifungal) Activity
With rising antimicrobial resistance, the need for novel agents is critical.[15][16] Thiazole derivatives have been extensively explored for this purpose, showing activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][5] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase or disrupting cell membrane integrity.[5][15]
For instance, certain thiazole derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[15] A study on thiazole-quinolinium derivatives identified compounds with MIC values as low as 3.125 µg/mL against S. aureus.[17]
| Compound/Class | Target Organism | MIC (µg/mL) | Comparison to Standard | Reference |
| Thiazole Derivative 5e | B. subtilis, S. aureus | 15.6 | Comparable to Penicillin | [18] |
| Thiazole Derivative 5h | E. coli, B. subtilis | 31.25 | Active | [18] |
| Thiazole-Pyrazoline Hybrid | S. pneumoniae | 0.03 - 7.81 | Comparable to Ampicillin | [19] |
| Thiazole Derivative 40 | S. aureus | 3.125 | Equipotent to Chloramphenicol | [17] |
| Fluconazole (Standard) | Fungal Strains | Varies | Standard Antifungal | [15] |
| Ciprofloxacin (Standard) | Bacterial Strains | Varies | Standard Antibiotic | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Antioxidant and Anti-inflammatory Activity
Chronic inflammation and oxidative stress are underlying factors in many diseases. Thiazole and related heterocyclic derivatives have been investigated for their ability to mitigate these processes.[20][21] Antioxidant activity is often attributed to the ability of the heterocyclic ring system to donate electrons and stabilize free radicals.
A study on novel thiazole derivatives demonstrated significant free radical scavenging activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.[22] For example, one synthesized thiazole derivative showed an IC₅₀ value of 64.75 ppm in a DPPH assay, indicating potent antioxidant potential.[23] In the context of anti-inflammatory action, some thiazole derivatives have been shown to inhibit pro-inflammatory cytokines like IL-6 and TNF-α.[24]
Caption: Mechanism of Thiazole Antioxidant Action.
Structure-Activity Relationship (SAR) Insights
The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[25]
-
For Anticancer Activity: The presence of specific aryl groups at the 2- and 4-positions of the thiazole ring is often crucial. For example, methoxy group substitutions on a phenyl ring attached to the thiazole core have been shown to enhance cytotoxic activity.[2]
-
For Antimicrobial Activity: Electron-withdrawing groups, such as fluorine or chlorine, on aryl substituents can enhance potency against both bacterial and fungal strains.[18] The hybridization of the thiazole core with other heterocyclic moieties like pyrazoline or triazole can also lead to synergistic increases in antimicrobial effects.[15][19]
-
For H1-Antihistamine Activity: Hydrophobic and steric parameters, along with the distance between aliphatic and aromatic nitrogen atoms, are critical determinants of activity.[25]
Conclusion
The thiazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to compounds with a wide spectrum of potent biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. While This compound is primarily a synthetic precursor, its strategic importance cannot be overstated. It provides an accessible and highly adaptable platform for generating diverse libraries of novel thiazole derivatives. The comparative data and experimental protocols presented in this guide underscore the immense potential held within this class of heterocycles and provide a foundational framework for researchers aiming to design and develop the next generation of thiazole-based therapeutics.
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A Senior Application Scientist's Guide to Alternatives for Methyl-4-bromothiazole-2-carboxylate in Modern Synthesis
For chemists at the forefront of pharmaceutical and materials science, the selection of building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Methyl-4-bromothiazole-2-carboxylate is a well-established and valuable reagent, prized for its bifunctional nature—the reactive bromine atom serves as a handle for cross-coupling, while the methyl ester provides a site for further elaboration.[1][2][3] Its role as a key intermediate in the synthesis of pharmaceuticals, notably the HIV protease inhibitor Ritonavir, has cemented its importance in the synthetic chemist's toolbox.[4][5][6]
However, reliance on a single building block can be limiting. Challenges such as synthetic accessibility, cost, regioselectivity issues in downstream steps, and the push towards more atom-economical and sustainable methodologies compel us to explore alternatives. This guide provides a comparative analysis of viable alternatives to this compound, offering field-proven insights and experimental data to inform your selection process. We will delve into isomeric and isosteric replacements, as well as cutting-edge C-H functionalization strategies that bypass the need for halogenated precursors altogether.
Understanding the Benchmark: this compound
The utility of this compound stems from the distinct reactivity of its functional groups. The C4-bromine is readily displaced or utilized in metal-catalyzed cross-coupling reactions, while the C2-ester can be hydrolyzed, reduced, or converted to an amide. The thiazole ring itself is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and its ability to engage in hydrogen bonding and other non-covalent interactions.[7][8]
However, the synthesis of this specific regioisomer can be challenging, and the presence of the bromine atom, while synthetically useful, adds to the molecular weight and can sometimes be a metabolic liability in drug candidates.
Comparative Analysis of Strategic Alternatives
The choice of an alternative is governed by the specific synthetic goal. Are you seeking an identical scaffold with different reactivity? Or a completely different heterocyclic core that retains similar biological function (a bioisostere)? Or perhaps a more elegant and sustainable synthetic route?
Isomeric Alternatives: A Question of Regiochemistry
The position of the bromine and ester groups on the thiazole ring profoundly influences reactivity. Two primary isomeric alternatives exist:
-
Methyl 2-bromothiazole-4-carboxylate: This isomer places the bromine at the electron-deficient C2 position, making it highly susceptible to nucleophilic aromatic substitution and a prime substrate for cross-coupling.[9][10] The C4-ester is well-positioned to influence the electronics of the ring.
-
Methyl 2-bromothiazole-5-carboxylate: With bromine at C2 and the ester at C5, this isomer offers another distinct electronic and steric environment. It remains a valuable intermediate for introducing thiazole moieties into target molecules.[11]
The choice between these isomers and the C4-bromo variant often depends on the desired connectivity in the final product and the specific demands of the coupling reaction.
Table 1: Physicochemical and Synthetic Comparison of Bromothiazole Carboxylate Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Synthetic Feature |
| Methyl 4-bromothiazole-2-carboxylate | 1025468-06-7 | C₅H₄BrNO₂S | 222.06 | N/A | Bromine at C4 allows for specific vector in coupling reactions.[1][2] |
| Methyl 2-bromothiazole-4-carboxylate | 170235-26-4 | C₅H₄BrNO₂S | 222.06 | 128 - 132 | Highly reactive C2-bromine for efficient coupling.[9][10] |
| Methyl 2-bromothiazole-5-carboxylate | 54045-74-8 | C₅H₄BrNO₂S | 222.06 | N/A | Alternative regiochemistry for diverse library synthesis.[11] |
The Modern Approach: C-H Functionalization
A paradigm shift in synthetic chemistry involves moving away from pre-functionalized (e.g., halogenated) starting materials towards the direct functionalization of C-H bonds. This strategy is inherently more atom-economical and can significantly shorten synthetic sequences.
Instead of starting with a brominated thiazole, one can use Methyl thiazole-2-carboxylate and directly couple the C5-H or C4-H bond with an appropriate partner.
Causality Behind the Choice: This approach is chosen for its efficiency and sustainability. It eliminates the steps required for bromination and avoids the generation of metallic bromide waste in coupling reactions.[12] Palladium and nickel-based catalytic systems have been developed that show excellent regioselectivity for the C-H arylation of thiazoles.[12][13] The inherent acidity of the thiazole C2-proton also allows for deprotonation and subsequent reaction with electrophiles.[14][15]
Table 2: Performance Comparison: Halogen-Based vs. C-H Functionalization for Arylation
| Parameter | Methyl 4-bromothiazole-2-carboxylate (Suzuki Coupling) | Methyl thiazole-2-carboxylate (Direct C-H Arylation) |
| Key Reagents | Arylboronic acid, Pd catalyst, Base (e.g., K₂CO₃) | Aryl halide, Pd or Ni catalyst, Base (e.g., KOAc, K₂CO₃) |
| Atom Economy | Lower (generates stoichiometric bromide salt waste) | Higher (generates catalytic amounts of acid/base) |
| Synthetic Steps | Requires prior synthesis of brominated thiazole | Uses simpler, non-halogenated thiazole |
| Typical Yields | Generally high (80-95%) | Moderate to high (60-90%), highly substrate-dependent |
| Key Advantage | Well-established, predictable reactivity | Fewer steps, reduced waste, access to novel derivatives |
| Key Disadvantage | Less atom-economical | May require more optimization for catalyst and conditions |
Bioisosteric Replacements: Thinking Beyond the Thiazole
In drug discovery, it is often desirable to replace a core scaffold with another that retains the parent's biological activity but offers improved physicochemical or pharmacokinetic properties. This is the principle of bioisosterism.[16][17] Several five-membered heterocycles can act as bioisosteres for the thiazole ring.
-
Isothiazoles: The 1,2-arrangement of sulfur and nitrogen offers a different dipole moment and hydrogen bonding capacity compared to the 1,3-thiazole, potentially altering target engagement and ADME properties.[18]
-
Oxazoles: Replacing sulfur with oxygen results in a more polar and less lipophilic ring. This can improve solubility but may also introduce metabolic liabilities.
-
1,2,4-Oxadiazoles & Thiadiazoles: These heterocycles are often used as metabolically stable mimics of ester or amide groups and can serve as effective replacements for the entire thiazole carboxylate moiety.[16][19] They can act as carboxylic acid bioisosteres, influencing the acidity and lipophilicity of the molecule.[16]
The choice of a bioisostere is highly context-dependent and is guided by the specific structure-activity relationship (SAR) of the target.[20][21]
Visualizing the Synthetic Strategies
To better understand the decision-making process, the following diagrams illustrate the synthetic workflows and conceptual relationships discussed.
Caption: Comparison of synthetic workflows for functionalized thiazoles.
Caption: Bioisosteric relationships of the thiazole scaffold.
Experimental Protocols: A Self-Validating System
The trustworthiness of a synthetic method lies in its reproducibility. Below are detailed, step-by-step protocols for the two primary arylation strategies.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 4-bromothiazole-2-carboxylate
This protocol describes a standard, reliable method for functionalizing the pre-halogenated scaffold.
-
Reagent Preparation: To an oven-dried Schlenk flask, add Methyl 4-bromothiazole-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) followed by a degassed solvent mixture (e.g., Dioxane/Water 4:1).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-arylthiazole-2-carboxylate.
Causality: The choice of a palladium catalyst and a base is crucial for facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The aqueous solvent mixture aids in dissolving the inorganic base and promoting the transmetalation step.
Protocol 2: Direct C-H Arylation of Methyl thiazole-2-carboxylate
This protocol outlines the more modern, atom-economical approach.[12]
-
Reagent Preparation: To an oven-dried Schlenk tube, add Methyl thiazole-2-carboxylate (1.5 eq), the desired aryl bromide (1.0 eq), potassium acetate (2.0 eq), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq).
-
Inert Atmosphere: Seal the tube with a Teflon cap, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a dry, degassed solvent such as DMA or NMP via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 120-140 °C. Stir for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to isolate the 5-arylthiazole-2-carboxylate.
Causality: This reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism or related C-H activation pathway. The higher temperature is necessary to overcome the activation barrier for C-H bond cleavage. The choice of base and solvent is critical for catalyst stability and turnover.
Conclusion and Future Outlook
While this compound remains a valuable and effective building block, a comprehensive synthetic strategy must consider the alternatives.
-
For direct, predictable synthesis where precedent is key, isomeric bromothiazoles offer reliable, albeit traditional, pathways.
-
For sustainability and elegance , direct C-H functionalization of simpler thiazoles represents the state-of-the-art, reducing waste and shortening synthetic routes.
-
For drug discovery and optimization , exploring bioisosteric replacements like isothiazoles and oxadiazoles provides a powerful tool to modulate molecular properties and generate novel intellectual property.
The future of heterocyclic synthesis will undoubtedly involve the continued development of more efficient and selective C-H activation catalysts and the exploration of novel multicomponent reactions that assemble complex thiazole derivatives from simple, inexpensive starting materials.[22] As Senior Application Scientists, we must not only master the established methods but also champion the adoption of these innovative strategies to accelerate discovery.
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Institutes of Health. [Link]
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The Alchemist's Choice: A Comparative Guide to Suzuki and Heck Reactions for Bromothiazole Functionalization
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the thiazole ring is a privileged scaffold, forming the core of numerous biologically active compounds and functional materials. The ability to precisely and efficiently modify this heterocycle is paramount. Among the arsenal of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura and Heck reactions stand out as powerful tools for forging new carbon-carbon bonds. However, the choice between them for a given bromothiazole substrate is not always straightforward.
This guide provides a deep, comparative analysis of the Suzuki and Heck reactions for the functionalization of bromothiazoles. Moving beyond a simple recitation of protocols, we will explore the mechanistic nuances, compare critical reaction parameters, and provide field-proven insights to help you select the optimal synthetic route.
Mechanistic Underpinnings: Two Distinct Pathways to C-C Bond Formation
At the heart of the Suzuki and Heck reactions are elegant palladium catalytic cycles. While both typically initiate with the oxidative addition of a Pd(0) species into the C-Br bond of the thiazole, their subsequent steps diverge significantly, dictating their substrate scope and reaction outcomes.
The Suzuki-Miyaura Coupling: A Tale of Transmetalation
The Suzuki reaction is a powerful method for coupling an organohalide with an organoboron compound, such as a boronic acid or ester. The catalytic cycle is a three-act play: oxidative addition, transmetalation, and reductive elimination. The crucial transmetalation step, where the organic moiety is transferred from boron to palladium, requires activation of the boronic acid with a base. This step is often the rate-determining factor and is highly dependent on the choice of base and solvent.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
The Mizoroki-Heck Reaction: The Alkene Insertion Dance
The Heck reaction, by contrast, couples the bromothiazole with an alkene. After the initial oxidative addition, the cycle proceeds through migratory insertion of the alkene into the palladium-carbon bond. This is followed by a β-hydride elimination step to form the final product and a hydridopalladium complex. A base is then required to regenerate the active Pd(0) catalyst. The regioselectivity of the alkene addition is a key consideration in the Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Head-to-Head Comparison: Key Reaction Parameters
The success of a cross-coupling reaction hinges on the careful selection of several key parameters. Below is a comparative analysis of these factors for the Suzuki and Heck reactions with bromothiazole substrates.
| Parameter | Suzuki Reaction | Heck Reaction | Causality and Field Insights |
| Coupling Partner | Organoboron compounds (boronic acids, esters). | Alkenes. | Suzuki: Offers access to aryl, heteroaryl, alkyl, and vinyl groups. The vast commercial availability of boronic acids is a major advantage. Heck: Primarily for vinylation, leading to substituted alkenes. Ideal for extending conjugation or introducing vinyl functionalities. |
| Catalyst System | Pd(0) complexes, often with phosphine or NHC ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). | Pd(0) or Pd(II) precursors (e.g., Pd(OAc)₂, PdCl₂), often with phosphine ligands. | The nitrogen atom in the thiazole ring can act as a ligand, potentially facilitating a ligand-free reaction in some cases, particularly for Suzuki couplings of hindered substrates. Electron-donating ligands generally favor the oxidative addition step for both reactions. |
| Base | Crucial for activating the boronic acid (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | Required to regenerate the Pd(0) catalyst (e.g., Et₃N, K₂CO₃). | Suzuki: The choice of base is critical and can significantly impact yield. Stronger bases like Cs₂CO₃ or K₃PO₄ are often used for less reactive bromides. Heck: Organic bases like triethylamine are common, serving as both a base and sometimes a solvent. |
| Solvent | Often polar aprotic (e.g., Dioxane, Toluene, DMF), sometimes with water. | Typically polar aprotic solvents like DMF, NMP, or DMAc. | The solvent choice must ensure the solubility of all components, including the inorganic base in Suzuki reactions. Aqueous mixtures can sometimes accelerate the reaction. |
| Temperature | Typically elevated (80-110 °C). | Generally requires higher temperatures (100-180 °C). | The higher temperature requirement for the Heck reaction can be a limitation for thermally sensitive substrates. |
| Functional Group Tolerance | Generally very high; tolerates a wide range of functional groups. | Good, but can be less tolerant of certain functionalities due to higher temperatures. | The mild conditions of the Suzuki reaction often make it the preferred choice for complex molecules with sensitive functional groups. |
| Byproducts | Boron-based inorganic salts, generally easy to remove. | Stoichiometric amounts of amine hydrohalide salts. | Workup for Suzuki reactions is often a straightforward aqueous extraction. Heck reaction workups may require removal of the amine salt. |
Experimental Protocols: From Theory to Practice
The following are generalized, self-validating protocols for Suzuki and Heck reactions on a model bromothiazole substrate. Optimization for specific substrates is often necessary.
Protocol 1: Suzuki-
A Comparative Guide to the Structural Confirmation of Synthesized Thiazole Derivatives
<
For Immediate Publication
Shanghai, China – December 31, 2025 – For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized thiazole derivatives is a critical step in the journey from laboratory to clinical application. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone scaffold in a vast array of pharmacologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][5] This guide provides an in-depth comparison of the primary analytical methods employed to elucidate and confirm the structure of these vital compounds, offering insights into the causality behind experimental choices and presenting supporting data and protocols.
The synthesis of thiazole derivatives, often achieved through methods like the Hantzsch synthesis, results in molecules whose precise structure, including the nature and position of substituents, dictates their biological function.[4][5] Therefore, a multi-faceted analytical approach is not just recommended but essential for unequivocal structural assignment. This guide will delve into the core spectroscopic and crystallographic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Diffraction.
The Analytical Workflow: A Synergistic Approach
The structural elucidation of a novel thiazole derivative is rarely accomplished with a single technique. Instead, it involves a logical progression of experiments where the data from each method corroborates and complements the others.
Figure 1: A typical workflow for the structural confirmation of synthesized thiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise carbon-hydrogen framework of a molecule in solution.[6] For thiazole derivatives, ¹H and ¹³C NMR are indispensable.
Expertise & Experience: The aromatic nature of the thiazole ring results in characteristic chemical shifts for its protons, typically observed between 7.27 and 8.77 ppm in ¹H NMR spectra, indicating a strong diamagnetic ring current.[3][7] The exact positions of these signals, along with their coupling patterns, provide crucial information about the substitution pattern on the ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign proton and carbon signals and establish connectivity within the molecule.[8]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified thiazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6] Complete dissolution is critical for high-resolution spectra.
-
¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[9]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[9]
-
Data Analysis: Analyze the chemical shifts, coupling constants (J-values), and multiplicities to elucidate the structure.[6]
| Technique | Information Provided | Typical Chemical Shift Range (Thiazole Ring) |
| ¹H NMR | Number, environment, and connectivity of protons. | 7.27 - 8.77 ppm[3][7] |
| ¹³C NMR | Number and type of carbon environments (sp², sp³). | C2: ~150-170 ppm, C4: ~140-150 ppm, C5: ~110-125 ppm |
| 2D NMR (COSY, HMBC) | Proton-proton and proton-carbon correlations for unambiguous assignment. | N/A |
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry is a fundamental technique for determining the molecular weight of a synthesized compound and confirming its elemental composition, particularly through high-resolution mass spectrometry (HRMS).[6]
Expertise & Experience: Thiazole derivatives typically exhibit abundant molecular ions (M⁺) in their mass spectra.[10] The fragmentation patterns observed upon ionization can be highly informative for structural elucidation.[10][11] Common fragmentation pathways include the cleavage of bonds within the thiazole ring and the loss of substituents.[11] The specific fragments observed can help to confirm the nature and position of functional groups attached to the thiazole core.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample (typically in solution) into the mass spectrometer.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the abundance of each ion to generate the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
| Ionization Method | Key Information | Common Fragmentation |
| Electron Ionization (EI) | Molecular weight, fragmentation pattern for structural clues. | Cleavage of the thiazole ring, loss of substituents.[11] |
| High-Resolution MS (HRMS) | Exact mass for determination of elemental composition. | N/A |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Building Blocks
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[9] While it doesn't provide a complete structural picture on its own, it is an excellent first step in the characterization process.
Expertise & Experience: The IR spectrum of a thiazole derivative will show characteristic absorption bands corresponding to the vibrations of the thiazole ring and its substituents. For example, C=N and C=C stretching vibrations within the ring are typically observed in the 1650-1450 cm⁻¹ region. The presence or absence of bands for other functional groups (e.g., C=O, N-H, O-H) provides direct evidence for the successful incorporation of these groups during synthesis.[12]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or in a suitable solvent.
-
Acquisition: Place the sample in the path of an infrared beam and record the interferogram.
-
Transformation: A Fourier transform is applied to the interferogram to obtain the infrared spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| C-H (aromatic) | ~3100-3000[9] |
| C=N stretch | ~1634-1612[12] |
| C=C stretch | ~1600-1450[9] |
| C-S stretch | ~700-600 |
Single-Crystal X-ray Diffraction: The Definitive Picture
When an unambiguous, three-dimensional structure is required, single-crystal X-ray diffraction is the gold standard.[13] This technique provides precise information about bond lengths, bond angles, and the overall molecular geometry in the solid state.[13][14]
Expertise & Experience: Obtaining a suitable single crystal can be a significant challenge, but the detailed structural information it provides is unparalleled. For thiazole derivatives, X-ray crystallography can definitively confirm the substitution pattern, resolve any stereochemical ambiguities, and provide insights into intermolecular interactions in the crystal lattice.[15][16][17]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of the thiazole derivative of suitable size and quality.
-
Data Collection: Mount the crystal on a diffractometer and expose it to a beam of X-rays. The diffracted X-rays are collected by a detector.[13]
-
Structure Solution and Refinement: The diffraction pattern is used to determine the electron density map of the molecule, from which the atomic positions are determined and the structure is refined.
-
Data Analysis: Analyze the resulting structure to determine bond lengths, bond angles, and other geometric parameters.[14]
Figure 2: Comparison of the primary information provided by each analytical method.
Conclusion
The structural confirmation of synthesized thiazole derivatives is a meticulous process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the foundational understanding of the molecular framework, mass spectrometry confirms the molecular weight and formula, and FT-IR spectroscopy offers a rapid check of the functional groups present. For the ultimate, unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the definitive method. By judiciously employing and cross-referencing the data from these powerful techniques, researchers can confidently establish the structure of their synthesized thiazole derivatives, a crucial step in the development of new and effective therapeutic agents.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl-4-bromothiazole-2-carboxylate
Welcome to a comprehensive guide on the safe handling and disposal of Methyl-4-bromothiazole-2-carboxylate (CAS No. 170235-26-4). As researchers and drug development professionals, our work with novel heterocyclic compounds like this is critical. However, ensuring laboratory safety and environmental stewardship through proper chemical disposal is a non-negotiable aspect of our responsibilities. This guide moves beyond mere checklists to provide a framework of understanding, ensuring that every procedural step is grounded in scientific reasoning and best practices.
While some safety data sheets (SDS) may classify this specific chemical as not hazardous under OSHA's 2012 standard, data for structurally similar compounds, such as Ethyl 2-bromothiazole-4-carboxylate, indicate potential hazards including harm if swallowed, in contact with skin, or inhaled[1][2]. In laboratory settings, the principle of precaution dictates that we treat compounds with conflicting or incomplete data with a higher degree of care. Therefore, this guide is built on the conservative and professionally responsible approach of managing this compound as a potentially hazardous chemical.
Core Chemical Profile and Hazard Assessment
Understanding the chemical nature of a substance is the foundation of its safe management. This compound is a halogenated heterocyclic organic compound. The presence of the carbon-bromine bond is of primary significance for waste segregation, placing it firmly in the "halogenated organic waste" category, which has specific, stringent disposal requirements due to the environmental impact of halogenated compounds and the production of hazardous byproducts like hydrogen bromide during improper incineration[1][2][3].
| Property | Data | Source(s) |
| CAS Number | 170235-26-4 | [1][4][5] |
| Molecular Formula | C₅H₄BrNO₂S | [4][5] |
| Molecular Weight | 222.06 g/mol | [4][5] |
| Appearance | Solid / Powder | [6] |
| Primary Hazard Class | Halogenated Organic Compound | [3][7] |
| Potential Hazards | May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled (based on analogous compounds). | [2][8][9][10] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Sulfur oxides, Hydrogen bromide. | [1][2] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling the compound in any capacity—from weighing to disposal—the correct PPE must be worn. This creates a necessary barrier to prevent accidental exposure via inhalation, ingestion, or skin contact.
-
Eye Protection : Wear ANSI Z87.1-compliant safety glasses or, for splash risks, chemical safety goggles. This is to protect against accidental contact with the solid powder or solutions containing it[1][2].
-
Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Inspect them for tears or holes before each use. Contaminated gloves should be disposed of as hazardous waste.
-
Body Protection : A standard laboratory coat is required to protect against skin contact. Ensure it is fully buttoned[11]. For tasks with a higher risk of contamination, consider a chemically resistant apron.
-
Respiratory Protection : All handling of the solid compound should be done in a certified chemical fume hood to prevent inhalation of airborne particles[8][10].
Waste Segregation and Collection: The Cornerstone of Proper Disposal
The most critical step in chemical waste management is proper segregation at the source. Mixing waste streams can lead to dangerous chemical reactions, complicates the disposal process, and significantly increases disposal costs[12].
Protocol for Routine Waste Collection:
-
Select the Correct Waste Container : Use a designated hazardous waste container that is in good condition, compatible with the chemical (e.g., high-density polyethylene or glass), and has a secure, threaded cap[13][14].
-
Label the Container : Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.
-
Specify the Contents : Clearly write the full chemical name, "this compound," on the label. Crucially, designate it as "Halogenated Organic Waste." Do not use abbreviations[13].
-
Keep the Container Closed : The waste container must remain sealed at all times, except when you are actively adding waste. This prevents the release of vapors and protects against spills[12][13].
-
Store Appropriately : Store the waste container in a designated satellite accumulation area within the lab, away from heat or ignition sources, and in secondary containment to contain any potential leaks[15].
-
Do Not Overfill : Fill the container to no more than 90% capacity to allow for expansion and prevent spills during transport.
Spill Management: An Emergency Response Workflow
Accidents can happen, and a prepared response is key to mitigating risks. The appropriate action depends on the scale of the spill[16][17].
Caption: Decision workflow for responding to a chemical spill.
Minor Spill (Generally <1 Liter, manageable by trained lab personnel):
-
Alert & Secure : Immediately alert personnel in the vicinity and restrict access to the area[18].
-
Don PPE : Wear the appropriate PPE as described in Section 2.
-
Contain & Absorb : Cover the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Work from the outside in to prevent spreading[8][19].
-
Collect : Carefully sweep the absorbed material into a designated container for hazardous waste disposal. Avoid creating dust[1][16].
-
Decontaminate : Clean the spill surface with soap and water. Collect the cleaning materials (wipes, etc.) and the contaminated PPE for disposal as hazardous waste[16].
-
Label : Seal and label the container as "Spill Debris containing this compound."
Major Spill (Large quantity, or any spill you are not comfortable handling):
-
Evacuate : Immediately evacuate the area. If the substance is volatile or dusty, activate the fire alarm to ensure building evacuation[17].
-
Notify : From a safe location, call your institution's emergency number or EHS office. Provide your name, location, the chemical involved, and the estimated quantity[16][17].
-
Isolate : Secure the area to prevent unauthorized entry.
-
Assist : Await the arrival of the professional response team and provide them with any necessary information, including the SDS.
Final Disposal and Decontamination
Final Disposal Pathway:
Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash[12][15]. The collected waste must be turned over to your institution's EHS department for disposal by a licensed hazardous waste contractor[8]. The typical final disposal method for halogenated organic waste is high-temperature incineration under controlled conditions that can safely manage the resulting acid gases (like HBr).
Decontamination of Empty Containers:
An "empty" container that held this chemical must still be managed carefully.
-
Triple Rinse : Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect Rinseate : The first rinse must be collected and disposed of as halogenated hazardous waste[15]. Subsequent rinses can often be collected with non-halogenated waste, but check with your EHS office.
-
Deface Label : Once clean and dry, deface or remove the original chemical label.
-
Dispose of Container : The clean, decontaminated container can now be disposed of in the appropriate laboratory glass or plastic recycling bin.
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research.
References
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
Guidance at the Scene of an Incident. BromAid. [Link]
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Spill Control/Emergency Response. (2025). Oakland University EHSO Manual. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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Organic Solvents Disposal Guide. University of Tennessee, Knoxville EHS. [Link]
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Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. California Code of Regulations. [Link]
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Guide for Chemical Spill Response. American Chemical Society. [Link]
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Chemical and Hazardous Waste Guide. (2024). University of Oslo. [Link]
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Chemical Spill Procedures. University of Toronto EHS. [Link]
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Safety Data Sheet: Methyl 4-Bromophenylacetate. SynZeal. [Link]
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Chemical Spill Procedures. Princeton University EHS. [Link]
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Methyl 2-bromothiazole-4-carboxylate. PubChem, National Institutes of Health. [Link]
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Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives. (2023). National Institutes of Health (PMC). [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Safety Data Sheet: Ethyl 2-bromo-4-methylthiazole-5-carboxylate. (2024). Fisher Scientific. [Link]
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methyl 2-bromothiazole-4-carboxylate, min 98%. CP Lab Safety. [Link]
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Operational Guide: Safe Handling and Disposal of Methyl-4-bromothiazole-2-carboxylate
This guide provides essential safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with Methyl-4-bromothiazole-2-carboxylate. As a halogenated thiazole derivative, this compound requires meticulous handling to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist to explain the rationale behind each procedural step, fostering a deep-rooted culture of safety and precision in the laboratory.
Hazard Assessment and Risk Mitigation
This compound and structurally similar compounds are classified as hazardous substances.[1][2][3][4][5] The primary risks involve harm if the compound is swallowed, comes into contact with the skin, or is inhaled.[1][2][3] It is known to cause skin, eye, and respiratory system irritation.[2][4][5] Understanding these risks is the foundation of a robust safety plan.
The core principle of mitigation is to minimize exposure through a combination of engineering controls, personal protective equipment (PPE), and stringent operational protocols. The primary engineering control for handling this compound is a properly functioning chemical fume hood.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required equipment, with detailed explanations of why each component is critical.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face | Chemical splash goggles meeting ANSI Z87.1 or European Standard EN166 standards.[1][6][8] A face shield is recommended when there is a significant risk of splashing.[6][9] | Thiazole derivatives can cause serious eye irritation or damage.[2][5][6][10] Standard safety glasses are insufficient; chemical splash goggles provide a necessary seal around the eyes. A face shield offers a secondary barrier protecting the entire face. |
| Hand | Disposable, powder-free nitrile gloves.[6][9][11] For prolonged contact or splash risk, consider double-gloving or using thicker, chemical-resistant gloves tested against halogenated compounds.[6][7][12] | Nitrile gloves provide effective short-term protection against a wide array of chemicals.[6] Always inspect gloves for tears or holes before use and remove them before touching common surfaces like doorknobs or keyboards to prevent the spread of contamination.[8][10] Wash hands thoroughly after glove removal.[8] |
| Body | A laboratory coat, preferably made of a non-absorbent, polyethylene-coated material.[6] For larger quantities, a chemical-resistant apron over the lab coat is advised.[6][12] | This protects the skin from accidental contact and prevents contamination of personal clothing.[6][11] Lab coats must be fully buttoned to provide maximum coverage.[8] |
| Respiratory | Work must be conducted in a certified chemical fume hood to control vapors.[6][7][9] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[1][6] | Halogenated organic compounds can be volatile and cause respiratory irritation.[2][5][9] A fume hood is the most effective way to prevent inhalation exposure. |
| Footwear | Closed-toe, closed-heel shoes that fully cover the foot.[6][11] | This is a standard laboratory practice to protect feet from chemical spills and falling objects. |
Step-by-Step Handling Protocol
Adherence to a systematic workflow is crucial for minimizing risk. The following protocol outlines the key stages of handling this compound, from preparation to cleanup.
Preparation and Pre-Handling Check
-
Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year.[8]
-
Assemble all Materials : Before starting, gather the chemical, necessary glassware, reagents, and waste containers to minimize movement in and out of the hood.
-
Emergency Equipment Check : Confirm that an eyewash station and safety shower are unobstructed and accessible.[1][4][9] Ensure a spill kit appropriate for halogenated organic compounds is readily available.[9]
-
Don PPE : Put on all required PPE (lab coat, goggles, gloves) before approaching the fume hood.
Chemical Handling in the Fume Hood
-
Work Within the Safe Zone : Always handle chemicals at least six inches inside the plane of the sash to ensure effective vapor containment.[8]
-
Maintain Low Sash Position : Keep the fume hood sash as low as possible while allowing for comfortable manipulation of equipment. The sash acts as a physical barrier against splashes and reactions.[8]
-
Dispensing the Chemical : If the compound is a solid, handle it carefully to avoid creating dust. If it is a liquid, dispense slowly to prevent splashing. Use a pipette bulb or aspirator for any transfers; never use mouth suction.[8]
-
Keep Containers Closed : When not in use, ensure the primary container is tightly sealed.[4][5][9][13]
Post-Handling and Decontamination
-
Initial Cleanup : Decontaminate any surfaces within the fume hood that may have come into contact with the chemical.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. First, remove gloves (if double-gloved, remove the outer pair first). Then, remove the lab coat, followed by eye protection. Finally, remove the inner gloves.
-
Hand Washing : Immediately wash hands with soap and water for at least 20 seconds after all work is complete and PPE has been removed.[8]
Emergency Procedures: Be Prepared
Spill Response:
-
Small Spill (in fume hood): If a small spill occurs that can be cleaned up in under 10 minutes, trained personnel may proceed.[7] Absorb the spill with an inert material (e.g., sand, vermiculite), place it in a sealed, labeled container, and dispose of it as hazardous waste.[7][13]
-
Large Spill: Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department immediately.[7][13]
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][14] Seek prompt medical attention.[1]
-
Eye Contact: Flush eyes immediately with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][14] Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[1][6]
Waste Management and Disposal
Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can harm the environment and violate regulatory standards.
-
Segregation is Key : Halogenated organic compounds must be disposed of in a designated "Halogenated Organic Waste" container.[9][11] Do not mix this waste with non-halogenated solvents, as this significantly increases disposal costs and complexity.[13]
-
Container Management :
-
Use only approved, properly labeled hazardous waste containers.[13] The label should clearly state "Halogenated Waste" and list the chemical constituents.[9][13]
-
Keep waste containers closed at all times except when adding waste to prevent the release of vapors.[9][13]
-
Store waste containers in a designated satellite accumulation area within the lab, preferably in secondary containment.[13]
-
-
Empty Containers : Handle empty containers that once held this compound as hazardous waste, as they may retain chemical residue.[6][12]
-
Regulatory Compliance : All chemical waste disposal must adhere strictly to local, state, and federal regulations. Consult your institution's EHS department for specific guidance and to arrange for waste pickup.[6][11]
Workflow Visualization
The following diagram illustrates the lifecycle of handling this compound in the laboratory, emphasizing critical safety checkpoints.
Caption: Workflow for handling this compound.
References
- Benchchem. (n.d.). Essential Safety and Logistical Information for Handling 4-(Methoxymethyl)thiazole.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Braun Research Group. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Harvey Mudd College Department of Chemistry. (2015, October 29).
- Fisher Scientific. (2014, January 9).
- Fisher Scientific. (2024, April 1).
- Washington State University. (n.d.).
- Temple University. (n.d.).
- SynZeal. (n.d.).
- CymitQuimica. (2024, December 19).
- STEMCELL Technologies. (2021, September 15). Safety Data Sheet for Chlormethiazole (Hydrochloride).
- BLD Pharm. (n.d.). 2-Bromothiazole-4-carboxylic acid.
- Thermo Fisher Scientific. (2024, March 31).
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 7-Bromo-benzothiazole-2-carboxylic acid methyl ester.
- CP Lab Safety. (n.d.). Thiazole, 5g, Each.
- Capot Chemical Co., Ltd. (2012, December 25). MSDS of 2-Bromothiazole-4-carbaldehyde.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
